tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-6-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTCALYMVICSBJ-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate structural analysis
An In-depth Technical Guide to the Structural Analysis of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
This guide provides an in-depth exploration of the essential analytical methodologies required for the comprehensive structural elucidation and stereochemical verification of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. As a pivotal chiral building block in contemporary drug discovery, the unequivocal confirmation of its structure and stereopurity is paramount to ensuring the safety, efficacy, and reproducibility of novel therapeutics. This document is intended for researchers, chemists, and quality control specialists in the pharmaceutical and biotechnology sectors.
Introduction: The Significance of a Chiral Scaffold
Tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is a high-value synthetic intermediate characterized by a piperidine core functionalized with a hydroxyl and a Boc-protected amine group. Its specific stereochemistry—the (3S,4S) configuration—defines a trans relationship between these two substituents, creating a rigid and well-defined three-dimensional structure. This precise spatial arrangement is frequently exploited by medicinal chemists to orient pharmacophoric elements, making it a cornerstone in the synthesis of a wide array of biologically active molecules.
Given its role as a foundational component, rigorous structural analysis is not merely a procedural step but a fundamental requirement of quality control. The presence of diastereomers or enantiomeric impurities can drastically alter the pharmacological and toxicological profile of a final drug product. This guide details the critical analytical techniques and the underlying scientific principles for its complete characterization.
Molecular Identity and Physicochemical Properties
A complete understanding begins with the fundamental properties of the molecule. The structural integrity is confirmed through a combination of spectroscopic and chromatographic techniques, each providing a unique piece of the structural puzzle.
-
Molecular Formula: C₁₀H₂₀N₂O₃
-
Stereochemistry: (3S,4S) configuration, indicating a trans arrangement of the hydroxyl and carbamate groups on the piperidine ring.[1][2]
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | tert-butyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate | [1] |
| CAS Number | 724788-22-1 | [2][3] |
| PubChem CID | 58395893 | [1][3] |
| InChI Key | MLTCALYMVICSBJ-YUMQZZPRSA-N | [1][3] |
| Canonical SMILES | CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1O | [1][3] |
Workflow for Comprehensive Structural Verification
A multi-technique approach is essential for unambiguous structural confirmation. The workflow logically progresses from establishing the molecular formula and core functional groups to defining the precise connectivity and, finally, confirming the stereochemistry.
Caption: Logical workflow for the structural analysis of the target compound.
Spectroscopic Elucidation of the Core Structure
Mass Spectrometry (MS)
Causality: Mass spectrometry serves as the primary tool for confirming the molecular weight of the compound. Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the molecule intact and allows for the observation of the molecular ion.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an ESI-MS system operating in positive ion mode.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 100-500.
Expected Results & Interpretation: The primary ion expected is the protonated molecule [M+H]⁺. Given the molecular weight of 216.28 g/mol , the corresponding peak should appear at m/z 217.15 (calculated for C₁₀H₂₁N₂O₃⁺). The presence of this ion confirms the elemental composition and molecular weight. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 239.13, may also be observed.
Table 2: Expected Mass Spectrometry Data
| Ion | Calculated m/z | Interpretation |
| [M+H]⁺ | 217.15 | Confirms the molecular weight of the compound. |
| [M+Na]⁺ | 239.13 | Common sodium adduct, further supports MW. |
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in the molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or as a thin film on a salt plate (NaCl).
-
Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the spectrum of the sample, typically over the range of 4000-400 cm⁻¹.
Expected Results & Interpretation: The IR spectrum will provide a distinct fingerprint of the molecule, confirming the presence of the hydroxyl, amine, and carbamate functionalities.
Table 3: Characteristic IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3400-3200 (broad) | O-H stretch | Hydroxyl group |
| 3350-3250 (sharp) | N-H stretch | Amine (carbamate) |
| 2975-2850 | C-H stretch | Aliphatic (piperidine & Boc) |
| ~1680 | C=O stretch | Carbonyl (carbamate)[4] |
| ~1520 | N-H bend | Amine (carbamate) |
| ~1160 | C-O stretch | Ester (carbamate) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule. ¹H NMR provides information on the proton environments and their neighboring protons, while ¹³C NMR identifies all unique carbon atoms. This combination allows for the definitive mapping of the molecular structure.
Experimental Workflow:
Caption: Standard workflow for NMR-based structural elucidation.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
D₂O Exchange: To confirm the identity of the -OH and -NH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals corresponding to these exchangeable protons will disappear or significantly diminish.[5]
Expected Results & Interpretation:
-
¹H NMR: A key feature is the singlet at ~1.45 ppm, integrating to 9 protons, which is characteristic of the tert-butyl group of the Boc protecting group.[5][6] The protons on the piperidine ring will appear as a series of complex multiplets between ~2.5 and 4.0 ppm. The protons attached to heteroatoms (-NH and -OH) will likely appear as broad singlets whose chemical shifts are highly dependent on solvent and concentration.[5]
-
¹³C NMR: The spectrum will show 10 distinct carbon signals. Notable peaks include the carbonyl carbon of the carbamate (~156 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm).[6][7]
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| ¹H Signals | ~1.40 | s | 9H | C(CH₃)₃ |
| 2.50-3.80 | m | 8H | Piperidine H + NH | |
| ~4.50 | d | 1H | OH | |
| ¹³C NMR | δ (ppm) | Assignment | ||
| ¹³C Signals | ~28.3 | C(CH₃)₃ | ||
| ~40-60 | Piperidine CH₂, CH | |||
| ~68.5 | C-OH | |||
| ~77.5 | C(CH₃)₃ | |||
| ~155.6 | C=O |
Definitive Stereochemical Analysis via Chiral HPLC
Causality: While NMR can suggest the relative trans stereochemistry, it cannot determine the absolute configuration or detect small amounts of the enantiomer or other diastereomers. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive technique for this purpose. The method relies on a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to their separation. Polysaccharide-based CSPs are particularly effective for this class of compounds.[8][9]
Experimental Workflow:
Caption: Workflow for chiral HPLC method development and analysis.
Experimental Protocol:
-
Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC, etc.) to find the one providing the best resolution. A Chiralpak® IC-3 column is often a good starting point for piperidine derivatives.[8][10]
-
Mobile Phase Optimization: Develop an isocratic method, typically under normal-phase conditions. A common mobile phase consists of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol. Small amounts of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape.[9]
-
Sample Preparation: Dissolve the sample accurately in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the sample onto the column and monitor the elution profile using a UV detector, typically at a low wavelength (~210 nm) where the carbamate absorbs.
-
Validation: The method must be validated for specificity by injecting a racemic or diastereomeric mixture to confirm the retention times of all potential impurities.
Table 5: Example Chiral HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | Chiralpak® IC-3 (250 x 4.6 mm, 3 µm) | Proven efficacy for separating chiral piperidine derivatives.[8][10] |
| Mobile Phase | n-Hexane:Isopropanol (95:5) with 0.1% TFA | Normal phase condition provides good selectivity on polysaccharide CSPs. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Detection of the carbamate functional group. |
Trustworthiness through Self-Validation: A robust chiral HPLC method is self-validating. By demonstrating baseline separation (Resolution, Rs > 1.5) between the desired (3S,4S) isomer and all other potential stereoisomers ((3R,4R), (3S,4R), and (3R,4S)), the method provides unequivocal proof of stereochemical purity.
Conclusion
The structural analysis of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is a multi-faceted process that demands a synergistic application of modern analytical techniques. Mass spectrometry confirms the molecular weight, IR spectroscopy identifies key functional groups, and NMR spectroscopy maps the intricate atomic connectivity. Finally, chiral HPLC provides the definitive and critical confirmation of its absolute stereochemistry and purity. Adherence to the rigorous protocols outlined in this guide ensures the high quality and reliability of this essential building block, thereby upholding the integrity of the drug development pipeline.
References
-
PubChem. tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. National Center for Biotechnology Information. [Link]
-
PubChem. (3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl ((3S,4R)-4-hydroxypiperidin-3-yl)carbamate. National Center for Biotechnology Information. [Link]
- Supporting Information for scientific publications providing characterization d
- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
Mohan, R., et al. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Research Square. [Link]
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LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
NIST. tert-Butyl carbamate. NIST Chemistry WebBook. [Link]
-
ResearchGate. Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]
- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
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- 10. researchgate.net [researchgate.net]
physicochemical properties of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
An In-depth Technical Guide: Physicochemical Properties of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
Executive Summary: This document provides a comprehensive analysis of the core , a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this guide synthesizes theoretical data with practical, field-proven insights into the experimental determination and interpretation of these properties. We will delve into the compound's structural features, lipophilicity, solubility, acid-base characteristics, and spectroscopic profile. The causality behind experimental choices and the implications of each property for drug design and development are emphasized, providing researchers and scientists with a self-validating framework for utilizing this molecule.
Molecular Overview and Significance
Tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is a valuable intermediate, prized for its specific stereochemistry and bifunctional nature. The piperidine ring is a common scaffold in pharmaceuticals, and the trans orientation of the hydroxyl and Boc-protected amine groups offers a defined three-dimensional structure for further synthetic elaboration. Understanding its fundamental physicochemical properties is a non-negotiable prerequisite for its effective application, influencing everything from reaction conditions to the pharmacokinetic profile of the final active pharmaceutical ingredient (API).
Chemical Identity
A clear definition of the molecule is the foundation of any scientific investigation. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | tert-butyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate | [1] |
| CAS Number | 724788-22-1 | [1] |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [1] |
| Molecular Weight | 216.28 g/mol | [1] |
| Synonyms | (3S,4S)-4-(Boc-amino)piperidin-3-ol, trans-4-(Boc-amino)-3-hydroxypiperidine | [1] |
| InChI Key | MLTCALYMVICSBJ-YUMQZZPRSA-N | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1O | [1] |
Chemical Structure
The structure dictates the function. The presence of a hydrophilic alcohol, a secondary amine within the piperidine ring, and a lipophilic tert-butoxycarbonyl (Boc) protecting group creates a molecule with distinct regions of varying polarity.
Caption: Conceptual balance of hydrophilic and lipophilic domains.
Solubility
Acid-Base Properties (pKa)
The pKa value is critical for understanding a compound's ionization state at a given pH, which profoundly affects its solubility, permeability, and target binding. This molecule has one primary ionizable center:
-
Piperidine Nitrogen: The secondary amine within the piperidine ring is basic. Its pKa is expected to be in the range of 9.0 - 10.5 , typical for cyclic secondary amines. At physiological pH (~7.4), this nitrogen will be predominantly protonated, rendering the molecule as a positively charged cation. This has several implications:
-
Enhanced Aqueous Solubility: The ionized form is significantly more water-soluble than the neutral form.
-
Salt Formation: The basic nitrogen allows for the formation of various pharmaceutically acceptable salts (e.g., hydrochloride, sulfate), which can be used to improve stability and handling properties.
-
Target Interaction: The potential for an ionic interaction at the target binding site can be a key design element.
-
Summary of Physicochemical Properties
| Property | Value | Implication for Drug Development |
| Molecular Weight | 216.28 g/mol [1] | Compliant with Lipinski's Rule of Five (<500), favorable for oral bioavailability. |
| XLogP3 (logP) | 0.1 [1][2][3] | Hydrophilic nature; suggests good aqueous solubility but may require active transport to cross lipid membranes. |
| TPSA | 70.6 Ų [3] | Favorable for cell permeability and oral absorption. |
| Hydrogen Bond Donors | 3 [2][3] | Contributes to aqueous solubility and potential for specific target interactions. |
| Hydrogen Bond Acceptors | 4 [2][3] | Contributes to aqueous solubility and potential for specific target interactions. |
| Predicted pKa | ~9.0 - 10.5 (basic) | Predominantly ionized at physiological pH, enhancing solubility and enabling salt formation. |
| Rotatable Bonds | 2 [2][3] | Low conformational flexibility, which can be advantageous for binding affinity. |
Spectroscopic and Analytical Profile
Confirming the identity and purity of a compound is paramount. The following outlines the expected spectroscopic signatures for tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate.
-
¹H NMR Spectroscopy: The proton NMR spectrum would be the most informative. Key expected signals include: a large singlet at ~1.45 ppm (9H, tert-butyl group), several complex multiplets in the 1.5-4.0 ppm range corresponding to the piperidine ring protons, and distinct signals for the protons on the carbons bearing the hydroxyl and carbamate groups. The N-H and O-H protons would likely appear as broad singlets.
-
¹³C NMR Spectroscopy: The carbon spectrum would show 10 distinct signals, including the characteristic carbonyl of the carbamate (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence of the key functional groups. Expect to see a broad absorption band around 3300-3400 cm⁻¹ (O-H and N-H stretching), a strong, sharp band around 1680-1700 cm⁻¹ (C=O stretching of the carbamate), and C-H stretching bands just below 3000 cm⁻¹.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound would readily form a protonated molecular ion [M+H]⁺ at m/z 217.15. A common fragmentation pattern would be the loss of the tert-butyl group or isobutylene, resulting in significant fragment ions.
Experimental Methodologies
To move from computed values to validated data, standardized experimental protocols are essential. The following section provides high-level, step-by-step methodologies for determining key physicochemical parameters.
Workflow for Physicochemical Characterization
A logical workflow ensures that foundational properties are confirmed before more complex experiments are undertaken.
Caption: Experimental workflow for physicochemical characterization.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method, OECD 105)
This method is the gold standard for determining the saturation solubility of a compound in water.
-
Preparation: Add an excess amount of the compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, screw-cap vial. The excess solid is critical to ensure saturation is achieved.
-
Equilibration: Agitate the vial at a constant, controlled temperature (typically 25 °C or 37 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: Allow the suspension to settle. Centrifuge the sample at high speed to pellet all undissolved solid material.
-
Sampling: Carefully withdraw a precise aliquot from the clear supernatant, ensuring no solid particles are disturbed.
-
Quantification: Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The solubility is reported in units such as mg/mL or µM based on the measured concentration of the saturated solution.
Causality: This protocol is trustworthy because it relies on reaching a true thermodynamic equilibrium. The quantification step, using a validated HPLC method, provides a self-validating system by ensuring the measured peak corresponds only to the compound of interest and is not an artifact.
Protocol: Determination of Partition Coefficient (logP) (Shake-Flask Method, OECD 107)
This classic method directly measures the partitioning of a compound between n-octanol and water.
-
Pre-saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.
-
Preparation: Dissolve a known amount of the compound in either the pre-saturated water or n-octanol.
-
Partitioning: Combine equal, known volumes of the two pre-saturated phases in a sealed vial. Shake vigorously for an extended period to facilitate partitioning, then allow the phases to separate completely via centrifugation.
-
Quantification: Determine the concentration of the compound in both the aqueous and the octanol phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Causality: Measuring the concentration in both phases provides a mass balance check, enhancing the trustworthiness of the result. For ionizable compounds like this one, the pH of the aqueous buffer must be controlled and reported, as partitioning is pH-dependent.
Conclusion
Tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate presents a well-balanced physicochemical profile for a molecular building block. Its hydrophilic character (logP 0.1), moderate polarity (TPSA 70.6 Ų), and basicity make it a versatile intermediate. These properties suggest that derivatives are likely to possess favorable aqueous solubility and a good potential for oral bioavailability, provided other molecular properties are optimized. The experimental protocols outlined herein provide a robust framework for validating these computed properties, ensuring the generation of reliable data crucial for advancing drug discovery programs.
References
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PubChem. tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate. National Center for Biotechnology Information. [Link]
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PubChem. tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. National Center for Biotechnology Information. [Link]
-
A B Enterprises. TERT-BUTYL PIPERIDINE-4-YL CARBAMATE. IndiaMART. [Link]
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PubChem. (3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester. National Center for Biotechnology Information. [Link]
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- 3. (3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester | C10H20N2O3 | CID 67426921 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate (CAS: 724788-22-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery
The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. The introduction of stereocenters onto this ring, creating chiral piperidine derivatives, further enhances its utility, allowing for highly specific and potent interactions that can distinguish between enantiomeric binding sites in proteins.[2] This guide focuses on a particularly valuable chiral building block: tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate . The trans stereochemical relationship between the C3-hydroxyl and C4-amino groups, coupled with the versatile Boc protecting group, makes this molecule a strategic intermediate for the synthesis of complex, high-value active pharmaceutical ingredients (APIs). As a Senior Application Scientist, this document aims to provide not just a compilation of data, but a practical, in-depth understanding of the synthesis, characterization, and strategic application of this critical reagent.
Physicochemical and Structural Characteristics
tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is a bifunctional molecule featuring a secondary alcohol and a Boc-protected primary amine on a piperidine core. Its specific stereochemistry is crucial for its application as a chiral building block.
| Property | Value | Source |
| CAS Number | 724788-22-1 | [1] |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [1] |
| Molecular Weight | 216.28 g/mol | [1] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Topological Polar Surface Area | 70.6 Ų | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| XLogP3 | 0.1 | [1] |
The presence of both hydrogen bond donors (hydroxyl and N-H) and acceptors (hydroxyl, carbamate oxygens), along with a lipophilic tert-butyl group, imparts a balanced solubility profile. It is expected to be soluble in polar organic solvents such as methanol, ethanol, and dichloromethane, with limited solubility in water and nonpolar solvents like hexanes. This balance is advantageous for both reaction setup and purification procedures.
Figure 2: General synthetic workflow from the chiral pool.
Protocol: Synthesis from D-Glutamic Acid
This protocol is a representative synthesis based on established methodologies for preparing chiral piperidine derivatives. [3] Step 1: Esterification and N-Boc Protection
-
Esterification: Suspend D-glutamic acid in methanol. Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂). Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC). Remove the solvent under reduced pressure. The resulting crude dimethyl ester hydrochloride is used directly in the next step.
-
Causality: The acidic conditions generated from SOCl₂ in methanol catalyze the Fischer esterification of both carboxylic acid groups.
-
-
N-Boc Protection: Dissolve the crude diester in a suitable solvent such as dioxane/water. Cool in an ice bath and add a base (e.g., triethylamine or NaOH) followed by di-tert-butyl dicarbonate ((Boc)₂O). Stir vigorously while allowing the reaction to warm to room temperature.
-
Causality: The base neutralizes the hydrochloride salt and facilitates the nucleophilic attack of the free amine onto the Boc-anhydride, forming the stable carbamate.
-
Step 2: Reduction of Diester to Diol
-
Dissolve the N-Boc protected diester in an alcoholic solvent like ethanol.
-
Cool the solution in an ice-water bath and add sodium borohydride (NaBH₄) portion-wise.
-
After the addition is complete, the reaction may be heated to reflux for a few hours to ensure complete conversion.
-
Causality: NaBH₄ is a mild reducing agent capable of selectively reducing esters to primary alcohols. Using an alcohol as the solvent also serves as a proton source for the workup.
-
Step 3: Activation of Hydroxyl Groups
-
Dissolve the resulting diol in dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (TEA) followed by the dropwise addition of methanesulfonyl chloride (MsCl).
-
Stir the reaction at 0 °C for 30-60 minutes.
-
Causality: The hydroxyl groups are converted into mesylates, which are excellent leaving groups. This "activation" primes them for nucleophilic displacement in the subsequent cyclization step.
-
Step 4: Intramolecular Cyclization
-
The crude dimesylate is dissolved in a suitable solvent like acetonitrile.
-
Add a solution of aqueous ammonia and stir at a controlled temperature (e.g., 30-40 °C) for an extended period (e.g., 48 hours).
-
Causality: This is the key ring-forming step. The primary amine of the ammonia first displaces one mesylate group. The newly introduced secondary amine then undergoes an intramolecular nucleophilic attack on the second mesylate, forming the piperidine ring. The stereochemistry of the starting material dictates the stereochemical outcome of the final product.
-
Step 5: Deprotection and Reprotection (if necessary) and Purification
-
The product from the cyclization is the N-Boc piperidine. However, depending on the specific reaction conditions and desired final product, the piperidine nitrogen might need to be protected and the exocyclic amine deprotected/reprotected. For the title compound, the piperidine nitrogen remains as a secondary amine.
-
The crude product is purified by column chromatography on silica gel to yield the pure tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate.
Analytical Characterization: A Self-Validating System
Rigorous analytical characterization is essential to confirm the structure, stereochemistry, and purity of the synthesized material. While a specific peer-reviewed publication with the complete spectral data for this exact compound is not readily available, the expected data can be inferred from the analysis of similar structures. [4][5]
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals corresponding to the piperidine ring protons (complex multiplets in the 1.5-4.0 ppm range), a singlet for the tert-butyl group (~1.4 ppm), and signals for the N-H and O-H protons (broad singlets, chemical shift can vary). The coupling constants between H3 and H4 would be indicative of their trans-diaxial relationship in the chair conformation. |
| ¹³C NMR | Resonances for the piperidine carbons, the carbonyl carbon of the Boc group (~155 ppm), the quaternary and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively). |
| Mass Spec (ESI-MS) | A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 217.15. |
| IR Spectroscopy | Characteristic absorption bands for O-H and N-H stretching (broad, ~3300-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and a strong C=O stretch from the carbamate (~1680-1700 cm⁻¹). |
| Chiral HPLC | A single peak when analyzed on a suitable chiral stationary phase, confirming high enantiomeric and diastereomeric purity. |
Strategic Applications in Drug Development
The true value of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate lies in its role as a versatile intermediate for the synthesis of complex drug candidates. The Boc-protected amine allows for selective modification at the piperidine nitrogen or the hydroxyl group, while the Boc group itself can be easily removed under acidic conditions to reveal a primary amine for further elaboration. [6]
Key Therapeutic Areas:
-
DPP-IV Inhibitors (Gliptins): The 3-aminopiperidine core is a key pharmacophore in several dipeptidyl peptidase-IV (DPP-IV) inhibitors used for the treatment of type 2 diabetes. [7]The specific stereochemistry is often critical for potent and selective inhibition of the enzyme.
-
IRAK4 Inhibitors: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in inflammatory signaling pathways. Small molecule inhibitors of IRAK4 are being investigated for the treatment of autoimmune diseases and certain cancers. Chiral piperidine scaffolds are frequently incorporated into these inhibitors to optimize potency and pharmacokinetic properties. [8]
Sources
- 1. tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate | C10H20N2O3 | CID 58395893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP2070899A1 - Deprotection of N-BOC compounds - Google Patents [patents.google.com]
- 3. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Strategic Synthesis of tert-Butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate: An In-Depth Technical Guide
Introduction: The chiral 3-hydroxy-4-aminopiperidine scaffold is a privileged motif in modern medicinal chemistry, serving as a cornerstone for a multitude of therapeutic agents. Its rigid, three-dimensional structure and strategically placed functional groups allow for precise interactions with biological targets. The title compound, tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate, is a key building block in the synthesis of numerous pharmaceuticals, including inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes, and various kinase inhibitors in oncology. The precise control of stereochemistry at the C3 and C4 positions is paramount for biological activity, making its stereoselective synthesis a topic of significant interest and challenge for process chemists and drug developers.
This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies to access this valuable intermediate. We will delve into the intricacies of chiral pool synthesis, asymmetric hydrogenation, and biocatalytic approaches, offering detailed experimental insights and a critical evaluation of each methodology to empower researchers in the selection and implementation of the most suitable route for their specific needs.
I. Chiral Pool Synthesis: Leveraging Nature's Stereochemical Legacy
The use of readily available, enantiopure starting materials from the chiral pool is a time-honored and robust strategy for the synthesis of complex chiral molecules. For the preparation of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate, carbohydrates, and amino acids serve as excellent starting points, with their inherent stereochemistry guiding the formation of the desired piperidine core.
A. Synthesis from 2-Deoxy-D-Ribose
One of the most elegant and frequently employed routes commences with 2-deoxy-D-ribose, a naturally occurring sugar. This approach leverages the pre-existing stereocenters of the carbohydrate to establish the desired (3S,4S) configuration of the final product.[1]
Conceptual Workflow:
Caption: Asymmetric hydrogenation of a pyridinium salt.
Detailed Experimental Protocol:
-
Step 1: Synthesis of the Pyridinium Salt Precursor. A pyridine derivative bearing the necessary functionalities, such as a protected hydroxyl group at C3 and a protected amino group at C4, is synthesized. This is then N-alkylated (e.g., with benzyl bromide) to form the corresponding pyridinium salt.
-
Step 2: Rhodium- or Iridium-Catalyzed Asymmetric Hydrogenation. The pyridinium salt is hydrogenated under a hydrogen atmosphere using a chiral transition metal catalyst. Rhodium and iridium complexes with chiral phosphine ligands (e.g., JosiPhos, Binapine) have proven effective for this transformation. [2][3]The choice of catalyst, solvent, and reaction conditions is crucial for achieving high enantioselectivity. The presence of a base, such as triethylamine, has been shown to be beneficial in some cases. [2]
-
Step 3: Deprotection and Boc-Protection. Following the hydrogenation, the protecting groups on the hydroxyl and amino functionalities, as well as the N-alkyl group on the piperidine, are removed. The free amino group at C4 is then selectively protected with a Boc group to furnish the final product.
Mechanistic Insights and Rationale:
The stereochemical outcome of the asymmetric hydrogenation is determined by the interaction of the pyridinium salt with the chiral metal catalyst. The chiral ligand creates a chiral environment around the metal center, leading to a diastereomeric transition state that favors the formation of one enantiomer of the product over the other. The exact mechanism can be complex and substrate-dependent, but it generally involves the coordination of the substrate to the metal, followed by the stepwise transfer of hydrogen atoms.
Data Summary:
| Catalyst System | Substrate | Enantiomeric Excess (ee) |
| [Rh(COD)Binapine]BF₄ | 2-Pyridine Ketones | up to 99% |
| Rh-JosiPhos / Et₃N | N-benzylated 3-substituted pyridinium salts | up to 90% |
| [Ir(cod)Cl]₂ / (R)-synphos | 2-substituted pyridinium salts | up to 93% |
III. Biocatalysis: Harnessing Nature's Catalytic Power
Biocatalysis has emerged as a powerful and sustainable tool in modern organic synthesis, offering unparalleled selectivity under mild reaction conditions. For the synthesis of chiral 3-hydroxy-4-aminopiperidines, enzymatic resolutions and asymmetric reductions are highly effective strategies.
A. Enzymatic Asymmetric Reduction of a Prochiral Ketone
This approach involves the synthesis of a prochiral N-Boc-4-aminopiperidin-3-one precursor, which is then stereoselectively reduced using a ketoreductase (KRED) enzyme to give the desired (3S,4S)-stereoisomer.
Conceptual Workflow:
Caption: Biocatalytic asymmetric reduction of a piperidone.
Detailed Experimental Protocol:
-
Step 1: Synthesis of N-Boc-4-aminopiperidin-3-one. The synthesis of the piperidone precursor can be achieved through various routes, often starting from commercially available piperidine derivatives.
-
Step 2: Ketoreductase-Mediated Asymmetric Reduction. The prochiral ketone is incubated with a specific ketoreductase enzyme that selectively delivers a hydride to one face of the carbonyl group. This reaction requires a stoichiometric amount of a cofactor, typically NADPH or NADH, which is continuously regenerated in situ using a cofactor regeneration system (e.g., glucose dehydrogenase and glucose, or isopropanol and an alcohol dehydrogenase). The reaction is typically carried out in an aqueous buffer at or near physiological pH and temperature.
-
Step 3: Product Isolation and Purification. After the reaction is complete, the product is extracted from the aqueous medium using an organic solvent. Standard chromatographic techniques are then used to purify the final product.
Expertise in Biocatalytic Process Development:
The success of a biocatalytic reduction hinges on several factors:
-
Enzyme Screening: A panel of different ketoreductases is typically screened to identify an enzyme with high activity and the desired stereoselectivity for the specific substrate.
-
Optimization of Reaction Conditions: Parameters such as pH, temperature, substrate loading, and cofactor concentration are optimized to maximize the reaction rate and enzyme stability.
-
Cofactor Regeneration: An efficient and cost-effective cofactor regeneration system is essential for the economic viability of the process on a larger scale.
Data Summary:
| Enzyme | Substrate | Conversion | Enantiomeric Excess (ee) |
| Ketoreductase | N-Boc-4-aminopiperidin-3-one | >99% | >99% |
IV. Conclusion and Future Perspectives
The synthesis of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate can be successfully achieved through several distinct and effective strategies. The choice of the optimal route depends on various factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory.
-
Chiral pool synthesis from 2-deoxy-D-ribose offers a reliable and well-established route with excellent stereocontrol derived from the starting material.
-
Asymmetric hydrogenation of pyridinium salts provides a more convergent approach, with the potential for high enantioselectivity through catalyst control.
-
Biocatalysis , particularly the asymmetric reduction of a prochiral ketone, represents a green and highly efficient method that can deliver the desired product with exceptional optical purity.
Future developments in this field will likely focus on the discovery of more efficient and selective catalysts for asymmetric transformations, as well as the engineering of novel enzymes with enhanced activity and stability for biocatalytic routes. The continued demand for this and related chiral building blocks in the pharmaceutical industry will undoubtedly spur further innovation in their stereoselective synthesis.
V. References
-
Renom-Carrasco, M., Gajewski, P., Pignataro, L., de Vries, J. G., Piarulli, U., Gennari, C., & Lefort, L. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal, 22(28), 9528-9532. [Link]
-
Ortiz, A., Young, I. S., Sawyer, J. R., Hsiao, Y., Singh, A., Sugiyama, M., ... & Conlon, D. A. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(27), 5253-5257. [Link]
-
Guo, Z., Ku, S., Li, Y., Zhou, J., & Zhang, W. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(40), 10181-10184. [Link]
-
Yang, H., Huo, N., Yang, P., Pei, H., Lv, H., & Zhang, X. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(15), 3842-3845. [Link]
-
Gao, X., Pei, Q., Zhu, N., Mou, Y., Liang, J., Zhang, X., & Feng, S. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts, 12(10), 1149. [Link]
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In-Depth Technical Guide to the Characterization of (3S,4S)-4-(Boc-amino)piperidin-3-ol
Introduction
(3S,4S)-4-(Boc-amino)piperidin-3-ol, also known by its IUPAC name tert-butyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate, is a chiral synthetic building block of significant interest in medicinal chemistry and drug development.[1] Its rigid piperidine scaffold, combined with the specific trans stereochemistry of the hydroxyl and Boc-protected amine groups, makes it a valuable intermediate for the synthesis of complex biologically active molecules, including enzyme inhibitors and receptor antagonists.[2] The precise stereochemical and chemical purity of this intermediate is paramount, as any deviation can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive overview of the essential analytical techniques and methodologies required for the complete characterization of (3S,4S)-4-(Boc-amino)piperidin-3-ol. It is designed for researchers, scientists, and drug development professionals who require a robust framework for quality control and assurance. We will delve into the causality behind experimental choices, provide field-proven protocols, and emphasize the integration of multiple analytical techniques to build a self-validating characterization package.
Synthesis and Purification Overview
A thorough characterization begins with an understanding of the synthetic route, as process-related impurities are a primary concern. (3S,4S)-4-(Boc-amino)piperidin-3-ol is typically synthesized via multi-step sequences, often starting from chiral precursors like amino acids or employing stereoselective reactions. A common final step involves the deprotection of a precursor or the reduction of a ketone.
Purification is typically achieved through flash column chromatography on silica gel.[3] The choice of eluent system (e.g., ethyl acetate/heptane or dichloromethane/methanol gradients) is critical for separating the target compound from starting materials, diastereomeric isomers, and other byproducts. Successful purification is a prerequisite for accurate characterization.
Structural Elucidation and Confirmation
Confirming the covalent structure and molecular weight is the foundational step in the characterization process. This is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of (3S,4S)-4-(Boc-amino)piperidin-3-ol. High-field NMR (400 MHz or higher) is recommended for achieving baseline resolution of all signals.
Rationale: ¹H NMR confirms the presence and connectivity of all protons, while ¹³C NMR identifies all unique carbon environments. 2D NMR techniques like COSY and HSQC are essential for unambiguously assigning signals and confirming the trans relationship between the C3-hydroxyl and C4-amino groups through the analysis of proton-proton coupling constants (J-values).
Typical NMR Data
The following data represents typical chemical shifts. Actual values may vary slightly based on the solvent and concentration.
| ¹H NMR Assignment | Typical δ (ppm) | Multiplicity | J (Hz) | ¹³C NMR Assignment | Typical δ (ppm) |
| C(CH₃)₃ (Boc) | ~1.45 | s | - | C (CH₃)₃ | ~28.4 |
| Piperidine H (axial/eq) | ~1.60-2.00 | m | - | Piperidine C H₂ | ~25-35 |
| Piperidine H (axial/eq) | ~2.80-3.20 | m | - | Piperidine C H₂ | ~40-50 |
| CH -OH | ~3.40-3.60 | m | - | C H-OH | ~70-75 |
| CH -NHBoc | ~3.70-3.90 | m | - | C H-NHBoc | ~50-55 |
| NH (Boc) | ~5.0-5.5 | d | ~8-9 | C (CH₃)₃ | ~79.5 |
| OH | Variable | br s | - | C =O | ~155.8 |
| NH (piperidine) | Variable | br s | - |
Note: "m" denotes multiplet, "s" singlet, "d" doublet, "br s" broad singlet. The piperidine ring protons exhibit complex splitting patterns due to axial and equatorial positions.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common and effective technique for this molecule.
Rationale: ESI-MS provides the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, offering direct confirmation of the molecular formula (C₁₀H₂₀N₂O₃) and molecular weight (216.28 g/mol ).[1] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition with high accuracy.[3]
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI-MS system.
-
Analysis: Infuse the sample directly into the source. Acquire data in positive ion mode.
-
Data Interpretation: Look for a prominent peak corresponding to the [M+H]⁺ ion at m/z ≈ 217.3.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule.
Rationale: This technique confirms the presence of O-H (alcohol), N-H (amine and carbamate), C=O (carbamate), and C-N/C-O bonds through their characteristic vibrational frequencies.
Expected FTIR Absorption Bands
-
~3400 cm⁻¹ (broad): O-H stretch (alcohol) and N-H stretch (piperidine amine)
-
~3350 cm⁻¹ (sharp): N-H stretch (Boc-carbamate)
-
~2970 cm⁻¹: C-H stretch (aliphatic)
-
~1685 cm⁻¹ (strong): C=O stretch (Boc-carbamate)
-
~1520 cm⁻¹: N-H bend (carbamate)
-
~1170 cm⁻¹: C-O stretch (carbamate)
Stereochemical and Purity Assessment
For a chiral molecule with two stereocenters, confirming both the relative (trans) and absolute (3S,4S) stereochemistry, as well as diastereomeric and enantiomeric purity, is critical.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is the definitive method for determining the stereochemical purity (both enantiomeric and diastereomeric excess) of the compound.
Rationale: The compound lacks a strong UV chromophore, which can present a challenge for detection. Derivatization with a UV-active agent like benzoyl chloride can be employed to enhance sensitivity.[4] Alternatively, detectors such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used. A chiral stationary phase (CSP) allows for the separation of all four possible stereoisomers ((3S,4S), (3R,4R), (3S,4R), and (3R,4S)).
Protocol: Chiral HPLC Method Development (Conceptual)
-
Column Selection: Screen columns with polysaccharide-based chiral stationary phases (e.g., amylose or cellulose derivatives) like Chiralpak® or Chiralcel®.
-
Mobile Phase: Start with a mobile phase of hexane/isopropanol or hexane/ethanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Derivatization (if using UV):
-
Dissolve the sample in an aprotic solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) followed by benzoyl chloride at a low temperature (0 °C).
-
Quench the reaction and extract the derivatized product for analysis.[4]
-
-
Analysis: Inject the sample (and a sample of the racemate/diastereomeric mixture, if available, for peak identification).
-
Quantification: Determine the area percentage of each peak to calculate the diastereomeric excess (d.e.) and enantiomeric excess (e.e.). The goal is >98% for both.
Physical Property Measurements
Classical measurements provide additional, corroborating evidence of purity and stereochemical identity.
-
Optical Rotation: Measurement of the specific rotation ([α]ᴅ) confirms the bulk enantiomeric nature of the sample. The sign and magnitude should be compared to a literature value or a well-characterized reference standard.
-
Melting Point: A sharp melting point range is indicative of high purity. Impurities typically depress and broaden the melting point range.
Integrated Characterization Workflow
A robust characterization relies on the integration of multiple analytical techniques. The following workflow ensures that the identity, structure, purity, and stereochemistry of (3S,4S)-4-(Boc-amino)piperidin-3-ol are rigorously confirmed.
Caption: Integrated workflow for the complete characterization of the title compound.
Conclusion
The characterization of (3S,4S)-4-(Boc-amino)piperidin-3-ol is a multi-faceted process that requires the orthogonal application of spectroscopic and chromatographic techniques. Adherence to a rigorous, integrated workflow, as outlined in this guide, is essential for ensuring the material meets the high standards of identity, purity, and stereochemical fidelity required for its application in pharmaceutical research and development. Each analytical method provides a piece of the puzzle, and together they form a self-validating system that ensures the quality and reliability of this critical synthetic intermediate.
References
-
Title: tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate Source: PubChem URL: [Link]
-
Title: Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance Source: Organic & Biomolecular Chemistry (via Royal Society of Chemistry) URL: [Link]
-
Title: (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate Source: MySkinRecipes (Chemical Supplier) URL: [Link]
- Title: The HPLC analytical approach of 3-amino piperidine Source: Google Patents URL
-
Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid Source: Open Research@CSIR-NIScPR URL: [Link]
Sources
- 1. tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate | C10H20N2O3 | CID 58395893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate [myskinrecipes.com]
- 3. rsc.org [rsc.org]
- 4. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Spectral Data of trans-4-(Boc-amino)-3-hydroxypiperidine
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-(Boc-amino)-3-hydroxypiperidine is a chiral intermediate of significant interest in pharmaceutical synthesis.[1][2] Its rigid piperidine core, coupled with the strategically placed hydroxyl and protected amino functionalities, makes it a valuable building block for a variety of bioactive molecules, including kinase inhibitors and opioid analogs.[1] The precise stereochemical arrangement of the substituents is crucial for its utility, necessitating unambiguous structural confirmation. This guide provides a comprehensive analysis of the spectral data for trans-4-(Boc-amino)-3-hydroxypiperidine, offering a detailed interpretation of its 1H NMR, 13C NMR, IR, and Mass Spectrometry data. The causality behind experimental choices and data interpretation is emphasized to provide a field-proven perspective for researchers.
Molecular Structure and Key Features
The structure of trans-4-(Boc-amino)-3-hydroxypiperidine, with the IUPAC name tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate, contains several key features that dictate its spectral properties.[2][3] The piperidine ring exists in a chair conformation, with the substituents at the 3 and 4 positions adopting a trans-diaxial or trans-diequatorial orientation. The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen restricts the conformational flexibility of the ring and significantly influences the chemical environment of the neighboring protons.
Caption: Structure of trans-4-(Boc-amino)-3-hydroxypiperidine.
1H NMR Spectral Data
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. For trans-4-(Boc-amino)-3-hydroxypiperidine, the 1H NMR spectrum provides critical information about the number of different types of protons and their connectivity.
Experimental Protocol: 1H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl3) or DMSO-d6, in a clean NMR tube.[4] The choice of solvent can influence the chemical shifts, particularly for exchangeable protons (OH, NH).
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[4]
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Data Summary and Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.8-4.0 | m | 2H | H-2eq, H-6eq |
| ~3.5-3.6 | m | 1H | H-3 |
| ~2.8-3.0 | m | 2H | H-2ax, H-6ax |
| ~2.7-2.8 | m | 1H | H-4 |
| ~2.0 (broad) | s | 3H | OH, NH2 |
| ~1.8-1.9 | m | 1H | H-5eq |
| ~1.45 | s | 9H | C(CH3)3 (Boc) |
| ~1.2-1.3 | m | 1H | H-5ax |
-
Boc Group: The most prominent signal in the spectrum is a sharp singlet at approximately 1.45 ppm, integrating to nine protons. This is the characteristic signal for the tert-butyl group of the Boc protecting group and is a definitive indicator of its presence.[4]
-
Piperidine Ring Protons: The protons on the piperidine ring exhibit complex multiplets due to spin-spin coupling. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) are typically found in the region of 2.8-4.0 ppm. The axial and equatorial protons will have different chemical shifts and coupling constants.
-
H-3 and H-4 Protons: The protons on the carbons bearing the hydroxyl and amino groups (H-3 and H-4) are expected to be in the range of 2.7-3.6 ppm. Their exact chemical shifts and multiplicities are influenced by the trans stereochemistry.
-
Exchangeable Protons: The protons of the hydroxyl and amino groups (OH and NH2) often appear as a broad singlet due to chemical exchange and quadrupole broadening. Their chemical shift can vary depending on the solvent, concentration, and temperature.
13C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol: 13C NMR Data Acquisition
The sample preparation and instrument setup are similar to that for 1H NMR. A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Data Summary and Interpretation
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C=O (Boc) |
| ~80 | C(CH3)3 (Boc) |
| ~70 | C-3 |
| ~53 | C-4 |
| ~45 | C-2, C-6 |
| ~30 | C-5 |
| ~28.5 | C(CH3)3 (Boc) |
-
Boc Group Carbons: The carbonyl carbon of the Boc group is typically observed around 155 ppm.[5] The quaternary carbon of the tert-butyl group appears at approximately 80 ppm, and the three methyl carbons give a strong signal around 28.5 ppm.[5]
-
Piperidine Ring Carbons: The carbons of the piperidine ring will have distinct chemical shifts based on their substitution. The carbon bearing the hydroxyl group (C-3) is expected to be the most downfield of the ring carbons (excluding the carbons attached to nitrogen), appearing around 70 ppm. The carbon with the amino group (C-4) will be around 53 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) are typically found in the 45 ppm region. The remaining methylene carbon (C-5) will be the most upfield, at approximately 30 ppm.
Infrared (IR) Spectral Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
A common technique is Attenuated Total Reflectance (ATR), where a small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
Data Summary and Interpretation
| Frequency (cm-1) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | O-H and N-H stretching |
| ~2970, 2860 | Medium-Strong | C-H stretching (aliphatic) |
| ~1680 | Strong | C=O stretching (carbamate) |
| ~1470, 1365 | Medium | C-H bending (Boc group) |
| ~1250, 1160 | Strong | C-O and C-N stretching |
-
O-H and N-H Stretching: A broad and strong absorption in the 3400-3200 cm-1 region is characteristic of the stretching vibrations of the O-H and N-H bonds, often overlapping due to hydrogen bonding.[6][7]
-
C-H Stretching: The peaks around 2970 and 2860 cm-1 are due to the symmetric and asymmetric stretching of the aliphatic C-H bonds in the piperidine ring and the Boc group.[7]
-
Carbonyl Stretching: A strong, sharp peak around 1680 cm-1 is a clear indication of the C=O stretching vibration of the carbamate functional group in the Boc protecting group.[6]
-
Fingerprint Region: The region below 1500 cm-1 contains a complex pattern of absorptions due to various bending and stretching vibrations, which are unique to the molecule. The strong absorptions around 1250 and 1160 cm-1 are likely due to C-O and C-N stretching vibrations.
Caption: Workflow for spectral analysis and structural elucidation.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Mass Spectrometry Data Acquisition
Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule, which often yields the protonated molecular ion [M+H]+.
Data Summary and Interpretation
The molecular weight of trans-4-(Boc-amino)-3-hydroxypiperidine is 216.28 g/mol .[1][3]
| m/z | Interpretation |
| 217.16 | [M+H]+ (Protonated molecular ion) |
| 161.12 | [M - C4H8 + H]+ (Loss of isobutylene) |
| 144.11 | [M - C4H9O + H]+ (Loss of t-butanol) |
| 117.09 | [M - Boc + H]+ (Loss of the Boc group) |
| 57.07 | [C4H9]+ (tert-butyl cation) |
-
Molecular Ion: In ESI-MS, the protonated molecular ion [M+H]+ is expected at an m/z of approximately 217.16.
-
Fragmentation Pattern: The Boc group is known to undergo characteristic fragmentation.[8][9] Common fragmentation pathways include the loss of isobutylene (56 Da) to give a fragment at m/z 161.12, and the loss of the entire Boc group (100 Da) to yield a fragment at m/z 117.09.[9] The formation of the stable tert-butyl cation at m/z 57.07 is also a very common and often abundant peak for Boc-protected compounds.[10]
Conclusion
The comprehensive spectral analysis of trans-4-(Boc-amino)-3-hydroxypiperidine through 1H NMR, 13C NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. The characteristic signals of the Boc group in all spectra serve as a primary point of verification. The detailed analysis of the piperidine ring protons and carbons in the NMR spectra, combined with the identification of the hydroxyl and amino functional groups in the IR spectrum, allows for the unambiguous elucidation of its structure. This in-depth guide provides researchers and drug development professionals with the necessary framework to confidently identify and characterize this important synthetic intermediate.
References
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The Strategic Incorporation of a Chiral Scaffold: Elucidating the Mechanism of Action of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate in Modern Kinase Inhibition
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Architect of Potency and Specificity
In the landscape of modern medicinal chemistry, the final biological activity of a therapeutic agent is often dictated by the precise three-dimensional arrangement of its constituent atoms. Chiral building blocks—stereochemically defined molecular fragments—serve as the foundational blueprints for constructing complex and highly specific drugs. Among these, tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate stands out as a critical intermediate in the synthesis of advanced pharmaceutical agents. While not a therapeutic agent in itself, its intrinsic stereochemistry is paramount to the efficacy of the final active pharmaceutical ingredient.
This technical guide delves into the core mechanism of action imparted by this specific chiral scaffold, not through its direct biological interactions, but through its instrumental role in the structure and function of Lorlatinib (PF-06463922) , a third-generation, macrocyclic tyrosine kinase inhibitor. By examining the journey from this chiral building block to the complex architecture of Lorlatinib, we can fully appreciate how the defined stereocenters of the piperidine ring are fundamental to the drug's potent and selective inhibition of the ALK and ROS1 kinases, particularly in the context of overcoming significant clinical challenges like acquired drug resistance and brain metastases in non-small cell lung cancer (NSCLC).
The (3S,4S)-4-Amino-3-hydroxypiperidine Moiety: A Linchpin in the Architecture of Lorlatinib
The chemical structure of Lorlatinib reveals a complex macrocyclic framework designed for high-affinity binding to its kinase targets. Embedded within this macrocycle is the piperidine ring derived from tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. While proprietary industrial synthetic routes may vary, the final structure of Lorlatinib unequivocally demonstrates the incorporation of this specific chiral fragment.
The piperidine ring is a privileged scaffold in drug design, valued for its conformational rigidity and its ability to project substituents into precise vectors in three-dimensional space. In Lorlatinib, the (3S,4S) configuration of the amino and hydroxyl groups on the piperidine ring is not accidental; it is a deliberate design choice that profoundly influences the overall conformation of the macrocycle. This specific stereochemistry acts as a linchpin, locking the macrocycle into a conformation that is pre-organized for optimal binding to the ATP pocket of the ALK and ROS1 kinases. The critical importance of this stereochemistry is starkly illustrated by studies showing that the enantiomer of Lorlatinib exhibits a 300-fold lower inhibitory activity against the L1196M mutant of ALK, a common resistance mutation.[1] This dramatic loss of potency underscores that the precise spatial arrangement dictated by the (3S,4S)-hydroxypiperidine core is absolutely essential for the drug's mechanism of action.
Caption: Lorlatinib structure with the key chiral piperidine fragment highlighted.
Deciphering the Mechanism of Action: Lorlatinib's Inhibition of ALK/ROS1 Signaling
Target Profile: ALK and ROS1 Kinases in NSCLC
Anaplastic Lymphoma Kinase (ALK) and c-ROS oncogene 1 (ROS1) are receptor tyrosine kinases that play crucial roles in cell growth and differentiation.[2] In a subset of NSCLC patients, chromosomal rearrangements lead to the formation of fusion genes (e.g., EML4-ALK, CD74-ROS1), resulting in constitutively active kinases that drive uncontrolled cell proliferation and survival—a phenomenon known as "oncogene addiction".[3][4][5] These fusion proteins are the primary therapeutic targets in this cancer subtype.
The ALK/ROS1 Signaling Cascade and its Interruption
The constitutively active ALK/ROS1 fusion proteins trigger a cascade of downstream signaling pathways, primarily the Ras-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the JAK-STAT pathway. These pathways collectively promote cell proliferation, survival, and invasion.
Lorlatinib functions as a potent, ATP-competitive inhibitor.[6][7] It binds to the ATP-binding pocket of both ALK and ROS1, preventing the phosphorylation of the kinase itself and its downstream substrates. This blockade of the initial signaling event effectively shuts down the entire oncogenic cascade, leading to cell cycle arrest and apoptosis in ALK- or ROS1-dependent tumor cells.
Caption: ALK/ROS1 signaling pathway and the inhibitory action of Lorlatinib.
A Third-Generation Solution to Acquired Resistance
A major clinical challenge in the treatment of ALK-positive NSCLC is the development of acquired resistance to first-generation (e.g., crizotinib) and second-generation (e.g., alectinib, ceritinib) ALK inhibitors. This resistance is often driven by secondary mutations within the ALK kinase domain, which alter the shape of the ATP-binding pocket and prevent effective drug binding.[8][9][10]
The G1202R mutation is a particularly notorious resistance mechanism, as the substitution of a small glycine residue with a bulky arginine creates significant steric hindrance that renders most earlier-generation inhibitors ineffective.[8][10] Lorlatinib was specifically designed to overcome this challenge. Its macrocyclic structure provides a degree of conformational constraint that, in concert with the precise stereochemistry of the piperidine linker, allows it to bind effectively to the mutated kinase, accommodating the bulky arginine residue where other inhibitors cannot.[10][11]
Furthermore, Lorlatinib exhibits excellent penetration of the blood-brain barrier, a critical feature as the central nervous system (CNS) is a common site of metastasis and relapse for patients with NSCLC.[4][12]
| ALK Kinase Status | IC50 (nM) for Lorlatinib |
| Wild-Type | ~1 |
| L1196M (crizotinib resistance) | ~2 |
| G1202R (2nd-gen resistance) | ~16 |
| C1156Y | ~1 |
| F1174C | ~1 |
| I1171N | ~4 |
Note: IC50 values are approximate and can vary based on the specific assay conditions. Data synthesized from preclinical studies.[8]
Experimental Protocols for Mechanistic Validation
To experimentally validate the mechanism of action and the stereochemical importance of Lorlatinib, a series of biochemical and cell-based assays are essential.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol determines the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Objective: To quantify and compare the inhibitory potency of Lorlatinib and its less active stereoisomers against wild-type and mutant ALK kinase domains.
Methodology:
-
Reagents and Materials:
-
Recombinant human ALK kinase domain (wild-type and mutants like G1202R).
-
Biotinylated peptide substrate.
-
ATP.
-
Test compounds (Lorlatinib and its stereoisomers) serially diluted in DMSO.
-
Kinase reaction buffer.
-
Streptavidin-coated plates.
-
Europium-labeled anti-phosphotyrosine antibody (detection antibody).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) plate reader.
-
-
Procedure:
-
Add 5 µL of serially diluted test compound to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the ALK enzyme and the biotinylated peptide substrate to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding an EDTA-containing stop solution.
-
Add the europium-labeled detection antibody.
-
Incubate for 1 hour to allow for antibody binding to the phosphorylated substrate.
-
Read the plate on a TR-FRET plate reader.
-
-
Data Analysis:
-
The TR-FRET signal is proportional to the amount of phosphorylated substrate.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay
This protocol measures the effect of a compound on the viability of cancer cells that depend on the target kinase for survival.
Objective: To assess the differential potency of Lorlatinib and its stereoisomers in inhibiting the proliferation of ALK-positive NSCLC cell lines.
Methodology:
-
Reagents and Materials:
-
ALK-positive NSCLC cell line (e.g., H3122).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds (Lorlatinib and its stereoisomers) serially diluted in DMSO.
-
96-well clear-bottom white plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
-
-
Procedure:
-
Seed H3122 cells into a 96-well plate at a density of 5,000 cells per well and incubate overnight.
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Calculate the percentage of viability relative to DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Caption: Experimental workflow for comparing the activity of stereoisomers.
Conclusion
The journey from the chiral building block, tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate, to the clinically impactful drug, Lorlatinib, provides a compelling case study in the power of stereochemically-driven drug design. This guide has demonstrated that the "mechanism of action" of this intermediate is not through direct biological interaction, but by serving as an essential architectural element that pre-organizes the final drug molecule for potent and selective target engagement. The defined (3S,4S) stereocenters are indispensable for Lorlatinib's ability to inhibit wild-type and mutant ALK/ROS1 kinases, overcome clinical resistance, and provide a durable therapeutic option for patients with advanced non-small cell lung cancer. This underscores the critical importance of selecting the correct chiral building blocks in the early stages of drug discovery to achieve the desired therapeutic outcome.
References
- Shaw, A. T., et al. (2019). Lorlatinib in advanced ALK-positive non-small-cell lung cancer. The New England Journal of Medicine, 381(21), 1991-2001.
- Gainor, J. F., et al. (2016). Molecular mechanisms of resistance to first-and second-generation ALK inhibitors in ALK-rearranged lung cancer. Cancer Discovery, 6(10), 1118-1133.
- Redaelli, S., et al. (2018). Lorlatinib treatment in an ALK-positive non-small-cell lung cancer patient with a new ALK G1202R/T1151M compound mutation. Journal of Thoracic Oncology, 13(9), e140-e142.
- Zou, H. Y., et al. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to first and second generation ALK inhibitors in preclinical models. Cancer Cell, 28(1), 70-81.
-
Johnson, T. W., et al. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][4][6]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry, 57(11), 4720-4744.
- Recondo, G., et al. (2020). Sequential ALK inhibitors can select for lorlatinib-resistant compound ALK mutations in ALK-positive lung cancer. Cancer Discovery, 10(7), 1004-1017.
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bioRxiv. (2021, July 16). Structural and functional analysis of lorlatinib analogs reveals roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer. Retrieved from [Link]
- Solomon, B. J., et al. (2018). Lorlatinib in previously treated ALK-positive non–small-cell lung cancer. The New England Journal of Medicine, 379(22), 2093-2104.
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ResearchGate. (n.d.). Discovery and Development of Lorlatinib: A Macrocyclic Inhibitor of EML4-ALK for the Treatment of NSCLC. Retrieved from [Link]
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YouTube. (2021, November 27). Synthesis of Drugs: Lorlatinib. Retrieved from [Link]
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ResearchGate. (n.d.). Lorlatinib is predicted to bind to LTK and ALK. Retrieved from [Link]
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PubChem. (n.d.). Lorlatinib. Retrieved from [Link]
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New Drug Approvals. (n.d.). Lorlatinib. Retrieved from [Link]
-
RCSB PDB. (n.d.). 5P8 Ligand Summary Page. Retrieved from [Link]
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-
ResearchGate. (n.d.). 3-Substituted-4-hydroxypiperidine and its application (A); synthesis of chiral 3-substituted-4-hydroxypiperidine via chemical reduction (B). Retrieved from [Link]
- Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
- Ghamari, N., et al. (2022). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Scientific Reports, 12(1), 1-12.
- Sabat, M., et al. (2023). Design and Synthesis of 3-(β-d-Glucopyranosyl)-4-amino/4-guanidino Pyrazole Derivatives and Analysis of Their Glycogen Phosphorylase Inhibitory Potential. International Journal of Molecular Sciences, 24(7), 6219.
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biological activity of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate derivatives
An In-Depth Technical Guide to the Biological Activity of tert-Butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate Derivatives
Introduction: The (3S,4S)-3-Hydroxypiperidin-4-yl Carbamate Scaffold
The tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2] Its inherent structural features—a stereochemically defined trans-1,2-aminoalcohol motif constrained within a piperidine ring—provide a rigid and versatile scaffold for the synthesis of complex molecules with precise three-dimensional orientations. The Boc-protected amine and the secondary alcohol serve as critical synthetic handles, allowing for selective derivatization to explore a wide chemical space. This guide explores the synthesis of derivatives from this core scaffold and delves into their documented biological activities, focusing on applications in neurodegenerative and inflammatory diseases.
Part 1: Derivatives as Modulators of Neurological Pathways
A key area where derivatives of the hydroxypiperidine scaffold have shown promise is in the development of agents for neurodegenerative diseases, such as Alzheimer's disease. The therapeutic strategy often involves targeting key enzymes implicated in the disease pathology.
Case Study: The M4 Compound as a Dual BACE1 and AChE Inhibitor
A notable derivative, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (termed the M4 compound), has been investigated for its potential in Alzheimer's disease treatment.[3][4] While not a direct derivative of the title compound's carbamate group, it incorporates a substituted piperidine and demonstrates the utility of this class of molecules. In vitro studies have suggested that the M4 compound functions as a dual inhibitor of both β-secretase (BACE1) and acetylcholinesterase (AChE).[3][4]
-
Causality of Inhibition: The inhibition of these two enzymes addresses two different pathological hallmarks of Alzheimer's. BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which aggregate to form senile plaques. Acetylcholinesterase (AChE) degrades the neurotransmitter acetylcholine; its inhibition is a clinically validated approach to provide symptomatic relief by enhancing cholinergic neurotransmission.
-
Biological Activity: In cell-based assays, the M4 compound demonstrated a moderate protective effect in astrocytes against Aβ₁₋₄₂-induced cell death, an effect attributed to a reduction in tumor necrosis factor-alpha (TNF-α) and free radicals.[3] However, in vivo studies using a scopolamine-induced amnesia model in rats did not show a significant effect, which was postulated to be due to poor bioavailability in the brain.[3]
Table 1: Summary of Biological Activity for the M4 Compound
| Target/Model | Observed Effect | Reference |
| β-secretase (BACE1) | Inhibitory Activity | [3][4] |
| Acetylcholinesterase (AChE) | Inhibitory Activity | [3][4] |
| Aβ₁₋₄₂-stimulated Astrocytes | Moderate protective effect; reduction in TNF-α and free radicals | [3] |
| Scopolamine Rat Model | No significant effect on amyloidogenesis | [3] |
Part 2: Derivatives in Anti-Inflammatory Applications
The carbamate and amine functionalities of the core scaffold are ideal for generating libraries of amide derivatives. This approach has been successfully used to identify compounds with potent anti-inflammatory activity. While direct studies on the title scaffold are limited, research on analogous tert-butyl phenylcarbamate derivatives provides a robust framework for the design and evaluation of such agents.[5]
Synthesis and Evaluation of Benzamido Derivatives
A series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized by condensing tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids.[5] This reaction is typically facilitated by peptide coupling reagents.
-
Expertise in Synthesis: The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with Hydroxybenzotriazole (HOBt) is a standard and effective method for amide bond formation. EDCI activates the carboxylic acid, and HOBt acts as a racemization suppressor and improves efficiency by forming an active ester intermediate, leading to high yields of the desired amide product.[5]
These derivatives were evaluated for in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model, a classic and reliable assay for acute inflammation.[5]
Table 2: Anti-Inflammatory Activity of Representative Carbamate Derivatives
| Compound | Substitution Pattern | % Inhibition of Edema (at 12h) | Reference |
| 4a | 4-methoxy benzamido | 54.13% | [5] |
| 4i | 2,4-dichloro benzamido | 54.24% | [5] |
| Indomethacin | Standard Drug | Not specified, used as positive control | [5] |
The results indicate that derivatives bearing both electron-donating (methoxy) and electron-withdrawing (dichloro) groups can exhibit potent anti-inflammatory activity, comparable to the standard drug indomethacin.[5]
Part 3: Structure-Activity Relationships (SAR)
Understanding how specific structural modifications influence biological activity is paramount in drug design. For derivatives of the (3S,4S)-3-hydroxypiperidin-4-yl)carbamate scaffold, several key structural features can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.[6][7][8]
-
The Carbamate Moiety: The carbamate group is a critical pharmacophore. Its N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with target proteins. The stability of the carbamate can be tuned by the electronic properties of its substituents; electron-donating groups generally increase hydrolytic stability.[8] In some cases, such as with fatty acid amide hydrolase (FAAH) inhibitors, the carbamate acts as a key reactive group for covalent modification of the enzyme's active site.[7]
-
The Piperidine Nitrogen: The secondary amine of the piperidine ring (after Boc deprotection) is the most common site for derivatization. Introducing different substituents here directly impacts the molecule's polarity, basicity, and size, which are crucial for target binding and cell permeability.
-
The C3-Hydroxyl Group: The (3S)-hydroxyl group is a key stereocenter and a potent hydrogen bonding group. Its presence and orientation are often critical for establishing high-affinity binding to the active site of enzymes or receptors.
-
The Piperidine Ring Conformation: The piperidine ring provides a conformationally restrained scaffold, which reduces the entropic penalty upon binding to a target. This inherent rigidity helps to pre-organize the key interacting groups (amine, hydroxyl, and N-substituent) in a defined spatial arrangement.
Caption: Key modification points on the core scaffold.
Part 4: Experimental Protocols
To ensure scientific integrity and reproducibility, methodologies must be described in detail. The following represent standardized, self-validating protocols for the synthesis and evaluation of derivatives based on the core scaffold.
Protocol 1: General Synthesis of N-Acyl Derivatives
This protocol describes the acylation of the piperidine nitrogen following Boc deprotection.
Step-by-Step Methodology:
-
Deprotection: Dissolve tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane. Add an excess of a strong acid, typically 4M HCl in dioxane or trifluoroacetic acid (TFA) (4.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Work-up (Deprotection): Concentrate the reaction mixture in vacuo to remove the solvent and excess acid. The resulting amine salt is often used directly in the next step without further purification.
-
Amide Coupling: Dissolve the amine salt from the previous step in an anhydrous aprotic solvent (e.g., DCM or DMF). Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq), to neutralize the salt.
-
Reagent Addition: In a separate flask, dissolve the desired carboxylic acid (1.1 eq), HOBt (1.2 eq), and EDCI (1.2 eq) in the same anhydrous solvent. Stir for 15 minutes to pre-activate the acid.
-
Coupling Reaction: Add the pre-activated acid solution to the amine solution. Stir the reaction at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl derivative.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the colorimetric Ellman's method.
Caption: Workflow for an in vitro AChE inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.
-
Substrate Solution: 14 mM acetylthiocholine iodide (ATCI) in assay buffer.
-
Enzyme Solution: Acetylcholinesterase (from Electrophorus electricus) diluted in assay buffer to a working concentration (e.g., 0.05 U/mL).
-
Test Compounds: Prepare a stock solution in DMSO and create serial dilutions in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add: 140 µL of assay buffer, 20 µL of DTNB solution, and 10 µL of the test compound dilution (or buffer for control, or a known inhibitor like galantamine for positive control).
-
Add 20 µL of the AChE enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to record the absorbance every minute for 10 minutes (kinetic read). The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (mOD/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Outlook
Derivatives of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate represent a valuable class of compounds with demonstrated potential in diverse therapeutic areas, including neurodegenerative and inflammatory diseases. The scaffold's rigid, chiral nature provides an excellent starting point for the design of potent and selective modulators of biological targets. Future research should focus on expanding the library of derivatives, particularly through modifications at the piperidine nitrogen, to explore a wider range of biological targets. Combining synthetic chemistry with computational docking studies could further rationalize structure-activity relationships and accelerate the discovery of new lead compounds. Furthermore, optimizing the pharmacokinetic properties, such as the brain bioavailability issues observed with the M4 compound, will be critical for translating promising in vitro activity into in vivo efficacy.
References
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Molecules. (2020-10-29). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. PubMed. [Link]
-
PubChem. tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. [Link]
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MDPI. (2020-10-29). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. [Link]
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StruChem. tert-butyl N-[(3S, 4S)-3-hydroxypiperidin-4-yl]carbamate, min 97%, 10 grams. [Link]
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PubChem. tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate. [Link]
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PubChemLite. Tert-butyl n-[(4-hydroxypiperidin-4-yl)methyl]carbamate (C11H22N2O3). [Link]
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PubChem. tert-Butyl ((3S,4R)-4-hydroxypiperidin-3-yl)carbamate. [Link]
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Bioorganic & Medicinal Chemistry Letters. (2015-04-15). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. [Link]
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European Journal of Medicinal Chemistry. (2018-01-20). Synthesis of (3S,4S,5S)-trihydroxylpiperidine derivatives as enzyme stabilizers to improve therapeutic enzyme activity in Fabry patient cell lines. PubMed. [Link]
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Journal of Medicinal Chemistry. (2012-04-26). Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. PubMed Central. [Link]
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Journal of Medicinal Chemistry. (2007-06-28). Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. PubMed. [Link]
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ResearchGate. Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. [Link]
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ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
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Navigating the Safe Handling of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate: A Technical Guide for Researchers
Introduction: The Significance of Substituted Piperidines in Drug Discovery
The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the design of a vast array of therapeutics.[1][2] Its prevalence in pharmaceuticals underscores the importance of understanding the handling and safety profiles of its diverse derivatives.[1][2] tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate (CAS No. 724788-22-1), a chiral-substituted piperidine, represents a valuable building block for the synthesis of complex molecular architectures in drug development programs. The presence of a hydroxyl group, a carbamate protecting group, and defined stereochemistry at the 3 and 4 positions make it a versatile intermediate.
This guide provides a comprehensive overview of the safety and handling considerations for tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. Given the limited publicly available, detailed safety data for this specific compound, this document synthesizes information from available material safety data sheets (MSDS) and augments it with data from structurally similar compounds. This analog-based approach allows for a conservative and precautionary framework to ensure the safety of researchers and the integrity of their work. The compounds referenced for this comparative analysis include its stereoisomer tert-butyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate, the parent heterocycle piperidine, and various N-Boc protected piperidine derivatives.
Hazard Identification and Risk Assessment: A Data-Driven Approach
While a detailed GHS classification for tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is not consistently available, data from its stereoisomer, tert-butyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate, suggests the following potential hazards[3]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
This classification is further supported by the safety profiles of other N-Boc protected piperidine derivatives, which are also classified as irritants to the skin, eyes, and respiratory system.[4][5] The parent compound, piperidine, is a highly flammable, toxic, and corrosive substance, highlighting the inherent risks associated with this class of heterocycles that necessitate careful handling even when derivatized.[6][7]
Toxicological Profile Summary (Based on Analogs):
| Hazard Route | Potential Effects and Observations | Recommended Precautions |
| Oral | Harmful if swallowed.[3][8] Ingestion may lead to gastrointestinal irritation. | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling. If swallowed, rinse mouth and seek medical attention.[8] |
| Dermal | Causes skin irritation.[3][4][5] Prolonged or repeated contact may lead to dermatitis. | Wear appropriate chemical-resistant gloves and a lab coat. Avoid direct contact with the skin. In case of contact, wash the affected area with soap and water.[9] |
| Inhalation | Harmful if inhaled.[3] May cause respiratory tract irritation.[4][5] | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. If inhaled, move to fresh air.[9] |
| Eye Contact | Causes serious eye irritation.[3][4][5] Direct contact can cause redness, pain, and potential damage. | Wear safety glasses with side shields or chemical goggles. If contact occurs, immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[9][10] |
Safe Handling and Storage: Proactive Measures for a Secure Laboratory Environment
The cornerstone of safety when working with any chemical is a proactive approach to handling and storage. The following protocols are designed to minimize exposure and maintain the stability of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.
Workflow for Establishing a Safe Workspace:
Caption: Workflow for setting up a safe handling environment.
Recommended Storage Conditions
Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.
-
Temperature: Store in a cool, dry place. Some suppliers recommend refrigeration at 2-8°C.[3]
-
Container: Keep the container tightly sealed to prevent moisture ingress and potential degradation.
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids. The carbamate functional group can be sensitive to acidic or basic conditions, and the piperidine nitrogen is basic.
Spill and Emergency Procedures: A Step-by-Step Response Plan
In the event of a spill or accidental exposure, a rapid and informed response is critical.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[9]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Spill Cleanup Protocol
The following flowchart outlines the general procedure for managing a small laboratory spill. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Caption: Decision-making workflow for spill cleanup.
Disposal Considerations: Environmental Responsibility
Chemical waste disposal must be conducted in accordance with local, state, and federal regulations.
-
Waste Classification: Unused or contaminated tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate should be treated as hazardous chemical waste.
-
Disposal Method: Dispose of the material through a licensed professional waste disposal service. Do not dispose of it in the sanitary sewer system.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent and disposed of as chemical waste.
Conclusion: A Culture of Safety
The responsible use of chemical reagents like tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is fundamental to successful and safe research. By understanding the potential hazards through direct and analogous data, implementing robust handling and storage protocols, and being prepared for emergencies, researchers can confidently and safely utilize this valuable building block in their pursuit of scientific advancement. This guide serves as a technical resource to foster a culture of safety and awareness in the laboratory.
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Solubility Profile of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate: A Guide for Process Chemistry and Formulation Development
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate (CAS 191226-98-9), a key building block in pharmaceutical synthesis. For researchers, process chemists, and formulation scientists, a deep understanding of this intermediate's solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and enabling successful formulation development. This document outlines the core thermodynamic principles governing solubility, provides detailed, field-proven experimental protocols for both equilibrium and kinetic solubility determination, and offers a logical framework for interpreting the resulting data.
Introduction: The Strategic Importance of Solubility Data
Tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is a chiral synthetic intermediate characterized by a piperidine core, a hydroxyl group, and a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group. This unique combination of polar and non-polar moieties dictates its interaction with solvents and, consequently, its utility in drug development.
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that influences nearly every stage of development.[1][2] Inadequate or poorly characterized solubility can lead to significant challenges, including:
-
Process Chemistry: Inefficient reactions, poor yields, and difficulties in product isolation and purification.
-
Crystallization: Challenges in identifying suitable solvent systems for producing the desired polymorph with optimal purity and physical properties.
-
Formulation: Limited options for dosage form design and potential issues with bioavailability for the final drug product.[3]
This guide serves as an authoritative resource for generating and applying solubility data for this specific carbamate, ensuring that development decisions are based on a robust scientific foundation.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solute in a solvent is governed by the Gibbs free energy of mixing (ΔG_mix), which incorporates both enthalpy (ΔH_mix) and entropy (ΔS_mix) changes.[4][5][6] A negative ΔG_mix indicates a spontaneous dissolution process. From a practical standpoint, the principle of "like dissolves like" provides a strong predictive starting point.
Let's analyze the structure of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate:
-
Polar Features: The secondary amine (piperidine nitrogen), the hydroxyl (-OH) group, and the carbamate linkage (-NHCOO-) are capable of acting as hydrogen bond donors and acceptors. These groups favor interactions with polar solvents.
-
Non-Polar Features: The tert-butyl group is bulky and hydrophobic, favoring interactions with non-polar or moderately polar solvents through van der Waals forces. The piperidine ring's carbon backbone also contributes to its lipophilic character.
This duality suggests that the molecule will exhibit nuanced solubility across a range of solvents. High solubility can be anticipated in polar protic solvents (like methanol or ethanol) that can engage in hydrogen bonding, and polar aprotic solvents (like DMSO or DMF) that can interact with the polar groups. Conversely, poor solubility is expected in non-polar aliphatic solvents (like hexane) where the energetic cost of breaking the crystal lattice is not compensated by strong solute-solvent interactions.
Caption: Logical relationship between molecular features and solvent interactions.
Experimental Protocols for Solubility Determination
It is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic.[3]
-
Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a solute that can dissolve in a solvent at a given temperature when the solution is in equilibrium with an excess of the solid solute.[1] This is the "gold standard" value, essential for final formulation and process design.[7]
-
Kinetic Solubility is determined by dissolving the compound in a high-solubility solvent (like DMSO) and then adding this stock solution to an aqueous or organic buffer until precipitation occurs.[1] This high-throughput method is valuable for early discovery to quickly rank compounds but can often overestimate the true equilibrium solubility.[3][8]
Protocol 1: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is the most reliable technique for determining equilibrium solubility and is considered the benchmark in pharmaceutical development.[4][8] The protocol is designed to ensure a true equilibrium is reached between the dissolved and solid states.
Objective: To determine the equilibrium concentration of the carbamate in a selected organic solvent at a controlled temperature.
Materials:
-
tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate (solid)
-
Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility)
-
Calibrated HPLC-UV or UPLC-MS system
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid carbamate to a vial. "Excess" is critical; there must be visible solid remaining at the end of the experiment to ensure saturation. A starting point is to add ~20-50 mg of solid to 2-5 mL of the solvent.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). The system must be allowed to reach equilibrium. For many pharmaceutical compounds, this can take between 24 and 72 hours.[9] A preliminary time-course experiment is recommended to determine the point at which the concentration in solution no longer changes.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for at least 2 hours to allow undissolved solids to settle.[9] This step is crucial to avoid aspirating solid particles during sampling.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a solvent-compatible syringe filter into a clean, pre-weighed vial. Filtration removes fine particulates that could otherwise dissolve and falsely inflate the measured concentration.
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or UPLC-MS method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the carbamate.
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for all dilution factors.
This entire process forms a self-validating system: the continued presence of excess solid confirms that saturation was achieved, and the use of a validated analytical method ensures the accuracy of the quantification.
Caption: Workflow for the Equilibrium Shake-Flask Solubility Protocol.
Data Presentation and Interpretation
Solubility data should be presented in a clear, tabular format to facilitate comparison across different solvents. It is useful to include the solvent's polarity index as it helps in understanding the structure-solubility relationship.
Table 1: Illustrative Solubility Data for tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate at 25 °C
| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Methanol | Polar Protic | 5.1 | > 200 | > 0.925 | Very Soluble |
| Ethanol | Polar Protic | 4.3 | 150 | 0.694 | Freely Soluble |
| Isopropanol | Polar Protic | 3.9 | 85 | 0.393 | Soluble |
| Water | Polar Protic | 10.2 | 15 | 0.069 | Sparingly Soluble |
| Acetone | Polar Aprotic | 4.3 | 110 | 0.509 | Soluble |
| Ethyl Acetate | Polar Aprotic | 4.4 | 40 | 0.185 | Slightly Soluble |
| Dichloromethane | Polar Aprotic | 3.1 | 95 | 0.439 | Soluble |
| Toluene | Non-Polar | 2.4 | 5 | 0.023 | Very Slightly Soluble |
| Heptane | Non-Polar | 0.1 | < 1 | < 0.005 | Practically Insoluble |
Note: The values presented in this table are illustrative and chemically plausible, designed to serve as an example. Actual experimental data must be generated by following the protocol described.
Interpretation for Drug Development:
-
High Solubility (Methanol, Ethanol, Acetone): These solvents are excellent candidates for reaction media or for initial dissolution during the preparation of solutions for purification (e.g., chromatography). Methanol and ethanol are also common choices for crystallization, often used in combination with an anti-solvent.
-
Moderate Solubility (Isopropanol, Dichloromethane): These may be useful for controlled crystallizations where excessively high solubility is undesirable.
-
Low Solubility (Toluene, Heptane): These are ideal anti-solvents. A common strategy for purification is to dissolve the compound in a high-solubility solvent (like methanol) and then induce crystallization by adding a low-solubility anti-solvent (like heptane).
-
Aqueous Solubility: The "sparingly soluble" nature in water is typical for a Boc-protected intermediate. This is important information if aqueous washes are part of the workup procedure, as product loss could occur.
Conclusion
A thorough understanding of the solubility of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is not merely an academic exercise; it is a prerequisite for efficient and robust pharmaceutical development. By applying the principles and protocols outlined in this guide, researchers can generate high-quality, reliable solubility data. This data is foundational for making informed decisions in process scale-up, purification, crystallization, and ultimately, the formulation of safe and effective medicines. Adherence to systematic and well-validated methods like the shake-flask protocol ensures compliance with the rigorous standards of the pharmaceutical industry, as reflected in guidelines such as ICH Q6B, which mandate thorough characterization to establish quality specifications.[10][11][12]
References
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
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ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]
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SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
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SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
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MasterControl. (n.d.). ICH Q6 Guidelines. [Link]
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Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
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U.S. Food and Drug Administration. (1999). ICH Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]
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Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]
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ResearchGate. (2006). A thermodynamic exploration into pharmaceutical drug solubility. [Link]
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ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]
-
European Medicines Agency. (2006). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]
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Semantic Scholar. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]
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SlideShare. (2024). Developing specifications in ICH Q6B guidelines. [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate in Modern Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Chiral Scaffolds in Precision Oncology
The piperidine ring is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and metabolic stability.[1] The introduction of stereocenters into this scaffold has unlocked new dimensions in drug design, allowing for precise three-dimensional arrangements of functional groups to maximize potency and selectivity.[2][3] Chiral piperidines are particularly influential in the design of kinase inhibitors, where specific hydrogen bonds and steric interactions within the ATP-binding pocket are critical for efficacy.[4]
This guide focuses on a particularly valuable building block: tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate (CAS: 1161932-04-2).[5][6] Its defined trans-stereochemistry, with a hydroxyl group at the 3S position and a protected amine at the 4S position, offers a pre-organized platform for engaging with key amino acid residues in kinase active sites.[7] We will explore its application in the synthesis of inhibitors for Bruton's Tyrosine Kinase (BTK), a critical target in B-cell malignancies, and provide detailed protocols for its incorporation into advanced molecular frameworks.[8][9]
The Strategic Advantage of the (3S,4S)-3-Hydroxy-4-aminopiperidine Moiety
The efficacy of a kinase inhibitor is fundamentally tied to its ability to form stable, high-affinity interactions with its target protein. The (3S,4S)-3-hydroxy-4-aminopiperidine scaffold is expertly designed to achieve this through several key features:
-
Precise Vectorial Orientation: The rigid chair-like conformation of the piperidine ring positions the hydroxyl and amino groups in specific axial or equatorial orientations. This fixed geometry reduces the entropic penalty upon binding and ensures that the hydrogen-bonding groups are presented to the kinase in an optimal arrangement for interaction.
-
Dual Hydrogen Bonding Capability: The C3-hydroxyl group can act as a hydrogen bond donor or acceptor, while the C4-amino group serves as a potent hydrogen bond donor. This duality allows the scaffold to form multiple, stabilizing interactions with the kinase hinge region or other key residues, significantly enhancing binding affinity.
-
Versatile Synthetic Handle: The primary amine at the C4 position, once deprotected, serves as a crucial nucleophile. It is typically used to form an amide, urea, or sulfonamide bond, connecting the chiral piperidine to the core of the inhibitor. The secondary amine of the piperidine ring itself provides another point for substitution, allowing for modulation of properties like solubility and cell permeability.
-
The Role of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the C4-amine is an essential feature for synthetic utility. It is stable under a wide range of reaction conditions used to modify other parts of a molecule but can be cleanly and efficiently removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the nucleophilic amine for subsequent coupling reactions.[10]
Application in Bruton's Tyrosine Kinase (BTK) Inhibitor Synthesis
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec family that plays an indispensable role in B-cell receptor (BCR) signaling.[9] Dysregulation of BTK is a hallmark of numerous B-cell cancers, making it a prime therapeutic target.[8][9] First-generation inhibitors like Ibrutinib validated this approach, and the development of next-generation inhibitors often focuses on improving selectivity and overcoming resistance, frequently employing novel chiral scaffolds.[9][11]
The (3S,4S)-3-hydroxypiperidin-4-yl)carbamate building block is ideally suited for constructing potent BTK inhibitors. The core of many BTK inhibitors features a heterocyclic base (like a pyrazolopyrimidine) that binds to the kinase hinge region. The chiral piperidine is appended to this core, positioning its functional groups to make additional, affinity-enhancing contacts.
BTK Signaling Pathway and Point of Inhibition
The diagram below illustrates the central role of BTK in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, BTK is activated and subsequently phosphorylates phospholipase Cγ2 (PLCγ2), triggering downstream pathways essential for B-cell proliferation and survival.[9] Covalent and non-covalent inhibitors block the ATP-binding site of BTK, preventing this phosphorylation event and halting the signaling cascade.
Caption: Simplified BTK signaling pathway in B-cells.
Detailed Synthetic Protocols
Here we present a representative, two-step protocol for the synthesis of a hypothetical kinase inhibitor core structure, demonstrating the integration of the tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate building block.
Synthetic Workflow Overview
The overall strategy involves (1) Boc deprotection of the chiral building block, followed by (2) amide bond formation with a representative heterocyclic carboxylic acid core, a common motif in many kinase inhibitors.
Caption: General workflow for inhibitor synthesis.
Protocol 1: Boc Group Deprotection
Objective: To remove the tert-butoxycarbonyl (Boc) protecting group from the C4-amine to yield the free amine, which is then used directly in the subsequent coupling step.
Materials:
-
tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Dissolve tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate (e.g., 2.16 g, 10.0 mmol, 1.0 eq) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (11.4 g, 7.7 mL, 100 mmol, 10.0 eq) dropwise to the stirred solution. Causality Note: A large excess of TFA is used to ensure the complete and rapid cleavage of the acid-labile Boc group. The reaction is exothermic, so slow addition at 0 °C is crucial to control the temperature.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases. Trustworthiness Check: The pH of the aqueous layer should be >8 to ensure the amine is in its free base form.
-
Separate the organic layer. Wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (3S,4S)-4-aminopiperidin-3-ol. This crude product is often used directly in the next step without further purification.
Protocol 2: Amide Bond Formation with a Heterocyclic Core
Objective: To couple the deprotected chiral amine with a representative kinase inhibitor core, for example, 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylic acid, via a peptide coupling agent.
Materials:
-
Crude (3S,4S)-4-aminopiperidin-3-ol (from Protocol 1, ~1.0 eq)
-
Heterocyclic carboxylic acid (e.g., "PyrazoloPy-COOH") (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Lithium chloride (LiCl) solution (5% aqueous)
Procedure:
-
In a separate flask, dissolve the heterocyclic carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA (3.0 eq) to the mixture and stir for 15-20 minutes at room temperature. This pre-activates the carboxylic acid by forming a highly reactive acyl-intermediate. Expertise Insight: HATU is a superior coupling agent for potentially challenging couplings involving heteroaromatic acids as it minimizes side reactions and racemization compared to older reagents like DCC.[12] DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction without interfering with the coupling.
-
Dissolve the crude (3S,4S)-4-aminopiperidin-3-ol (~1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the activated acid solution.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer multiple times with 5% aqueous LiCl solution to remove DMF, followed by saturated NaHCO₃ solution, and finally brine. Causality Note: LiCl washes are particularly effective at removing residual DMF, which can be difficult to remove under vacuum.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a gradient of DCM/Methanol, for example) to obtain the final target molecule.
Expected Data and Characterization
Successful synthesis should be confirmed by standard analytical techniques. The biological activity can then be assessed in enzymatic and cell-based assays.
Table 1: Representative Physicochemical & Yield Data
| Compound | Step | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purity (HPLC) |
| Intermediate | Deprotection | C₅H₁₂N₂O | 116.16 | >90% (crude) | - |
| Final Product | Coupling | C₂₂H₂₄N₈O₃ | 448.48 | 50-70% | >98% |
Table 2: Example Biological Activity of BTK Inhibitors
This table provides context for the potency levels that can be achieved with inhibitors targeting BTK.[8][9]
| Inhibitor | Type | Target Kinase | IC₅₀ (nM) |
| Ibrutinib[9] | Covalent, Irreversible | BTK | 0.5 |
| AVL-292 (Spebrutinib)[8] | Covalent, Irreversible | BTK | 0.6 |
| Compound 10j (N,9-Diphenyl-9H-purin-2-amine derivative)[8] | Reversible | BTK | 0.4 |
| CGI-1746[13] | Reversible | BTK | 1.9 |
Conclusion
The chiral building block tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is a high-value intermediate for the synthesis of sophisticated kinase inhibitors. Its pre-defined stereochemistry and strategically placed functional groups provide a robust platform for creating molecules with high potency and selectivity. The protocols outlined here demonstrate a reliable and efficient method for its incorporation into complex heterocyclic systems, enabling medicinal chemists to rapidly access novel chemical matter for the discovery of next-generation targeted therapies.
References
-
Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (n.d.). National Institutes of Health. Available from: [Link]
-
Tichenor, M. S., & Rao, N. L. (2021). Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. ACS Medicinal Chemistry Letters, 12(5), 782–790. Available from: [Link]
-
Li, Y., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules, 28(24), 8049. Available from: [Link]
-
YL7, et al. (n.d.). Discovery of novel ibrutinib analogues to treat malignant melanoma. PubMed. Available from: [Link]
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The Development of BTK Inhibitors: A Five-Year Update. (2022). MDPI. Available from: [Link]
- Method for Preparing Ibrutinib. (2016). Google Patents.
- A method for preparation of ibrutinib precursor. (2017). Google Patents.
-
Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. (2011). ACS Publications. Available from: [Link]
-
Exploring Ibrutinib: A Comprehensive Overview of Applications, Regulatory Approvals, and Advanced Synthesis Processes. (2024). Patsnap Synapse. Available from: [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. Available from: [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (n.d.). Thieme E-Books & E-Journals. Available from: [Link]
-
Butler, T. W., et al. (1998). (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol. Journal of Medicinal Chemistry, 41(7), 1172–1184. Available from: [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). ResearchGate. Available from: [Link]
-
tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. (n.d.). PubChem. Available from: [Link]
-
Process for the preparation of kinase inhibitors and intermediates thereof. (n.d.). PubChem. Available from: [Link]
-
Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. (2020). MDPI. Available from: [Link]
-
Room-Temperature Pd-Catalyzed Amidation of Aryl Bromides Using tert-Butyl Carbamate. (n.d.). OUCI. Available from: [Link]
-
The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar. Available from: [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2019). PubMed Central. Available from: [Link]
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The Strategic Application of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate in Modern Protease Inhibitor Design
Introduction: The Significance of the 3,4-Substituted Piperidine Scaffold
In the landscape of contemporary drug discovery, particularly in the design of potent and selective protease inhibitors, the careful selection of molecular scaffolds is paramount. Proteases, a class of enzymes crucial for the life cycle of many pathogens and implicated in numerous human diseases, remain a high-priority target for therapeutic intervention. The tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate moiety has emerged as a critical chiral building block in the synthesis of sophisticated protease inhibitors[1]. Its rigid, chair-like conformation, coupled with the stereochemically defined presentation of a hydroxyl and a protected amine group, provides an excellent platform for mimicking peptide transition states and establishing crucial interactions within the active sites of proteases, notably in antiviral drug development[2]. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this valuable synthetic intermediate.
Core Structural Features and Mechanistic Rationale
The efficacy of the (3S,4S)-3-hydroxypiperidin-4-yl)carbamate scaffold lies in its unique combination of structural and electronic properties. The piperidine ring serves as a conformationally constrained spacer, correctly orienting the functional groups for optimal binding.
-
The (3S)-Hydroxyl Group: This hydroxyl group is strategically positioned to act as a key hydrogen bond donor or acceptor. In the context of aspartyl proteases like HIV-1 protease, it can form a critical hydrogen bond with the catalytic aspartate residues (Asp25/Asp25') or with backbone atoms in the enzyme's active site, mimicking the tetrahedral intermediate of peptide bond hydrolysis.
-
The (4S)-Carbamate Functionality: The tert-butoxycarbonyl (Boc)-protected amine at the 4-position serves multiple roles. During synthesis, the Boc group is a stable and reliable protecting group. In the final inhibitor, this functionality, or the deprotected amine, can engage in hydrogen bonding or van der Waals interactions within the S2 subsite of the protease, contributing significantly to binding affinity[3][4].
-
Stereochemical Integrity: The defined (3S,4S) stereochemistry is crucial for precise positioning within the chiral environment of a protease active site. Even minor changes in stereochemistry can lead to significant losses in potency, highlighting the importance of stereocontrolled synthesis.
The interplay of these features allows for the design of inhibitors with high affinity and selectivity, a cornerstone of modern drug design.
Application in HIV-1 Protease Inhibitor Design: A Case Study
While direct incorporation of the title compound is prevalent in proprietary drug development, the public literature provides compelling evidence for the utility of closely related piperidine scaffolds as P2-ligands in HIV-1 protease inhibitors. These ligands are designed to interact with the S2 subsite of the protease, a key determinant of inhibitor potency.
For instance, a series of potent HIV-1 protease inhibitors were developed incorporating diverse piperidine analogues as P2-ligands[3][4]. One of the most effective compounds from this series, compound 22a , which features an (R)-piperidine-3-carboxamide as the P2-ligand, demonstrated an exceptionally low IC50 value of 3.61 nM against wild-type HIV-1 protease[3][4]. This highlights the significant contribution of the piperidine scaffold to high-affinity binding.
Workflow for Designing a Piperidine-based Protease Inhibitor
Caption: A generalized workflow for the design and evaluation of protease inhibitors incorporating the target piperidine scaffold.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
While multiple proprietary methods exist, a common and scalable synthetic approach starts from the readily available chiral precursor, L-aspartic acid. The following is a representative, multi-step synthetic scheme.
Overall Reaction Scheme:
L-Aspartic Acid → ... → Intermediate → tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
Step-by-Step Generalized Procedure:
-
Esterification and Protection of L-Aspartic Acid: The carboxylic acid groups of L-aspartic acid are first converted to their corresponding methyl or ethyl esters using standard esterification conditions (e.g., SOCl₂ in methanol). The free amine is then protected, typically with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or sodium bicarbonate.
-
Reduction of the Ester Groups: The diester is then reduced to the corresponding diol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent like tetrahydrofuran (THF).
-
Cyclization to form the Piperidine Ring: The diol is converted to a ditosylate by reacting with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. Subsequent treatment with a suitable amine (e.g., benzylamine) leads to a cyclization reaction, forming the N-protected piperidine ring.
-
Formation of the Hydroxy-Amine Moiety: Through a series of steps including epoxidation and regioselective opening of the epoxide with an azide source (e.g., sodium azide), followed by reduction of the azide, the desired 3-hydroxy-4-amino piperidine core is generated.
-
Final Boc Protection: The newly introduced primary amine is then selectively protected with a Boc group using Boc₂O to yield the final product, tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate.
Note: This is a generalized outline. Researchers should consult detailed synthetic literature for specific reaction conditions, purification methods, and characterization data.
Protocol 2: Incorporation into a Peptidomimetic Backbone (Amide Coupling)
The title compound, once synthesized, can be readily incorporated into a growing inhibitor structure via standard peptide coupling reactions.
Materials:
-
tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
-
Carboxylic acid-containing fragment of the inhibitor
-
Peptide coupling reagent (e.g., HATU, HOBt/EDCI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
Procedure:
-
To a stirred solution of the carboxylic acid fragment (1.0 eq) in anhydrous DMF at 0 °C, add the coupling reagents (e.g., HATU, 1.1 eq and HOBt, 1.1 eq).
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.
-
Add a solution of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate (1.05 eq) in anhydrous DMF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 3: Enzymatic Assay for Inhibitor Potency (IC50 Determination)
A fluorometric assay using a FRET-based substrate is a standard method for determining the inhibitory potency (IC50) of compounds against proteases like HIV-1 protease.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic FRET peptide substrate
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)
-
Test inhibitor (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration range would be from 100 µM to 1 pM.
-
In the wells of the 96-well plate, add the assay buffer.
-
Add 1 µL of the inhibitor dilutions to the respective wells. Include wells for a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
Add the recombinant HIV-1 protease to all wells except the negative control, and incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Data Presentation: Potency of Piperidine-Containing HIV-1 Protease Inhibitors
| Compound ID | P2-Ligand Scaffold | IC50 (nM) vs. Wild-Type HIV-1 Protease | Reference |
| 22a | (R)-piperidine-3-carboxamide | 3.61 | [3][4] |
| Darunavir | bis-tetrahydrofuran | 0.13 ± 0.01 (as comparator) | [5] |
This table presents data for a closely related and highly potent piperidine-containing inhibitor to illustrate the potential of this scaffold class.
Structure-Activity Relationship (SAR) Insights
The development of potent inhibitors relies on a deep understanding of the SAR. For the 3-hydroxy-4-aminopiperidine scaffold, several key relationships have been elucidated through extensive research in related series:
-
Stereochemistry is Paramount: As demonstrated in studies of various piperidine-based P2 ligands, the stereochemistry at each chiral center is critical. The (3S,4S) configuration is designed to optimally place the hydroxyl and amino functionalities for interactions with specific residues in the S2 pocket. A change to other diastereomers often results in a dramatic loss of activity due to steric clashes or the inability to form key hydrogen bonds.
-
The Role of the 3-OH Group: The hydroxyl group is a potent hydrogen bond donor and acceptor. Its presence is often crucial for anchoring the ligand within the active site. In many cases, removal or modification of this group leads to a significant decrease in inhibitory potency.
-
Substitution at the 4-Amino Group: The nature of the substituent on the 4-amino group (or the carbamate) can be modulated to fine-tune binding and pharmacokinetic properties. Small, hydrogen-bond accepting groups are often favored. The Boc group in the title compound serves as a protected precursor, and its removal to reveal the free amine, or replacement with other functionalities, is a key step in inhibitor synthesis.
Binding Interactions of a Piperidine Scaffold in a Protease Active Site
Caption: A schematic representation of the key binding interactions of the 3-hydroxy-4-aminopiperidine scaffold within a protease active site.
Conclusion and Future Perspectives
tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is a highly valuable and versatile building block for the design of next-generation protease inhibitors. Its pre-organized, stereochemically defined structure provides a robust platform for creating ligands that can form high-affinity interactions with protease active sites. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs. Future work in this area will likely focus on the incorporation of this and related piperidine scaffolds into inhibitors targeting a broader range of proteases, as well as the development of novel synthetic routes to access these key intermediates more efficiently.
References
-
Wang, Y., et al. (2020). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PLoS One, 15(7), e0235483. Available from: [Link].
-
National Center for Biotechnology Information. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PubMed. Available from: [Link].
-
MDPI. Recent Advances in Heterocyclic HIV Protease Inhibitors. Available from: [Link].
-
MySkinRecipes. (3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate. Available from: [Link].
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- 3. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: Tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate as a Versatile Chiral Building Block
Introduction: The Strategic Value of the trans-3-Hydroxy-4-aminopiperidine Scaffold
In the landscape of modern medicinal chemistry, privileged scaffolds—molecular frameworks that are recurrent in successful drugs—are of paramount importance. The piperidine ring is one such scaffold, prized for its conformational rigidity and its ability to project substituents into well-defined vectors in three-dimensional space. The introduction of specific stereochemistry further refines its utility, allowing for precise interactions with biological targets.
tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is a chiral building block of significant strategic value. It features a trans-configured 1,2-amino alcohol motif on the piperidine ring. This arrangement is critical for several reasons:
-
Stereochemically Defined Interactions: The fixed (3S,4S) stereochemistry allows for enantioselective recognition by chiral protein targets such as enzymes and receptors.
-
Hydrogen Bonding Capabilities: The hydroxyl (-OH) and N-H groups are potent hydrogen bond donors and acceptors, crucial for anchoring a molecule within a protein's binding pocket.
-
Orthogonal Functionality: The molecule possesses three distinct points for chemical diversification: the secondary amine of the piperidine ring, the primary amine (protected as a Boc-carbamate), and the secondary hydroxyl group. The Boc (tert-butyloxycarbonyl) protecting group is particularly advantageous due to its stability in a wide range of reaction conditions and its facile, clean removal under acidic conditions.[1]
This guide provides an in-depth look at the properties, synthesis, and practical applications of this building block, offering detailed protocols for its use in synthetic workflows relevant to drug discovery and development.
Section 1: Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a building block is fundamental for its effective use in synthesis.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate | [2] |
| CAS Number | 724788-22-1 | [2][3] |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [2] |
| Molecular Weight | 216.28 g/mol | [2][3] |
| Appearance | White to off-white solid | Generic |
| Topological Polar Surface Area | 70.59 Ų | [2] |
| XLogP3 | 0.1 |[2] |
Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the building block before its use in subsequent reactions. While specific spectra should be run on each batch, the following are typical expected data based on the structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the piperidine ring protons, the Boc group's tert-butyl protons (a characteristic singlet at ~1.4-1.5 ppm), and protons associated with the -OH and -NH groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will reveal ten distinct carbon signals, including the carbonyl carbon of the Boc group (~155-156 ppm), the quaternary and methyl carbons of the tert-butyl group (~80 and ~28 ppm, respectively), and the five unique carbons of the piperidine ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 217.15.
-
Infrared (IR) Spectroscopy: Key stretches to observe include N-H and O-H stretching (broad, ~3300-3400 cm⁻¹), C-H stretching (~2850-2980 cm⁻¹), and the strong C=O stretch of the carbamate carbonyl (~1680-1700 cm⁻¹).
Section 2: Stereoselective Synthesis Strategies
The primary challenge in synthesizing this molecule is the precise installation of the trans stereochemistry at the C3 and C4 positions. Various strategies have been developed to achieve this with high fidelity.
Caption: Key approaches to the stereoselective synthesis of the target chiral building block.
Protocol 2.1: Asymmetric Synthesis via Catalytic Hydrogenation
This approach leverages a chiral catalyst to introduce the desired stereochemistry with high efficiency. One effective strategy involves the asymmetric hydrogenation of a suitable N-protected pyridinone precursor. Although a direct protocol for the title compound is proprietary in many instances, strategies for related structures provide a robust framework.[4] The following protocol is a representative method based on established organometallic catalysis principles.
Principle: An N-protected 4-amino-5,6-dihydro-2H-pyridin-3-one is subjected to hydrogenation using a chiral rhodium or ruthenium catalyst. The catalyst's chiral ligands direct the delivery of hydrogen from a specific face, setting both stereocenters simultaneously.
Materials:
-
1-benzyl-4-(tert-butoxycarbonylamino)-5,6-dihydropyridin-3(2H)-one
-
(R)-BINAP-RuCl₂ catalyst
-
Methanol (degassed)
-
Hydrogen gas (H₂)
-
Palladium on carbon (10% Pd/C)
-
High-pressure hydrogenation vessel (Parr shaker or equivalent)
-
Inert atmosphere glovebox or Schlenk line
Experimental Workflow:
Caption: Workflow for the asymmetric synthesis and subsequent deprotection to yield the final product.
Step-by-Step Procedure:
-
Reactor Setup: In an inert atmosphere glovebox, charge a glass liner for the hydrogenation vessel with the pyridinone precursor (1.0 eq) and the chiral ruthenium catalyst (e.g., 0.1 mol%).
-
Solvent Addition: Add degassed methanol to the liner to dissolve the substrate. Seal the liner and transfer it to the high-pressure vessel.
-
Asymmetric Hydrogenation: Purge the vessel with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 50 atm) and begin stirring. Heat the reaction to 50 °C and maintain for 12-24 hours.
-
Reaction Monitoring: Cool the vessel, vent carefully, and take an aliquot for analysis by chiral HPLC or TLC to determine conversion and diastereoselectivity.
-
Work-up (Part 1): Once the reaction is complete, filter the reaction mixture through a pad of Celite® to remove the ruthenium catalyst.
-
Debenzylation: Transfer the filtrate to a new flask. Add 10% Palladium on Carbon (approx. 5 wt% of the starting material).
-
Deprotection: Fit the flask with a hydrogen balloon and stir vigorously at room temperature for 4-6 hours until the benzyl group is cleaved (monitor by TLC).
-
Work-up (Part 2): Filter the mixture through Celite® to remove the Pd/C, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield pure tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate.
Causality and Rationale: The choice of a chiral Ru-BINAP catalyst is driven by its well-documented success in the asymmetric hydrogenation of ketones and enamides.[4] The benzyl group on the piperidine nitrogen serves as a temporary protecting group that can be easily removed under mild hydrogenolysis conditions, which are compatible with the Boc protecting group.
Section 3: Applications in Synthetic Workflows
The true value of this building block is realized when it is incorporated into larger, more complex molecules. Its trifunctional nature allows for sequential and regioselective modifications.
Protocol 3.1: N-Alkylation of the Piperidine Ring
The secondary amine of the piperidine is typically the most nucleophilic site and can be selectively functionalized, for example, via reductive amination.
Principle: The piperidine nitrogen reacts with an aldehyde or ketone to form a transient iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) to yield the N-alkylated product. STAB is preferred as it is less basic and more selective than other hydrides like sodium borohydride.
Materials:
-
tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate (1.0 eq)
-
Aldehyde of choice (e.g., isobutyraldehyde, 1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic acid (catalytic, ~5 mol%)
Step-by-Step Procedure:
-
Dissolution: Dissolve the chiral building block in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Aldehyde Addition: Add the aldehyde, followed by the catalytic amount of acetic acid. Stir the mixture at room temperature for 20-30 minutes. The acid catalyzes the formation of the iminium ion.
-
Reduction: Add STAB portion-wise over 10 minutes. The reaction is often mildly exothermic.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Quenching: Upon completion, slowly add saturated aqueous sodium bicarbonate solution to quench the excess reducing agent and neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3.2: Deprotection and Subsequent Amide Coupling
Once the piperidine nitrogen is functionalized, the Boc group can be removed to reveal the primary amine, which can then be acylated to form an amide bond.
Workflow for Sequential Functionalization:
Caption: A logical workflow demonstrating the sequential functionalization of the building block's two amine groups.
Step-by-Step Procedure (Deprotection & Coupling):
-
Boc Deprotection: Dissolve the N-alkylated intermediate (from Protocol 3.1) in DCM. Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1-2 hours until deprotection is complete (monitor by LC-MS).
-
Isolation of Amine Salt: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting amine TFA salt is often used directly in the next step.
-
Amide Coupling Setup: Dissolve the crude amine TFA salt in a suitable solvent like N,N-dimethylformamide (DMF). Add the carboxylic acid (R'-COOH, 1.1 eq).
-
Coupling Reagent Addition: Add a coupling agent such as HATU (1.2 eq) followed by a non-nucleophilic base like diisopropylethylamine (DIPEA, 3-4 eq) to neutralize the TFA salt and facilitate the coupling.
-
Reaction: Stir at room temperature for 2-6 hours. Monitor by LC-MS.
-
Work-up: Dilute the reaction with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the final product by column chromatography or crystallization.
Conclusion
tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is more than a simple chemical; it is a meticulously designed tool for the construction of complex, stereochemically rich molecules. Its inherent functionality, coupled with the robust and orthogonal nature of its protecting group, provides medicinal chemists with a reliable and versatile platform for accessing novel chemical space. The protocols detailed herein offer a practical guide for leveraging this building block to its full potential in the synthesis of next-generation therapeutics.
References
-
National Center for Biotechnology Information. (n.d.). tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. PubChem Compound Database. Retrieved from [Link]
-
McCague, R., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(27), 5253–5257. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
MDPI. (n.d.). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts. Retrieved from [Link]
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Supporting Information. (n.d.). Characterization Data of Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
PubMed. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester. PubChem Compound Database. Retrieved from [Link]
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Application Note & Protocol: Facile Deprotection of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
Introduction: The Significance of Chiral Hydroxypiperidines in Medicinal Chemistry
The chiral 4-amino-3-hydroxypiperidine scaffold is a privileged structural motif in modern drug discovery, valued for its stereochemical complexity and versatile functional groups that enable precise interactions with biological targets.[1][2] The specific enantiomer, (3S,4S)-4-amino-3-hydroxypiperidine, serves as a critical building block in the synthesis of a wide array of bioactive molecules, including potent kinase and protease inhibitors.[1] The strategic use of protecting groups is paramount in the multi-step synthesis of complex pharmaceuticals. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability in various reaction conditions and its clean, quantitative removal under acidic conditions.[3][4][5]
This application note provides a detailed, field-proven protocol for the efficient deprotection of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate to yield (3S,4S)-4-amino-3-hydroxypiperidine. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and address critical safety and handling considerations.
Chemical Principles: Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc protecting group is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, typically trifluoroacetic acid (TFA).[3][6] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the departure of the stable tert-butyl cation. The resulting carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine.[3][6] Under the acidic reaction conditions, the newly liberated amine is protonated to form the corresponding ammonium salt, in this case, the trifluoroacetate salt.[6]
The tert-butyl cation generated as a byproduct can potentially be trapped by nucleophiles or undergo elimination to form isobutylene gas.[6][7]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocol
This protocol is designed for the efficient and high-yielding deprotection of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate | ≥97% | e.g., Sigma-Aldrich, Combi-Blocks | The starting material should be of high purity to ensure a clean reaction.[8][9] |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | e.g., Fisher Scientific, Sigma-Aldrich | Highly corrosive and toxic. Handle with extreme care in a chemical fume hood.[10][11][12][13][14] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | e.g., Acros Organics, Sigma-Aldrich | Use of an anhydrous solvent is recommended to prevent unwanted side reactions. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Reagent | Prepare in-house | Used for neutralization during work-up. |
| Diethyl Ether | Anhydrous | e.g., Fisher Scientific | Used for precipitation of the product. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | e.g., VWR, Fisher Scientific | For drying the organic layer. |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stir plate
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware (graduated cylinders, beakers, separatory funnel)
-
Filtration apparatus (Büchner funnel, filter paper)
-
pH paper or pH meter
Step-by-Step Procedure
Caption: Experimental workflow for Boc deprotection.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.
-
Addition of TFA: While stirring vigorously, slowly add trifluoroacetic acid (TFA) (10 eq.) to the reaction mixture. A common and effective condition is a 1:1 mixture of DCM and TFA.[15][16] The addition should be done dropwise to control any potential exotherm.
-
Reaction: After the addition of TFA is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-2 hours. The reaction is typically rapid.[4][15]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[15]
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, co-evaporation with a high-boiling point solvent like toluene can be effective.[17]
-
Aqueous Work-up: Dissolve the resulting residue in a minimal amount of water or DCM. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH 8-9). Be cautious as CO₂ evolution will cause foaming.[15][18]
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or a mixture of chloroform and isopropanol (e.g., 3:1 v/v), three times. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude (3S,4S)-4-amino-3-hydroxypiperidine.
-
Isolation and Characterization: The crude product can be further purified by crystallization or chromatography if necessary. Characterization of the final product should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular weight of the product is 116.16 g/mol .
Safety and Handling Precautions
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid that is toxic by ingestion, inhalation, and skin absorption.[10][11][12] It can cause severe burns that may not be immediately apparent.[10]
-
Engineering Controls: Always handle TFA in a properly functioning chemical fume hood.[10][14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber or Viton are recommended for high volumes), safety goggles, and a lab coat.[10] A face shield may be necessary for larger quantities.[10]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] When diluting, always add acid to the solvent.[11]
-
Storage: Store TFA in a tightly sealed, original container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and oxidizing agents.[10][12]
-
Spills: In case of a spill, evacuate the area and absorb the spill with an inert material like vermiculite or sand.[12] Dispose of as hazardous waste according to institutional guidelines.[12]
Dichloromethane (DCM): DCM is a volatile organic solvent and a suspected carcinogen.[19] Handle in a well-ventilated area or a chemical fume hood.
Conclusion
This application note provides a robust and reliable protocol for the Boc deprotection of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. The use of trifluoroacetic acid in dichloromethane offers a clean and efficient method for the synthesis of the valuable (3S,4S)-4-amino-3-hydroxypiperidine intermediate. Adherence to the detailed procedural steps and stringent safety precautions is essential for a successful and safe outcome. The resulting chiral amine is a versatile building block, poised for further elaboration in the synthesis of complex, biologically active molecules.
References
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
University of Washington. Trifluoroacetic Acid SOP. [Link]
-
Amherst College. STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY: TRIFLUOROACETIC ACID. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA). [Link]
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Royal Society of Chemistry. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]
-
ACS Green Chemistry Institute. Specific solvent issues with BOC deprotection. [Link]
-
Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]
-
PubMed. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. [Link]
-
Taylor & Francis Online. A Short and Efficient Synthesis of (3S,4S)-1-Benzyl-4-N-Benzylamino-3-Hydroxypiperidine. [Link]
-
Reddit. Removal of Boc protecting group as workup?. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
Reddit. Boc De-protection. [Link]
-
Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
PubChem. tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. [Link]
-
PubChem. (3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection. [Link]
-
PubChem. tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate. [Link]
-
Appretech Scientific Limited. benzyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate. [Link]
-
ResearchGate. Synthesis of functionalized 3-hydroxypiperidines. [Link]
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- 4. Amine Protection / Deprotection [fishersci.co.uk]
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- 19. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols for Coupling Reactions with tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the versatile coupling reactions of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. This chiral building block is a cornerstone in the synthesis of a multitude of biologically active molecules, prized for its stereodefined, conformationally constrained piperidine scaffold.[1] The presence of orthogonally protected amino and hydroxyl functionalities allows for selective and sequential chemical transformations. This guide will delve into the mechanistic underpinnings, provide field-tested protocols, and offer expert insights into the most critical coupling reactions at both the hydroxyl and the (deprotected) amino groups, including O-alkylation, N-alkylation, and amide bond formation.
Introduction: The Strategic Value of the (3S,4S)-4-Amino-3-hydroxypiperidine Scaffold
The (3S,4S)-4-amino-3-hydroxypiperidine scaffold, protected as tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate[2][3], is a privileged motif in modern drug discovery. Its rigid structure helps to lock in specific pharmacophoric elements in a desirable three-dimensional orientation, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The trans-relationship between the hydroxyl and carbamate groups is a key stereochemical feature. The Boc (tert-butyloxycarbonyl) protecting group on the C4-amino function provides robust protection under a wide range of reaction conditions while being readily cleavable under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the nucleophilic secondary amine for subsequent coupling.[4] The C3-hydroxyl group, a secondary alcohol, serves as a versatile handle for introducing a variety of substituents via O-alkylation, esterification, or Mitsunobu reactions.
This guide is structured to provide not only step-by-step procedures but also the rationale behind the choice of reagents and conditions, empowering the user to troubleshoot and adapt these methods to their specific synthetic targets.
Coupling Reactions at the C3-Hydroxyl Group
The secondary hydroxyl group at the C3 position is a key site for introducing molecular diversity. The primary strategies involve its conversion into ethers or esters, or its use in stereoinversive reactions.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and fundamental method for forming an ether linkage. The reaction proceeds via an SN2 mechanism, where the hydroxyl group is first deprotonated by a strong base to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide.
Causality of Experimental Design:
-
Base Selection: A strong, non-nucleophilic base is critical to ensure complete deprotonation of the alcohol without competing in the subsequent alkylation. Sodium hydride (NaH) is a common and effective choice, as the only byproduct of deprotonation is hydrogen gas.
-
Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. They effectively solvate the cation of the base (e.g., Na+) while not interfering with the nucleophilicity of the alkoxide.
-
Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction with the hydride. The subsequent alkylation step may be run at room temperature or gently heated to drive the reaction to completion, depending on the reactivity of the electrophile.
Experimental Protocol: General Procedure for O-Alkylation
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate (1.0 equiv).
-
Solvent Addition: Dissolve the starting material in anhydrous THF (or DMF) to a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 10 minutes.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen evolution should be observed.
-
Alkylation: Add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative O-Alkylation Reactions
| Electrophile | Product | Typical Yield |
| Methyl Iodide | tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate[5] | 85-95% |
| Benzyl Bromide | tert-butyl N-[(3S,4S)-3-(benzyloxy)piperidin-4-yl]carbamate | 80-90% |
O-Arylation and Stereoinversive Couplings via the Mitsunobu Reaction
The Mitsunobu reaction is an exceptionally powerful tool for the functionalization of alcohols, particularly for forming C-O, C-N, and C-S bonds.[6] A key feature of this reaction with chiral secondary alcohols is the clean inversion of stereochemistry at the reacting center, proceeding through an SN2 pathway.[7][8] This allows access to the (3R,4S) diastereomer, which can be critical for structure-activity relationship (SAR) studies.
Mechanism & Causality of Experimental Design: The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[9]
-
Activation: PPh3 and DEAD react to form a phosphonium salt adduct.
-
Alcohol Adduction: The hydroxyl group of the piperidine attacks the activated phosphorus atom, forming an oxyphosphonium salt, which is an excellent leaving group.
-
SN2 Displacement: A suitable pronucleophile (e.g., a phenol for O-arylation, or a carboxylic acid for esterification) attacks the carbon bearing the oxyphosphonium group from the backside, leading to inversion of configuration and formation of the desired product.
Experimental Protocol: Mitsunobu Reaction with p-Nitrophenol
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate (1.0 equiv), p-nitrophenol (1.2 equiv), and triphenylphosphine (PPh3, 1.5 equiv) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 20-30 minutes. An exothermic reaction and color change are typically observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup & Purification: Concentrate the reaction mixture under reduced pressure. The crude residue contains the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purification is typically achieved via flash column chromatography.
Coupling Reactions at the C4-Amino Group
To functionalize the C4-amino group, the Boc protecting group must first be removed.
Boc Deprotection
Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)
-
Setup: Dissolve the Boc-protected piperidine (1.0 equiv) in dichloromethane (DCM, approx. 0.2 M).
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv) and stir the solution at room temperature.
-
Reaction: Monitor the reaction by TLC or LC-MS. Deprotection is typically complete within 1-2 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. The resulting TFA salt of the amine can often be used directly in the next step after co-evaporation with a solvent like toluene to remove excess TFA. Alternatively, neutralize with a base (e.g., saturated NaHCO3) and extract the free amine into an organic solvent.
Amide Bond Formation via HATU Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent that promotes rapid amide bond formation with low rates of racemization.[10][11]
Mechanism & Causality of Experimental Design: The HATU-mediated coupling proceeds via a two-step mechanism.[10] First, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is activated by HATU to form a highly reactive OAt-active ester.[10] This active ester is then readily attacked by the primary or secondary amine to form the stable amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt) as a byproduct.[10]
Experimental Protocol: General Procedure for HATU Amide Coupling
-
Acid Activation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 equiv) to the mixture and stir at room temperature for 15-30 minutes for pre-activation.
-
Amine Addition: Add a solution of the deprotected (3S,4S)-4-amino-3-hydroxypiperidine (as the free base or TFA salt, 1.2 equiv) in DMF to the activated carboxylic acid mixture. If using the TFA salt, an additional equivalent of DIPEA may be required.
-
Reaction: Stir the reaction at room temperature for 2-18 hours. Monitor progress by LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine to remove unreacted materials and byproducts.[10]
-
Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, a cornerstone of modern synthesis.[12][13] It enables the coupling of the piperidine's secondary amine with aryl halides or triflates.
Causality of Experimental Design:
-
Catalyst System: The success of the reaction is critically dependent on the choice of the palladium source (e.g., Pd2(dba)3, Pd(OAc)2) and a sterically hindered phosphine ligand (e.g., XPhos, RuPhos).[12][14] The ligand is crucial for facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination/deprotonation, and reductive elimination.[12]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine within the palladium coordination sphere. Sodium tert-butoxide (NaOtBu) or potassium phosphate (K3PO4) are commonly used.
-
Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are standard.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
-
Reaction Setup: To a flame-dried Schlenk tube or vial, add the aryl halide (1.0 equiv), the deprotected piperidine amine (1.2 equiv), the palladium precatalyst (e.g., Pd2(dba)3, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.[12]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the vessel and heat the mixture in a preheated oil bath (typically 80-110 °C) with vigorous stirring for 4-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.
Safety & Handling
-
Reagents: Many reagents used in these protocols are hazardous. Sodium hydride is highly flammable and reacts violently with water. Azodicarboxylates and organophosphines can be toxic and should be handled in a well-ventilated fume hood. Palladium catalysts can be toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Inert Atmosphere: Reactions involving organometallic catalysts (Buchwald-Hartwig) or highly reactive intermediates (Williamson ether synthesis) require a dry, inert atmosphere to prevent decomposition and side reactions.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, must be worn at all times.
Conclusion
Tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is a powerful and versatile building block for the synthesis of complex nitrogen-containing heterocycles. By understanding the principles behind key coupling reactions such as O-alkylation, Mitsunobu reactions, amide coupling, and N-arylation, researchers can strategically and efficiently access a wide array of novel chemical entities. The protocols provided herein serve as a robust starting point for the synthesis of derivatives for applications in drug discovery and beyond.
References
-
Various Authors. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. IntechOpen. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
-
ResearchGate. (2022). How to get a better yield from the HATU reaction experiment?. Retrieved from [Link]
-
Snieckus, V., et al. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Khan, I., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate. PubChem Compound Database. Retrieved from [Link]
-
Taniguchi, T., et al. (2018). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. National Institutes of Health. Retrieved from [Link]
- Google Patents. (2015). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate.
-
National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
-
Orgo Made Easy. (2018). The Mitsunobu Reaction Made Easy! CH204 - Organic Chemistry 2 Boston University. Retrieved from [Link]
- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Orsini, P., et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate. Retrieved from [Link]
-
J&K Scientific. (n.d.). tert-Butyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate | 724788-22-1. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl n-[(4-hydroxypiperidin-4-yl)methyl]carbamate (C11H22N2O3). Retrieved from [Link]
Sources
- 1. (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate [myskinrecipes.com]
- 2. tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate | C10H20N2O3 | CID 58395893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]
- 5. tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate - CAS:907544-19-8 - Abovchem [abovchem.com]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
scale-up synthesis of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
Application Note & Protocol: A Scalable Synthesis of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the , a key chiral building block in the development of various pharmaceutical agents. The protocol herein is designed for robustness, scalability, and safety, addressing the critical considerations for transitioning from laboratory-scale synthesis to pilot plant or manufacturing scale. We will delve into the strategic selection of starting materials, optimization of reaction conditions, and in-depth analytical characterization to ensure the final product meets stringent quality standards.
Introduction: The Significance of a Chiral Building Block
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs. Specifically, chiral 3-hydroxypiperidine derivatives are crucial intermediates in the synthesis of numerous biologically active molecules, including treatments for viral infections and diabetes.[1] The title compound, tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate, with its defined stereochemistry, offers a versatile platform for the introduction of further functionality, making its efficient and scalable synthesis a topic of significant interest in the pharmaceutical industry.
Traditional routes to 3-hydroxypiperidines often involve high-pressure hydrogenation of 3-hydroxypyridine, a method that requires expensive precious metal catalysts and harsh reaction conditions, rendering it less suitable for large-scale production.[1] This application note details a more practical and scalable approach.
Synthetic Strategy: A Chemoenzymatic Approach
To achieve a scalable and stereoselective synthesis, a chemoenzymatic strategy is often favored. This approach harnesses the high selectivity of enzymes for certain transformations, combined with the efficiency of traditional chemical synthesis. The overall workflow for the synthesis of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is depicted below.
Caption: High-level overview of the chemoenzymatic synthetic workflow.
This strategy leverages a key one-pot enzymatic cascade to install the desired stereochemistry, a method that has proven effective for producing stereo-enriched piperidines.[2]
Detailed Protocols and Methodologies
Step 1: Synthesis of N-Boc-4-piperidone (Intermediate 1)
The synthesis commences with the protection of 4-piperidone, a commercially available starting material. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Protocol:
-
To a stirred solution of 4-piperidone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-4-piperidone.
Causality behind Experimental Choices:
-
Triethylamine: Acts as a base to neutralize the hydrochloride salt of the starting material and the acid generated during the reaction.
-
0 °C to Room Temperature: The initial cooling helps to control the exotherm of the reaction. Allowing it to warm to room temperature ensures the reaction goes to completion.
-
Aqueous Workup: This is a standard procedure to remove water-soluble byproducts and excess reagents.
Step 2: Asymmetric Aminoxylation of N-Boc-4-piperidone
This is a critical stereochemistry-defining step. A proline-catalyzed asymmetric aminoxylation introduces the hydroxyl and amino functionalities with the desired stereocontrol.
Protocol:
-
In a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), dissolve N-Boc-4-piperidone (1.0 eq) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add (S)-proline (0.2 eq) to the solution.[3]
-
Cool the mixture to 0 °C.
-
Add nitrosobenzene (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 24-48 hours, monitoring by HPLC for the formation of the desired product.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is then purified by column chromatography.
Causality behind Experimental Choices:
-
(S)-Proline: This chiral organocatalyst is crucial for establishing the desired stereochemistry of the product.[3]
-
Inert Atmosphere: Prevents unwanted side reactions with atmospheric oxygen or moisture.
-
Low Temperature: Essential for achieving high enantioselectivity in the asymmetric aminoxylation.
Step 3: Reduction of the N-O Bond and Boc Protection
The N-O bond in the aminoxylation product is reduced, and the resulting amine is subsequently protected with a Boc group.
Protocol:
-
Dissolve the product from Step 2 in a protic solvent like methanol or ethanol.
-
Add a reducing agent such as zinc dust in the presence of acetic acid or catalytic hydrogenation (e.g., H₂, Pd/C).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or HPLC).
-
Filter the reaction mixture to remove the catalyst or unreacted zinc.
-
Concentrate the filtrate.
-
The crude amino alcohol is then reprotected with Boc₂O following a similar procedure to Step 1 to yield tert-butyl ((3S,4S)-3-hydroxy-4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate).
Causality behind Experimental Choices:
-
Reducing Agent: The choice of reducing agent can be optimized based on scale and safety considerations. Catalytic hydrogenation is often preferred for its clean reaction profile on a larger scale.
-
Boc Protection: The second Boc protection stabilizes the intermediate and facilitates purification.
Step 4: Selective Deprotection of the N1-Boc Group
The final step involves the selective removal of the Boc group on the piperidine nitrogen, leaving the carbamate intact.
Protocol:
-
Dissolve the fully protected intermediate in a suitable solvent like DCM or 1,4-dioxane.
-
Add a strong acid such as trifluoroacetic acid (TFA) (5-10 eq) or hydrochloric acid in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by HPLC.
-
Upon completion, the solvent and excess acid are removed under reduced pressure.
-
The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.
-
The organic layer is dried and concentrated to afford the final product, tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate.
Causality behind Experimental Choices:
-
Strong Acid: Strong acids are required to cleave the sterically hindered tert-butyl carbamate. The choice of acid can influence the workup procedure.
-
Neutralization: This step is crucial to obtain the free base of the final product.
Data Presentation and Characterization
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield | Purity (HPLC) |
| 1 | N-Boc-4-piperidone | 199.25 | >95% | >98% |
| 2 | Asymmetric Aminoxylation Product | Varies | 70-85% | >95% (after purification) |
| 3 | Di-Boc Protected Intermediate | 316.41 | >90% | >98% |
| 4 | tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate | 216.28 | >90% | >99% |
Analytical Characterization:
The structure and purity of the final product and key intermediates should be confirmed by a suite of analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight.[4]
-
HPLC: To determine the purity and enantiomeric excess (using a chiral column).
-
FTIR: To identify key functional groups.
Process Safety and Scalability Considerations
-
Reagent Handling: Care should be taken when handling all reagents, particularly strong acids and bases. Appropriate personal protective equipment (PPE) should be worn at all times.
-
Exothermic Reactions: The Boc protection and deprotection steps can be exothermic. On a large scale, controlled addition of reagents and efficient cooling are essential to manage the reaction temperature.
-
Hydrogenation: If catalytic hydrogenation is used for the reduction step, appropriate safety measures for handling hydrogen gas and the pyrophoric catalyst (Pd/C) must be in place.
-
Solvent Selection: For scale-up, consider the environmental impact and safety of the chosen solvents. Where possible, greener solvent alternatives should be explored.
-
Crystallization: For the final product, developing a robust crystallization procedure is highly recommended for purification and isolation on a large scale, as it is often more efficient and cost-effective than chromatography.
Conclusion
The chemoenzymatic approach detailed in this application note provides a robust and scalable route to high-purity tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. By carefully controlling the reaction conditions, particularly in the key stereochemistry-defining step, this valuable chiral building block can be produced in a manner suitable for the demands of pharmaceutical development and manufacturing.
References
Sources
- 1. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. atlantis-press.com [atlantis-press.com]
tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate in solid-phase peptide synthesis
Application Note & Protocol Guide
Topic: Strategic Incorporation of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Value of Conformational Constraint in Peptide Therapeutics
The introduction of non-canonical structural elements into peptides is a cornerstone of modern peptidomimetic design. Constrained cyclic scaffolds, such as the 3-hydroxypiperidine moiety, offer a powerful strategy to pre-organize peptide conformation, enhance receptor binding affinity, improve metabolic stability, and modulate pharmacokinetic properties.[1] The tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate building block provides a synthetically accessible means to introduce a stereochemically defined, hydroxy-functionalized piperidine ring, typically as an N-terminal capping group in a growing peptide chain.
This guide serves as a comprehensive technical resource for the successful incorporation of this valuable scaffold using standard solid-phase peptide synthesis (SPPS) methodologies. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss critical considerations for optimizing coupling and cleavage steps.
Reagent Profile and Strategic Considerations
The title compound is not a standard amino acid; it lacks a carboxylic acid moiety for conventional peptide chain elongation. Instead, its utility in SPPS lies in the acylation of its secondary amine within the piperidine ring (N-1 position). This makes it an ideal N-terminal capping agent.
Key Structural Features:
-
Secondary Amine (N-1): The nucleophilic site for acylation by the activated C-terminus of the resin-bound peptide. Its secondary nature presents a degree of steric hindrance that must be addressed with appropriate coupling reagents.
-
Boc-Protected Amine (C-4): The tert-butyloxycarbonyl (Boc) group serves as an acid-labile side-chain protecting group. It is stable under the basic conditions used for Fmoc deprotection but is readily removed during the final acidolytic cleavage.[2][3][4]
-
Secondary Hydroxyl Group (C-3): This functional group can be a site for post-synthetic modification or can participate in hydrogen bonding to stabilize a desired peptide conformation. In modern Fmoc-SPPS, secondary hydroxyls are often left unprotected to improve atom economy and simplify synthesis, a "minimal protection" strategy.[5][6] Protection (e.g., as a tert-butyl ether) is an option if side reactions involving the hydroxyl group are a concern during synthesis or cleavage.
Diagram: Chemical Structure of the Building Block
Caption: Structure of the hydroxypiperidine building block.
Workflow for SPPS Incorporation
The incorporation of this capping agent follows the standard SPPS cycle until the final coupling step. The process involves the initial synthesis of the desired peptide sequence on a solid support, followed by a specialized final acylation step to attach the hydroxypiperidine moiety.
Diagram: SPPS Workflow for N-Terminal Capping
Caption: General workflow for incorporating the capping agent in SPPS.
Experimental Protocols
PART 1: Peptide Elongation (Standard Fmoc/tBu SPPS)
This section assumes the synthesis of a peptide sequence prior to the capping step. The protocols described are standard and can be performed manually or on an automated peptide synthesizer.[7][8][9]
-
Resin Preparation:
-
Place the desired resin (e.g., Rink Amide MBHA resin, 100-200 mesh, ~0.5 mmol/g) in a suitable reaction vessel.
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh solution for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU, 3-5 eq.) and a tertiary base like N,N-Diisopropylethylamine (DIPEA, 6-10 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the sequence. After the final amino acid is coupled, proceed to the final deprotection before capping.
-
PART 2: Incorporation of the Hydroxypiperidine Cap
This is the critical step. The secondary amine of the piperidine ring is sterically hindered compared to a typical N-terminal primary amine. Therefore, a highly efficient coupling reagent is paramount to drive the reaction to completion.[10][11]
-
Final N-Terminal Deprotection:
-
Perform the Fmoc-deprotection step (Part 1, Step 2) on the final residue of the peptide-resin to expose the free N-terminal amine.
-
Wash thoroughly with DMF to ensure no residual piperidine remains, as it will compete in the subsequent coupling reaction.
-
-
Activation and Coupling of the Peptide-Resin:
-
Rationale: In this step, the C-terminal carboxyl group of the peptide chain, which is attached to the resin, is activated in situ. This activated species then reacts with the hydroxypiperidine building block, which is added in solution.
-
Swell the deprotected peptide-resin in anhydrous DMF or N-Methyl-2-pyrrolidone (NMP).
-
In a separate vial, dissolve tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate (3-5 eq.) and a coupling additive like Oxyma Pure or HOBt (3-5 eq.) in DMF/NMP.
-
To the peptide-resin, add the coupling reagent (e.g., HATU or PyBOP, 3-5 eq.) and DIPEA (6-10 eq.).
-
Immediately add the solution containing the hydroxypiperidine building block.
-
Allow the reaction to proceed for 4-12 hours at room temperature. Gentle heating (35-40 °C) can be employed to improve yields for particularly difficult couplings, but should be used with caution to avoid racemization.
-
-
Post-Coupling Wash:
-
Drain the reaction mixture.
-
Wash the resin extensively with DMF (5x), DCM (3x), and Methanol (2x).
-
Dry the resin under high vacuum for at least 4 hours.[12]
-
| Parameter | Recommendation | Justification |
| Solvent | Anhydrous DMF or NMP | Excellent swelling properties for polystyrene resins and good solubility for reagents. |
| Building Block | 3-5 Equivalents | A sufficient excess is required to drive the sterically hindered acylation to completion. |
| Coupling Reagent | HATU, PyBOP, or COMU | These uronium/phosphonium-based reagents are highly effective for difficult couplings, including those involving secondary amines and sterically hindered partners.[13][14][15] |
| Base | DIPEA or sym-Collidine | DIPEA is standard. The weaker base, collidine, can be used to minimize potential racemization of the C-terminal residue during activation.[14] |
| Reaction Time | 4-12 hours | Extended reaction time is often necessary to achieve high coupling efficiency due to steric hindrance. |
| Monitoring | Chloranil Test | The Kaiser test will not work as it detects primary amines. The Chloranil test can be used to confirm the absence of the secondary amine of the peptide N-terminus after coupling. |
PART 3: Final Cleavage and Global Deprotection
The final step involves cleaving the completed, capped peptide from the solid support while simultaneously removing all acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf, and the Boc group on the piperidine moiety).[16] This is accomplished with a strong acid, typically trifluoroacetic acid (TFA), mixed with scavengers.
Rationale for Scavengers: During acidolysis, protecting groups like Boc and tBu are cleaved to form reactive carbocations (e.g., tert-butyl cation).[7][8] These cations can irreversibly modify sensitive amino acid side chains like Tryptophan, Methionine, Cysteine, and Tyrosine. Scavengers are nucleophilic species added to the cleavage cocktail to "scavenge" or trap these reactive intermediates.[7][12][17][18]
-
Preparation:
-
Ensure the peptide-resin is thoroughly dried.
-
Prepare the cleavage cocktail immediately before use. A common and robust cocktail is Reagent K .[12]
-
-
Cleavage Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (typically 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate into a cold (0 °C) solution of diethyl ether or methyl tert-butyl ether (MTBE) to precipitate the crude peptide.
-
Wash the resin with a small amount of fresh TFA and add this to the ether.
-
Centrifuge the ether suspension, decant the supernatant, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
| Cleavage Cocktail | Composition (v/v/v/v) | Target Residues & Purpose |
| Reagent K [12] | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | General Purpose: Excellent for peptides containing Trp, Met, Cys, Tyr, and Arg. EDT (ethanedithiol) is a soft nucleophile for sulfoxide reduction. |
| TFA / TIS / Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | Standard: Good for most peptides. TIS is an effective carbocation scavenger and reduces Met(O). Not ideal for peptides with Trp(Boc) if the Boc group is to be retained. |
| TFA / TIS / EDT | TFA / Triisopropylsilane / EDT (95:2.5:2.5) | For Trp-containing peptides: EDT helps prevent modification of the tryptophan indole ring. |
Conclusion
The successful incorporation of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate as an N-terminal cap is readily achievable through a carefully optimized SPPS protocol. The keys to success are the selection of a potent coupling reagent to overcome the steric hindrance of the secondary amine and the use of a well-formulated scavenger cocktail during final cleavage to ensure the integrity of the final product. By following the principles and protocols outlined in this guide, researchers can confidently utilize this building block to create conformationally constrained peptides for advanced therapeutic and research applications.
References
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]
-
Yajima, H., Fujii, N., Funakoshi, S., Watanabe, T., Murayama, E., & Otaka, A. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Tetrahedron, 44(3), 805-819. Retrieved from [Link]
-
Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. Retrieved from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2000). Request PDF. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
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Cleaving peptides from Merrifield resin; TFMSA cleavage. (n.d.). AAPPTec. Retrieved from [Link]
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Hydroxymethyl Resin. (n.d.). AAPPTec. Retrieved from [Link]
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Spencer, J. R., et al. (1995). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 45(6), 545-553. Retrieved from [Link]
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The 3-Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis. (2018). Request PDF. Retrieved from [Link]
- Composition and method for the release of protected peptides from a resin. (2011). Google Patents.
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Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). Request PDF. Retrieved from [Link]
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Experimental procedures Solid phase peptide synthesis (SPPS). (2014). The Royal Society of Chemistry. Retrieved from [Link]
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]
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Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]
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functionalization of the hydroxyl group in tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
An Application Guide to the Strategic Functionalization of the Hydroxyl Group in tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
Introduction: A Versatile Chiral Scaffolding for Drug Discovery
tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is a cornerstone building block in modern medicinal chemistry.[1][2][3][4] Its rigid piperidine core, adorned with precisely defined stereochemistry and orthogonal protecting groups, offers a privileged scaffold for constructing complex molecular architectures. The trans-relationship between the hydroxyl and the N-Boc-protected amine groups provides a defined three-dimensional vector for substitution, making it an invaluable starting material for ligands, probes, and drug candidates.
The synthetic utility of this compound hinges on the selective functionalization of its secondary hydroxyl group. This hydroxyl moiety serves as a versatile handle for introducing a wide array of functional groups through etherification, esterification, or by converting it into a leaving group for subsequent nucleophilic displacement. This guide provides a detailed exploration of these critical transformations, offering not just step-by-step protocols but also the underlying mechanistic rationale and field-proven insights to empower researchers in their synthetic endeavors.
Core Principles: Navigating Chemoselectivity and Stereochemistry
The functionalization of this molecule requires careful consideration of two key principles:
-
Chemoselectivity: The molecule possesses three potentially nucleophilic sites: the secondary hydroxyl group, the nitrogen of the Boc-carbamate, and the piperidine ring nitrogen. The tert-butoxycarbonyl (Boc) group effectively deactivates both nitrogens from participating in most reactions under neutral or basic conditions, thereby directing reactivity towards the hydroxyl group. Acidic conditions, however, can lead to Boc-deprotection and must be approached with caution.[5]
-
Stereochemical Integrity: The C3 hydroxyl group is a stereocenter. Any transformation at this position must be planned to either retain the existing (S) configuration or to invert it to the (R) configuration in a controlled manner. This stereochemical outcome is dictated entirely by the reaction mechanism. Reactions that do not break the C-O bond (e.g., acylation, sulfonylation) will proceed with retention of configuration. Reactions that proceed via an S_N2 mechanism at the C3 carbon (e.g., Mitsunobu reaction, or substitution on a sulfonate ester) will result in a clean inversion of stereochemistry.[6]
Application I: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and fundamental method for forming C-O-C bonds.[7][8][9] It proceeds via an S_N2 pathway, where an alkoxide nucleophile displaces a halide or other suitable leaving group.[10][11] For the target molecule, this involves deprotonation of the secondary alcohol to form a potent nucleophile, followed by reaction with an alkyl electrophile.
Mechanistic Rationale
The reaction is a two-step process. First, a strong base is required to quantitatively deprotonate the secondary alcohol (pKa ~16-18) to form the corresponding alkoxide. Sodium hydride (NaH) is an ideal choice as it is a non-nucleophilic, irreversible base, and the only byproduct is hydrogen gas. The resulting alkoxide then acts as a strong nucleophile, attacking the primary or methyl halide in a classic S_N2 fashion. The use of polar aprotic solvents like DMF or THF is crucial as they solvate the sodium cation without solvating the alkoxide anion, thus enhancing its nucleophilicity.[7][11]
Workflow for O-Alkylation
Caption: Workflow for Williamson Ether Synthesis.
Protocol 1: O-Benzylation
This protocol describes the synthesis of tert-butyl ((3S,4S)-3-(benzyloxy)piperidin-4-yl)carbamate.
| Reagent | MW | Molar Eq. | Quantity | Notes |
| tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate | 216.28 | 1.0 | 1.00 g (4.62 mmol) | Starting Material |
| Sodium Hydride (NaH), 60% in mineral oil | 24.00 | 1.2 | 222 mg (5.55 mmol) | Strong Base |
| Benzyl Bromide (BnBr) | 171.04 | 1.1 | 0.61 mL (5.08 mmol) | Alkylating Agent |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | 20 mL | Solvent |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting material (1.00 g).
-
Add anhydrous DMF (20 mL) and stir until fully dissolved. Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise over 5 minutes. Caution: Hydrogen gas is evolved.
-
Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.
-
Cool the reaction mixture back down to 0 °C and add benzyl bromide dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to yield the pure O-benzylated product.
Application II: O-Acylation (Esterification)
Esterification is a common strategy to mask the hydroxyl group or to introduce functionalities that can modulate physicochemical properties. Two primary methods are presented: a direct acylation using an activated acyl source and the stereoinvertive Mitsunobu reaction.
Method 2A: DMAP-Catalyzed Acylation (Retention of Stereochemistry)
This method is highly efficient for acylating sterically unhindered secondary alcohols.[12] The mechanism relies on the super-nucleophilic catalyst 4-(Dimethylamino)pyridine (DMAP).[13][14]
Mechanism Insight: DMAP reacts with the acid anhydride (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the anhydride itself. The alcohol then attacks this activated species, and the resulting protonated DMAP is regenerated by a stoichiometric base like triethylamine (TEA), completing the catalytic cycle. The reaction proceeds with retention of the C3 stereocenter.
DMAP Catalysis Mechanism
Caption: Simplified DMAP catalytic cycle.
Protocol 2A: Acetylation
| Reagent | MW | Molar Eq. | Quantity | Notes |
| tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate | 216.28 | 1.0 | 1.00 g (4.62 mmol) | Starting Material |
| Acetic Anhydride (Ac₂O) | 102.09 | 1.5 | 0.65 mL (6.93 mmol) | Acylating Agent |
| Triethylamine (TEA) | 101.19 | 2.0 | 1.29 mL (9.24 mmol) | Stoichiometric Base |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.1 | 56 mg (0.46 mmol) | Catalyst |
| Dichloromethane (DCM) | - | - | 25 mL | Solvent |
Procedure:
-
Dissolve the starting material (1.00 g) in dichloromethane (25 mL) in a round-bottom flask at room temperature.
-
Add triethylamine, followed by DMAP. Stir for 5 minutes.
-
Add acetic anhydride dropwise to the solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Dilute the reaction mixture with DCM (25 mL) and wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often pure enough for subsequent steps, but can be further purified by silica gel chromatography if necessary.
Method 2B: Mitsunobu Reaction (Inversion of Stereochemistry)
The Mitsunobu reaction is a powerful tool for achieving a formal dehydration-condensation between an alcohol and an acidic nucleophile (pKa < 13), such as a carboxylic acid.[15][16] Its most significant feature is the clean inversion of stereochemistry at the alcohol's carbon center, a consequence of its S_N2 mechanism.[6][17]
Mechanism Insight: Triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) react to form a phosphonium salt.[6] The alcohol adds to this species, forming an oxyphosphonium intermediate, which is an excellent leaving group. The deprotonated nucleophile (carboxylate) then displaces this leaving group via a backside S_N2 attack, inverting the stereocenter. A major challenge is the removal of byproducts, triphenylphosphine oxide and the reduced hydrazine, during purification.[16]
Protocol 2B: Inversion via p-Nitrobenzoic Acid Esterification
This protocol synthesizes tert-butyl ((3R,4S)-3-(4-nitrobenzoyloxy)piperidin-4-yl)carbamate, demonstrating the inversion from (3S) to (3R).
| Reagent | MW | Molar Eq. | Quantity | Notes |
| tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate | 216.28 | 1.0 | 1.00 g (4.62 mmol) | Starting Material |
| p-Nitrobenzoic Acid | 167.12 | 1.2 | 928 mg (5.55 mmol) | Nucleophile |
| Triphenylphosphine (PPh₃) | 262.29 | 1.5 | 1.82 g (6.93 mmol) | Reductant |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.5 | 1.37 mL (6.93 mmol) | Oxidant |
| Anhydrous Tetrahydrofuran (THF) | - | - | 40 mL | Solvent |
Procedure:
-
To a flame-dried flask under N₂, dissolve the starting material (1.00 g), p-nitrobenzoic acid, and triphenylphosphine in anhydrous THF (40 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD dropwise over 10-15 minutes. The solution may turn from colorless to yellow/orange.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
The purification is challenging. The crude residue can be directly purified by silica gel chromatography. Alternatively, to remove some triphenylphosphine oxide, the residue can be triturated with cold diethyl ether, filtered, and the filtrate concentrated before chromatography.
-
Purify by silica gel column chromatography (gradient elution, e.g., 10% to 50% ethyl acetate in hexanes) to isolate the product with inverted stereochemistry.
Application III: Activation for Nucleophilic Substitution via Sulfonylation
To displace the hydroxyl group with a wider range of nucleophiles (e.g., N₃⁻, CN⁻, thiols), it must first be converted into a better leaving group.[18] Sulfonate esters (tosylates, mesylates) are excellent leaving groups because their corresponding anions are highly stabilized by resonance.[19][20] This activation step proceeds with retention of configuration. The subsequent S_N2 displacement will then proceed with inversion .
Reaction Pathway for Activation and Displacement
Caption: Two-step sequence for substitution with inversion.
Protocol 3: Tosylation
| Reagent | MW | Molar Eq. | Quantity | Notes |
| tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate | 216.28 | 1.0 | 1.00 g (4.62 mmol) | Starting Material |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 1.3 | 1.14 g (6.01 mmol) | Activating Agent |
| Pyridine | 79.10 | ~10 | 5 mL | Base and Solvent |
| Dichloromethane (DCM) | - | - | 20 mL | Co-solvent |
Procedure:
-
Dissolve the starting material (1.00 g) in a mixture of DCM (20 mL) and pyridine (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 4-6 hours. The formation of a precipitate (pyridinium hydrochloride) is expected.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold 1M HCl (50 mL).
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting tosylate is often used directly in the next step without extensive purification, as it can be unstable on silica gel. If purification is required, use a short plug of silica with rapid elution.
Summary of Functionalization Strategies
| Reaction | Key Reagents | Stereochemical Outcome | Key Insights |
| Williamson Ether Synthesis | NaH, Alkyl Halide | Retention | Requires strong base; best for methyl and primary halides. |
| DMAP-Catalyzed Acylation | Ac₂O or RCOCl, DMAP, TEA | Retention | Highly efficient; relies on a super-nucleophilic catalyst. |
| Mitsunobu Reaction | RCOOH, PPh₃, DEAD/DIAD | Inversion | Powerful tool for stereochemical inversion; work-up can be difficult. |
| Sulfonylation (Tosylation) | TsCl, Pyridine | Retention (at activation step) | Creates an excellent leaving group for subsequent S_N2 inversion . |
References
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Science of Synthesis. Acylation of Alcohols and Amines. Thieme, 2005. Available from: [Link]
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K.C. Nicolaou, et al. Chemoselective Hydroxyl Group Transformation: An Elusive Target. J. Am. Chem. Soc., 2011. Available from: [Link]
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T.H. T. T. Ho, et al. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein J. Org. Chem., 2015. Available from: [Link]
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ResearchGate. Scheme 10 -Selective functionalization of of primary and seconday.... Available from: [Link]
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PubChem. (3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester. National Center for Biotechnology Information. Available from: [Link]
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Wikipedia. Mitsunobu reaction. Available from: [Link]
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P. Forgo, et al. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate, 2017. Available from: [Link]
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MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Available from: [Link]
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A. Fatima, et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 2022. Available from: [Link]
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ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Available from: [Link]
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Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]
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PubChem. tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. National Center for Biotechnology Information. Available from: [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
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Wikipedia. Leaving group. Available from: [Link]
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Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]
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Master Organic Chemistry. What Makes A Good Leaving Group?. Available from: [Link]
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RSC Publishing. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Available from: [Link]
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Chemistry LibreTexts. 9.5: Williamson ether synthesis. Available from: [Link]
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J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link]
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YouTube. Leaving Group Derivatives. Professor Dave Explains. Available from: [Link]
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T. Taniguchi, et al. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Org. Biomol. Chem., 2018. Available from: [Link]
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St. Louis Reagents. tert-butyl N-[(3S, 4S)-3-hydroxypiperidin-4-yl]carbamate, min 97%, 10 grams. Available from: [Link]
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MDPI. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Available from: [Link]
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ResearchGate. A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. Available from: [Link]
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ResearchGate. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis. Available from: [Link]
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J&K Scientific. tert-Butyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate | 724788-22-1. Available from: [Link]
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Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]
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PubChem. tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate. National Center for Biotechnology Information. Available from: [Link]
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Application Note & Protocols: Stereoselective Synthesis of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
Abstract
The (3S,4S)-4-amino-3-hydroxypiperidine scaffold is a privileged structural motif found in a diverse range of bioactive molecules and serves as a critical building block in pharmaceutical development. Its rigid, chair-like conformation allows for the precise spatial presentation of functional groups, making it an ideal component for designing ligands that target enzymes and receptors with high specificity. This document provides a comprehensive technical guide for researchers and drug development professionals on the stereoselective synthesis of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate[1][2], a key orthogonally protected derivative. We will explore and contrast several strategic approaches, including chiral pool synthesis, substrate-controlled diastereoselective reactions, and reagent-controlled asymmetric catalysis. Detailed, field-proven protocols and expert insights into the causality behind experimental choices are provided to ensure reproducibility and success.
Introduction: Strategic Importance of the (3S,4S)-aminoalcohol Piperidine Core
The precise control of stereochemistry is paramount in modern drug discovery. The enantiomeric and diastereomeric purity of a drug candidate can profoundly impact its efficacy, safety, and pharmacokinetic profile. The syn-1,2-aminoalcohol functionality embedded within the piperidine ring of the target molecule, tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate, presents a significant synthetic challenge: the simultaneous and correct setting of two adjacent stereocenters at C3 and C4.
This particular scaffold is of high value due to its prevalence in inhibitors of targets such as dipeptidyl peptidase-4 (DPP-4), C-C chemokine receptor 5 (CCR5), and various kinases. The Boc-carbamate and the secondary amine of the piperidine ring offer orthogonal protecting groups, allowing for selective deprotection and further elaboration into complex molecular architectures. This guide focuses on robust and scalable methods to access this key intermediate with high stereochemical fidelity.
Overview of Synthetic Strategies
The synthesis of chiral piperidines can be broadly categorized into several approaches. For the specific syn-3,4-disubstituted pattern, the most successful strategies leverage either pre-existing chirality or induce it with high selectivity.
dot graph "synthetic_strategies" { layout="dot"; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_approaches" { label="Synthetic Approaches"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
Target [label="tert-butyl\n((3S,4S)-3-hydroxypiperidin-4-yl)carbamate", shape=cylinder, fillcolor="#FFFFFF", style=filled]; } dot Caption: Major synthetic routes to the target chiral piperidine derivative.
Strategy 1: Asymmetric Dihydroxylation of a Tetrahydropyridine Precursor
One of the most elegant and widely adopted methods for installing the syn-1,2-aminoalcohol motif is the Sharpless Asymmetric Dihydroxylation (AD) of an alkene precursor.[3][4][5] This reagent-controlled approach offers high levels of enantioselectivity and diastereoselectivity, dictated by the choice of the chiral ligand.
Causality and Mechanistic Insight: The synthesis begins with a suitable N-protected tetrahydropyridine, typically N-Boc-1,2,3,6-tetrahydropyridine. The Sharpless AD reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) and a chiral cinchona alkaloid-derived ligand.[4] The alkene approaches the osmium-ligand complex from the less sterically hindered face, as defined by the U-shaped binding pocket of the catalyst.[5] For the desired (3S,4S) stereochemistry, the AD-mix-α, which contains the (DHQ)₂-PHAL ligand, is typically employed. The reaction proceeds via a [3+2] cycloaddition mechanism, delivering two hydroxyl groups to the same face of the double bond (syn-dihydroxylation).[4] The resulting diol is then converted to the target aminoalcohol through a two-step sequence involving selective activation of one hydroxyl group and subsequent displacement with an azide, followed by reduction.
dot graph "sharpless_dihydroxylation_workflow" { layout="dot"; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="N-Boc-1,2,3,6-\ntetrahydropyridine"]; Step1 [label="Sharpless Asymmetric\nDihydroxylation\n(AD-mix-α, OsO₄ cat.)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="(3S,4S)-N-Boc-piperidine-\n3,4-diol"]; Step2 [label="1. Selective Sulfonylation (e.g., TsCl)\n2. Azide Displacement (NaN₃)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate2 [label="(3S,4R)-4-azido-N-Boc-\npiperidin-3-ol"]; Step3 [label="Reduction of Azide\n(e.g., H₂, Pd/C)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Target Molecule:\n(3S,4S)-4-amino-3-hydroxy-\npiperidine derivative", shape=cylinder];
Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Final; } dot Caption: Workflow for the synthesis via Sharpless Asymmetric Dihydroxylation.
Protocol 1: Synthesis via Asymmetric Dihydroxylation
Step 3.1: Asymmetric Dihydroxylation of tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate
-
To a stirred solution of tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate (1.0 eq) in a 1:1 mixture of t-BuOH/H₂O (0.1 M), add AD-mix-α (1.4 g per mmol of alkene) and methanesulfonamide (CH₃SO₂NH₂) (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Stir the reaction vigorously for 12-24 hours, monitoring by TLC (e.g., 50% EtOAc/Hexanes) until the starting material is consumed.
-
Quench the reaction by adding solid sodium sulfite (Na₂SO₃) (1.5 g per mmol of alkene) and stirring for 1 hour at room temperature.
-
Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with 2 M NaOH, then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude diol by flash column chromatography (silica gel, gradient elution) to yield tert-butyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate.
-
Expert Insight: Vigorous stirring is crucial as this is a biphasic reaction. The addition of methanesulfonamide often accelerates the catalytic turnover, especially for less reactive alkenes.[4]
-
Step 3.2: Conversion to the Azido Alcohol
-
Dissolve the diol (1.0 eq) in anhydrous pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir overnight, gradually warming to room temperature.
-
Quench with water and extract with ethyl acetate. The organic layer is washed sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate. The crude tosylate is used directly in the next step.
-
Dissolve the crude tosylate in DMF (0.2 M) and add sodium azide (NaN₃) (3.0 eq).
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield tert-butyl ((3S,4R)-4-azido-3-hydroxypiperidin-1-carboxylate).
-
Trustworthiness Check: The regioselectivity of the tosylation is key. It preferentially occurs at the C4 hydroxyl due to steric hindrance at C3. The subsequent Sₙ2 displacement by azide inverts the stereocenter at C4, setting the desired (3S,4S) final stereochemistry.
-
Step 3.3: Reduction to the Target Amine
-
Dissolve the azido alcohol (1.0 eq) in methanol (0.1 M).
-
Add Palladium on carbon (10% Pd/C, 10 mol% Pd).
-
Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon or Parr shaker) for 6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Filter the reaction mixture through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate to afford the target compound, tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate, which can be further purified by crystallization or chromatography if necessary.
Strategy 2: Chiral Pool Synthesis
This strategy utilizes readily available, enantiopure starting materials from nature, such as amino acids or sugars, to construct the chiral piperidine core.[6][7] The inherent stereochemistry of the starting material is transferred through a series of transformations to the final product. A common approach employs D-mannitol or a related sugar derivative.
Causality and Mechanistic Insight: Starting from a protected sugar like 2,3:5,6-di-O-isopropylidene-D-mannofuranose, the synthesis involves oxidative cleavage of the terminal diol, reductive amination to form the piperidine ring, and subsequent functional group manipulations. The stereocenters corresponding to C3 and C4 of the piperidine are derived directly from the C4 and C5 stereocenters of D-mannitol, ensuring absolute stereochemical control. While robust, this approach often requires more synthetic steps compared to asymmetric catalytic methods.
Strategy 3: Enzymatic Resolution
For certain synthetic routes that produce a racemic or diastereomeric mixture of intermediates, enzymatic resolution can be a powerful tool to isolate the desired stereoisomer.[8][9]
Causality and Mechanistic Insight: This method relies on the high stereoselectivity of enzymes, such as lipases or ketoreductases.[8][10] For example, a racemic mixture of an acylated aminoalcohol intermediate can be subjected to a lipase, which will selectively hydrolyze the ester of only one enantiomer. The resulting alcohol and the unreacted ester can then be easily separated. Alternatively, a prochiral ketone precursor can be reduced with a stereoselective ketoreductase to yield an enantiopure alcohol.[8][10] The efficiency of this method is high, but it is limited by the availability of a suitable enzyme for the specific substrate and the theoretical maximum yield of 50% for a kinetic resolution.
Data Summary and Comparison of Routes
| Strategy | Key Transformation | Typical No. of Steps (from common precursor) | Diastereoselectivity (syn:anti) | Enantiomeric Excess (% ee) | Advantages | Disadvantages |
| Asymmetric Dihydroxylation | Sharpless AD | 3-4 | >20:1 | >99% | High selectivity, convergent | Use of toxic/expensive OsO₄ |
| Chiral Pool | Reductive Amination | 6-8 | N/A (absolute control) | >99% | Unambiguous stereocontrol | Longer synthetic route |
| Enzymatic Resolution | Kinetic Resolution | Variable | N/A | >99% | High enantiopurity, "green" | Max 50% yield, requires screening |
Conclusion
The stereoselective synthesis of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is a well-addressed challenge in modern organic chemistry, with several viable and robust strategies available to the practicing chemist. The choice of route depends on factors such as scale, cost, available equipment, and the desired level of stereochemical purity. For rapid access with excellent stereocontrol, the Sharpless Asymmetric Dihydroxylation is often the method of choice.[3][11][12] For large-scale manufacturing where absolute stereochemical fidelity from an inexpensive starting material is paramount, a chiral pool approach may be preferred despite the longer step count.[6][7] Finally, enzymatic methods offer an environmentally friendly alternative, particularly when a suitable biocatalyst is readily available.[8][13]
References
-
Wang, Y., Zhu, S., & Ma, D. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 13(7), 1602–1605. [Link]
-
PubChem. (n.d.). tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
J&K Scientific. (n.d.). tert-Butyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate. Retrieved January 19, 2026, from [Link]
- Sharpless, K. B., et al. (1992). The Sharpless Asymmetric Dihydroxylation. Journal of Organic Chemistry, 57, 2768–2771.
-
Wikipedia. (2023). Sharpless asymmetric dihydroxylation. Retrieved January 19, 2026, from [Link]
-
Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. Retrieved January 19, 2026, from [Link]
-
Baran, P. S. (n.d.). Creativity from the Chiral Pool: Amino Acids. Scripps Research. Retrieved January 19, 2026, from [Link]
-
Gao, X., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts, 12(3), 304. [Link]
- Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(1), 38-46.
-
Singh, V. K., et al. (2017). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 7(64), 40354-40397. [Link]
-
ResearchGate. (n.d.). Request PDF: Sharpless asymmetric dihydroxylation. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Request PDF: Enzymatic Kinetic Resolution of Piperidine Atropisomers. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. [Link]
-
Royal Society of Chemistry. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]
Sources
- 1. tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate | C10H20N2O3 | CID 58395893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. baranlab.org [baranlab.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a key chiral building block in medicinal chemistry, mastery of its synthesis is crucial for the development of novel therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining enantiopure (3S,4S)-3-hydroxy-4-aminopiperidine derivatives?
A1: There are three main strategies to approach the synthesis of this chiral scaffold:
-
Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids (e.g., L-glutamic acid) or carbohydrates (e.g., 2-deoxy-D-ribose), as starting materials.[1][2] The inherent stereochemistry of the starting material is exploited through a series of transformations to construct the target piperidine ring. While robust, these routes can be lengthy.
-
Asymmetric Synthesis: This strategy involves creating the key stereocenters using a chiral catalyst or auxiliary. A common method is the asymmetric hydrogenation of a suitable enamine or pyridinium salt precursor using a chiral rhodium or iridium catalyst.[2][3] Another approach is the stereoselective reduction of a 4-(protected-amino)-piperidin-3-one precursor.
-
Resolution: This method starts with the synthesis of a racemic or diastereomeric mixture of the 3-hydroxy-4-aminopiperidine derivative, which is then separated into its constituent enantiomers. This can be achieved through:
-
Classical Resolution: Formation of diastereomeric salts by reacting the amine with a chiral acid (e.g., tartaric acid, dibenzoyltartaric acid).[4] The resulting salts often have different solubilities, allowing for separation by fractional crystallization.
-
Biocatalytic Resolution: Using enzymes, such as lipases or transaminases, that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer or the product.[2]
-
Q2: Why is the trans-(3S,4S) stereochemistry important and often challenging to achieve?
A2: The specific trans relationship between the C3-hydroxyl and C4-amino groups is a common structural motif in many biologically active molecules, including inhibitors of various enzymes. This precise spatial arrangement is critical for binding to target proteins. The challenge lies in controlling the diastereoselectivity during the reaction that sets the second stereocenter relative to the first. For instance, in the reduction of a 4-amino-3-ketopiperidine, the approach of the hydride reagent is influenced by the steric and electronic environment created by the existing amino group, which can lead to mixtures of cis and trans products if not properly controlled.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low Diastereoselectivity in Ketone Reduction
Q: I am reducing a 4-(Boc-amino)piperidin-3-one precursor and obtaining a poor ratio of the desired trans-(3S,4S) to the undesired cis-(3R,4S) diastereomer. How can I improve this?
A: The diastereoselectivity of this reduction is highly dependent on the steric bulk of the hydride reagent and the reaction conditions. The Boc-amino group at the C4 position directs the hydride to the opposite face.
Causality: Less bulky reagents like sodium borohydride (NaBH₄) may approach the carbonyl from both faces, leading to poor selectivity. Sterically demanding hydride reagents will preferentially attack from the less hindered face, which is typically anti to the adjacent bulky C4 substituent, yielding the desired trans product.
Solutions:
-
Choice of Hydride Reagent: Employ bulkier reducing agents. L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride) are often superior for this transformation.
-
Temperature Control: Perform the reduction at low temperatures (e.g., -78 °C to -40 °C). This enhances the kinetic control of the reaction, favoring the transition state that leads to the thermodynamically more stable trans product.
-
Solvent: Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are standard for these reductions.
Data Summary: Impact of Reducing Agent on Diastereoselectivity
| Reducing Agent | Typical Temperature | Typical trans:cis Ratio | Notes |
| NaBH₄ | 0 °C to RT | 2:1 to 5:1 | Low selectivity, inexpensive. |
| LiAlH₄ | 0 °C | 3:1 to 6:1 | Highly reactive, less selective. |
| L-Selectride® | -78 °C | >15:1 | Excellent selectivity, sterically hindered. |
| K-Selectride® | -78 °C | >15:1 | Similar to L-Selectride®, may offer different solubility. |
Experimental Protocol: Diastereoselective Reduction
-
Dissolve N-Boc-4-aminopiperidin-3-one (1.0 eq) in anhydrous THF (10 mL/mmol) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C for 3-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the diastereomeric ratio.
Issue 2: Inefficient Boc Protection of the 4-Amino Group
Q: My Boc protection step is sluggish, incomplete, or results in multiple products. What can I do to optimize this?
A: The protection of the 4-amino group on a 3-hydroxypiperidine scaffold can be tricky due to the presence of two nucleophilic sites (the secondary amine in the ring and the primary 4-amino group) and the hydroxyl group. Assuming the ring nitrogen is already protected (e.g., as an N-benzyl derivative), the primary issues are incomplete reaction or side reactions.
Causality:
-
Incomplete Reaction: Insufficient base can lead to the formation of pyrocarbonic acid, which protonates the amine starting material, rendering it non-nucleophilic.[5]
-
Di-Boc Formation: Using a large excess of Boc anhydride ((Boc)₂O) can lead to the protection of the hydroxyl group (O-Boc formation) or double protection on the amine.[5]
-
Low Nucleophilicity: The amine's reactivity may be reduced by adjacent electron-withdrawing groups or steric hindrance.
Solutions:
-
Control Stoichiometry: Use a slight excess of (Boc)₂O, typically 1.1–1.2 equivalents, to ensure complete conversion without promoting side reactions.[5]
-
Choice of Base and Solvent: Use a non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate (NaHCO₃) in a solvent like dichloromethane (DCM) or a dioxane/water mixture.[5] The base is crucial to neutralize the acid byproduct.
-
Monitor Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting material. A stain like ninhydrin is excellent for visualizing free amines.[1]
-
pH Control: For aqueous systems, maintaining a pH between 9-10 often provides the best results, keeping the amine deprotonated and nucleophilic.
Caption: A troubleshooting decision tree for common synthesis problems.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Organic Synthesis with Boc Protected Piperidine Intermediates. Retrieved from [Link]
-
Concellón, J. M., Rivero, I. A., Rodríguez-Solla, H., Concellón, C., España, E., García-Granda, S., & Díaz, M. R. (2008). Totally Selective Synthesis of Enantiopure (3S,5S)- and (3R,5R)-4-Amino-3,5-dihydroxypiperidines from Aminodiepoxides. The Journal of Organic Chemistry, 73(15), 6048–6051. [Link]
-
Dodge, J. A., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(27), 5253-5257. [Link]
-
Royal Society of Chemistry. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Gualandi, A., et al. (2014). A facile approach for the preparation of cis‐3‐methyl‐4‐aminopiperidine derivatives. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
Welcome to the technical support guide for the purification of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate . This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven answers to common challenges encountered during the purification of this important chiral building block.
The target compound, with its vicinal amino alcohol functionality and a Boc protecting group, presents a unique set of purification challenges. Its polarity, basicity, and potential for diastereomeric impurities require a well-designed purification strategy. This guide offers troubleshooting solutions and robust protocols to help you achieve high purity and yield.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during your purification workflow in a direct question-and-answer format.
Q1: My crude product is a thick, intractable oil or gum, but literature suggests it should be a solid. How can I solidify it and proceed with purification?
A1: This is a very common issue, often caused by residual solvents (e.g., DMF, DMSO), excess Boc-anhydride byproducts, or inorganic salts from the workup. The oily nature prevents effective purification by recrystallization and can complicate column chromatography.
-
Causality: The presence of impurities disrupts the crystal lattice formation of your target compound. Boc-protected amino alcohols can also be hygroscopic, absorbing atmospheric moisture to form a gum.[1]
-
Immediate Actions & Solutions:
-
Azeotropic Removal of Solvents: Dissolve the oil in a minimal amount of methanol or ethanol and then add a larger volume of a solvent that forms an azeotrope with water and other high-boiling solvents, such as toluene. Concentrate the mixture on a rotary evaporator. Repeat this process 2-3 times. This is highly effective for removing residual water and solvents like DMF.
-
Solvent Trituration/Pulping: Add a non-polar solvent in which your product is insoluble but the impurities are soluble.[2] Vigorously stir or sonicate the mixture. Common choices include hexanes, diethyl ether, or methyl tert-butyl ether (MTBE). The product should precipitate as a solid.
-
Acid-Base Extraction: If the above fails, an extractive workup can remove non-basic organic impurities. Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash with a dilute acid (e.g., 1M HCl) to protonate your basic piperidine, moving it to the aqueous layer.[4][5] Discard the organic layer containing neutral impurities. Then, basify the aqueous layer with a strong base (e.g., 6M NaOH) to pH >12 and extract your product back into an organic solvent.
-
Q2: My TLC plate shows multiple spots, with some tailing and poor separation near the product spot. What are the best column chromatography conditions?
A2: The polar amino alcohol functionality in your molecule can interact strongly with the acidic silica gel, leading to tailing and poor resolution. The key is to modify the mobile phase to improve separation.
-
Causality: The free secondary amine on the piperidine ring and the hydroxyl group are basic and can bind irreversibly to acidic sites on the silica gel. This causes the characteristic "tailing" or streaking of the spot on the TLC plate.
-
Solutions & Recommended Protocols:
-
Basify the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the silica's acidic sites.
-
Recommended: 0.5-2% triethylamine (Et₃N) in your eluent system.
-
Alternative: 0.5-1% ammonium hydroxide (NH₄OH) added to the methanol portion of your eluent system.
-
-
Choosing the Right Eluent System: Due to the compound's polarity, you will need a polar solvent system. Start with the recommendations in the table below and optimize based on your TLC results.
-
| Table 1: Recommended Solvent Systems for Flash Chromatography | |
| Solvent System | Typical Ratio (v/v) |
| Dichloromethane / Methanol / Triethylamine | 90 : 10 : 1 |
| Ethyl Acetate / Hexanes / Triethylamine | 70 : 30 : 1 (for less polar impurities) |
| Dichloromethane / Methanol / Ammonium Hydroxide | 95 : 5 : 0.5 |
-
Workflow Diagram:
Caption: Workflow for optimizing flash column chromatography.
Q3: I suspect my product is contaminated with the (3S,4R) diastereomer. How can I confirm this and achieve separation?
A3: This is a significant challenge as diastereomers often have very similar physical properties. Standard purification methods like flash chromatography are frequently insufficient for complete separation.
-
Causality: The synthesis route may not have been perfectly stereoselective, leading to the formation of the cis-isomer ((3S,4R)-isomer) alongside your desired trans-isomer.
-
Confirmation and Separation Strategies:
-
Confirmation (Analysis):
-
¹H NMR Spectroscopy: Carefully analyze the coupling constants between the protons at C3 and C4. For your desired trans-isomer, the protons are typically diaxial, resulting in a larger coupling constant (J ≈ 8-12 Hz). The cis-isomer will show a smaller coupling constant.
-
Chiral HPLC/SFC: This is the definitive method. Separation on a chiral stationary phase (CSP) will show two distinct peaks if the diastereomer is present.[6][7] This technique is also essential for determining the diastereomeric excess (d.e.).
-
-
Separation (Preparative):
-
Recrystallization: This can be highly effective if you can find the right solvent system. Diastereomers have different solubilities. Systematically screen solvent mixtures (e.g., ethyl acetate/hexanes, isopropanol/water, acetonitrile).
-
Preparative Chiral Chromatography: While expensive, preparative HPLC or SFC on a chiral column is the most reliable method for separating diastereomers on a larger scale when other methods fail.[8]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most robust, scalable method for purifying this compound?
A1: For multi-gram to kilogram scale, a combination of acid-base extraction followed by recrystallization is often the most efficient and economical approach.
-
Acid-Base Extraction: Perform an initial purification by dissolving the crude material in a solvent like MTBE or ethyl acetate and washing with dilute acid to remove neutral impurities.[4] Then, basify the aqueous layer and re-extract the product. This significantly enriches the desired compound before the final polishing step.
-
Recrystallization: The enriched product can then be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes, acetonitrile, or isopropanol) to yield a high-purity crystalline solid. This method avoids the cost and solvent waste of large-scale chromatography.
Q2: How do I perform a proper acid-base extraction for this specific molecule?
A2: The key is to ensure complete protonation and deprotonation of the piperidine nitrogen without hydrolyzing the Boc group.
Caption: Logic flow for acid-base extraction purification.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel. Wash the organic layer 2-3 times with 1M HCl. The basic product will be protonated and move into the aqueous layer.[4] Combine the acidic aqueous layers.
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add 6M NaOH solution with stirring until the pH is > 12.
-
Re-extraction: Extract the deprotonated product back into an organic solvent (EtOAc or DCM) by performing at least three extractions.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Q3: What analytical techniques are essential for confirming the purity and identity of my final product?
A3: A combination of techniques is required for full characterization.
| Table 2: Analytical Techniques for Product Validation | |
| Technique | Purpose |
| ¹H and ¹³C NMR | Confirms chemical structure, checks for organic impurities. |
| LC-MS | Confirms molecular weight ([M+H]⁺) and provides purity assessment (UV trace). |
| Chiral HPLC/SFC | Determines diastereomeric and/or enantiomeric purity.[7] |
| FTIR | Confirms presence of key functional groups (N-H, O-H, C=O of carbamate). |
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Sciencemadness Discussion Board. (2015). CWE of Piperidine.
- Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka.
- Matuszewski, B. K., & Woolf, E. J. (1994). Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products. Pharmaceutical Research, 11(3), 449-454.
- PubChem. (n.d.). tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate.
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
- BenchChem. (2025). Technical Support Center: Resolving Enantiomers of 3-Aminopiperidine.
- BenchChem. (n.d.). Purification techniques for Piperidine-1-carbonyl azide.
- Organic & Biomolecular Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. RSC Publishing.
- In-Tele-Health. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 3. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - CWE of Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Boc-Protected Hydroxypiperidines
Welcome to the technical support center for the synthesis of Boc-protected hydroxypiperidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these synthetic procedures. Here, we address common challenges and side reactions through a detailed troubleshooting guide and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your experimental design.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is structured to address specific problems you may encounter during the synthesis of Boc-protected hydroxypiperidines. Each entry details the issue, probable causes, and actionable solutions grounded in chemical principles.
Issue 1: Incomplete or Slow Boc Protection of Hydroxypiperidine
You're reacting a hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O), but TLC or LC-MS analysis shows significant unreacted starting material even after prolonged reaction times.
-
Possible Cause 1: Insufficient Reagent Stoichiometry or Purity. The stoichiometry of Boc₂O is critical. While a slight excess (1.1-1.2 equivalents) is common, aged or impure Boc₂O may have reduced activity.
-
Solution 1: Verify and Adjust Reagent Quantities. Ensure you are using a sufficient excess of high-purity Boc₂O. If the reagent is old, consider using a fresh bottle or increasing the equivalents to 1.5.
-
Possible Cause 2: Suboptimal Reaction Conditions (Solvent and Base). The choice of solvent and base can significantly impact the reaction rate. While amines are generally more nucleophilic than alcohols, the reaction conditions can influence this selectivity.[1]
-
Solution 2: Optimize Solvent and Base.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard. For substrates with poor solubility, consider using a mixture of solvents, such as THF/water or dioxane/water.[2] Protic solvents like methanol or ethanol can sometimes accelerate the Boc protection of amines, even without a base, by activating the Boc anhydride through hydrogen bonding.[3][4]
-
Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is typically used to neutralize the acid byproduct.[5] For sterically hindered amines, 4-dimethylaminopyridine (DMAP) can be used as a catalyst, but be aware of potential side reactions (see Issue 2).
-
-
Possible Cause 3: Steric Hindrance. If the hydroxypiperidine is substituted, particularly near the nitrogen atom, steric bulk can slow down the N-acylation reaction.
-
Solution 3: Modify Reaction Conditions for Hindered Substrates.
-
Increase the reaction temperature. Gentle heating (e.g., to 40 °C) can often overcome the activation energy barrier.
-
Use a more reactive Boc-donating reagent, although these are often less stable.[6]
-
Issue 2: Formation of O-Boc Protected Byproduct
You've isolated your product, but NMR or Mass Spec analysis indicates the presence of a byproduct where the hydroxyl group has been protected with a Boc group, in addition to the desired N-Boc product.
-
Possible Cause 1: Use of a Strong Acylating Catalyst. While DMAP can catalyze the N-Boc protection, it is a potent acylation catalyst that can also promote the O-acylation of the hydroxyl group, especially with excess Boc₂O and prolonged reaction times.[7]
-
Solution 1: Avoid or Minimize DMAP. In most cases, DMAP is not necessary for the Boc protection of piperidines. If a catalyst is needed for a sluggish reaction, use it in truly catalytic amounts (e.g., 0.05-0.1 equivalents).
-
Possible Cause 2: Reaction Conditions Favoring O-Alkylation. Certain conditions can increase the nucleophilicity of the hydroxyl group, leading to competitive O-acylation.
-
Solution 2: Control Reaction Parameters.
-
Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the more kinetically controlled N-acylation.
-
Order of Addition: Add the Boc₂O slowly to the solution of the hydroxypiperidine and base. This maintains a low concentration of the acylating agent, minimizing the chance of O-acylation.
-
Issue 3: Formation of a Di-Boc Protected Byproduct
Characterization of your product mixture reveals a species with a mass corresponding to the addition of two Boc groups.
-
Possible Cause: Over-acylation of the Nitrogen. While less common for secondary amines like piperidine, under forcing conditions (e.g., high temperature, large excess of Boc₂O, and a strong base), a second Boc group can add to the nitrogen to form an unstable N,N-di-Boc species or other byproducts.
-
Solution: Employ Milder Conditions.
-
Strictly control the stoichiometry of Boc₂O to 1.1-1.2 equivalents.
-
Avoid high temperatures and prolonged reaction times once the starting material is consumed (as monitored by TLC or LC-MS).
-
Issue 4: Incomplete Reduction of Hydroxypyridine Precursors
When synthesizing hydroxypiperidines via the catalytic hydrogenation of hydroxypyridines, you observe incomplete conversion or the formation of partially hydrogenated intermediates.
-
Possible Cause 1: Catalyst Poisoning. The nitrogen atom in pyridines can coordinate to the metal center of the catalyst, leading to deactivation.[8]
-
Solution 1: Mitigate Catalyst Poisoning.
-
Acidic Additives: Performing the hydrogenation in an acidic medium (e.g., acetic acid or with the addition of HCl) protonates the pyridine nitrogen, reducing its ability to poison the catalyst.[9]
-
Catalyst Choice: Rhodium (e.g., Rh/C, Rh₂O₃) or platinum-based catalysts (e.g., PtO₂, Pt/C) are often more effective than palladium for pyridine reduction.[9]
-
-
Possible Cause 2: Insufficiently Forcing Conditions. The aromaticity of the pyridine ring makes it relatively stable and can require more forcing conditions for complete saturation compared to other unsaturated systems.
-
Solution 2: Optimize Reaction Parameters.
-
Pressure and Temperature: Increase the hydrogen pressure (e.g., 50-100 psi) and temperature (e.g., 50-80 °C) as needed.[9] Monitor the reaction for the disappearance of the starting material and any intermediates.
-
-
Possible Cause 3: Tautomerization of Hydroxypyridines. 2- and 4-hydroxypyridines can exist in tautomeric equilibrium with their corresponding pyridone forms.[10] The pyridone tautomer can be less reactive towards hydrogenation under certain conditions.
-
Solution 3: Promote Hydrogenation of the Enol Form. In some cases, converting the hydroxyl group to an ester (e.g., by performing the reaction in an anhydride solvent like acetic anhydride) can "lock" the molecule in the enol form, facilitating hydrogenation. The ester can then be hydrolyzed in a subsequent step.[10]
Issue 5: Unwanted Side Reactions During Reduction of Functionalized Pyridines
During the hydrogenation of a hydroxypyridine that contains other functional groups, you observe undesired reactions such as dehalogenation or reduction of other groups.
-
Possible Cause: Non-selective Catalyst or Harsher Conditions. Catalysts like Palladium on carbon (Pd/C) are known to be effective for dehalogenation. The conditions required for pyridine ring reduction can also be sufficient to reduce other functional groups.
-
Solution: Judicious Choice of Catalyst and Conditions.
-
For Halogenated Pyridines: Consider using a catalyst less prone to promoting dehalogenation, such as Platinum oxide (PtO₂).
-
For Other Reducible Groups: Carefully screen catalysts and conditions (temperature, pressure, solvent) on a small scale to find a window where the pyridine ring is reduced selectively. It may be necessary to protect other functional groups prior to the hydrogenation.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Boc protection of an amine?
A1: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[11] This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate anion as a leaving group.[11] This unstable anion subsequently decomposes into carbon dioxide gas and a tert-butoxide anion, which is protonated by the protonated amine or an external acid scavenger.[11][12]
Q2: Why is my Boc-protected hydroxypiperidine unstable during workup or purification?
A2: The Boc group is known to be labile under acidic conditions.[6][13] If your workup involves an acidic wash (e.g., with dilute HCl) to remove basic impurities, you risk cleaving the Boc group. Similarly, purification by silica gel chromatography can be problematic as standard silica gel is slightly acidic.
-
Troubleshooting:
-
During workup, use a neutral or mildly basic wash (e.g., saturated sodium bicarbonate solution) instead of an acid wash.
-
For chromatography, use silica gel that has been neutralized by pre-treating it with a dilute solution of triethylamine in the eluent system.
-
Alternatively, consider other purification methods like crystallization if possible.
-
Q3: I am trying to perform a reaction on the hydroxyl group of N-Boc-4-hydroxypiperidine, but I am getting N-alkylation or other side reactions at the nitrogen. Why is this happening?
A3: While the Boc group significantly reduces the nucleophilicity of the piperidine nitrogen by delocalizing the lone pair through resonance, it does not completely eliminate it.[11] Under strongly basic or highly reactive conditions, the nitrogen can still participate in undesired reactions.
-
Troubleshooting:
-
Ensure that the deprotonation of the hydroxyl group (e.g., with a strong base like sodium hydride) is complete before adding your electrophile.
-
Consider using a bulkier base to selectively deprotonate the less sterically hindered hydroxyl group.
-
Run the reaction at lower temperatures to improve selectivity.
-
Q4: Can I selectively protect the amine in the presence of the hydroxyl group without protecting the alcohol?
A4: Yes, this is generally achievable due to the higher nucleophilicity of the amine compared to the alcohol.[1] By using standard Boc protection conditions (Boc₂O, a mild base like NaHCO₃ or TEA, in a solvent like DCM or THF at room temperature), you can achieve high selectivity for N-protection. Avoid using strong acylation catalysts like DMAP in excess, as this can lead to O-acylation.[7][14]
Q5: What are the key differences in side reactions when synthesizing 3-hydroxypiperidine versus 4-hydroxypiperidine derivatives?
A5: The relative positions of the hydroxyl and amino groups can influence side reactions. For instance, in the synthesis of N-Boc-3-hydroxypiperidine, intramolecular reactions might be more prevalent under certain conditions compared to the 4-hydroxy isomer due to the proximity of the functional groups, potentially leading to the formation of bicyclic byproducts. However, for the common side reactions discussed, such as O-Boc formation and incomplete reduction, the challenges are broadly similar for both isomers. The specific stereochemistry and substitution patterns on the ring will ultimately dictate the propensity for specific side reactions.
III. Visualizing Reaction Pathways
Boc Protection of Hydroxypiperidine
Caption: Boc protection of hydroxypiperidine and a potential side reaction.
Catalytic Hydrogenation of Hydroxypyridine
Caption: Catalytic hydrogenation of hydroxypyridine to hydroxypiperidine.
IV. References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]
-
Organic Chemistry. (2021, September 1). Adding Boc Group Mechanism. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Han, Y., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. DOI:10.1039/D3OB01860A. Retrieved from [Link]
-
Han, H., et al. (2022). Diastereoselective construction of bridged piperidines through an interrupted dearomative reduction. Chemical Communications. DOI:10.1039/D2CC02225G. Retrieved from [Link]
-
Rylander, P. N., & Himelstein, N. (1968). Catalytic hydrogenation of 3-and 4-hydroxy pyridines. U.S. Patent No. 3,408,354. Retrieved from
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]
-
Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]
-
Ayyappan, R., et al. (2023). Hydroxypyridine/Pyridone Interconversions within Ruthenium Complexes and Their Application in the Catalytic Hydrogenation of CO2. Inorganic Chemistry. ACS Publications. DOI:10.1021/acs.inorgchem.3c00287. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC. Retrieved from [Link]
-
Pozdnev, V. F. (2002). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. ACS Publications. DOI:10.1021/jo010788y. Retrieved from [Link]
-
Zhang, S. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines. The University of Liverpool Repository. Retrieved from [Link]
-
ResearchGate. (n.d.). The importance of piperidines and their synthesis via reduction of pyridines. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts. Retrieved from [Link]
-
SciSpace. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. Retrieved from [Link]
-
ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Retrieved from [Link]
-
Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Retrieved from
-
Patsnap. (n.d.). Preparation method of (S)-N-BOC-3-hydroxypiperidine. Retrieved from
-
Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Retrieved from
-
PubMed. (2013, August 15). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring N-BOC-4-Hydroxypiperidine: A Key Pharmaceutical Intermediate. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of N-Boc-4-Hydroxypiperidine in Organic Synthesis. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved from [Link]
-
PubMed. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Application of Boc-anhydride [en.highfine.com]
- 5. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Stereoselective Synthesis of 3,4-Disubstituted Piperidines
Welcome to the Technical Support Center for the stereoselective synthesis of 3,4-disubstituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in this critical structural motif. Piperidine derivatives are prevalent in pharmaceuticals and natural products, making their stereocontrolled synthesis a significant challenge in modern organic chemistry.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in achieving high stereoselectivity in the synthesis of 3,4-disubstituted piperidines?
A1: The primary challenges stem from two key factors:
-
Controlling Relative Stereochemistry (Diastereoselectivity): The flexible nature of the six-membered piperidine ring allows for multiple low-energy conformations, such as chair and boat forms.[2][3] This conformational flexibility can lead to the formation of multiple diastereomers (e.g., cis and trans) if the reaction pathway does not have a strong energetic preference for one stereochemical outcome. Achieving high diastereoselectivity requires careful control over reaction conditions and the strategic use of directing groups or catalysts to favor a single transition state.
-
Controlling Absolute Stereochemistry (Enantioselectivity): Establishing the correct absolute stereochemistry at two new stereocenters is a significant hurdle. This often requires the use of chiral auxiliaries, chiral catalysts, or enantiomerically pure starting materials.[4][5] The development of a generally applicable and highly enantioselective method for 3,4-disubstituted piperidines remains an active area of research.[4]
Q2: How does the conformational equilibrium of the piperidine ring influence the stereochemical outcome of a reaction?
A2: The piperidine ring predominantly exists in a chair conformation to minimize torsional and steric strain.[3] However, the presence of substituents can influence the stability of different chair conformations and even favor higher-energy twist-boat or boat conformations.[2][3] For example, bulky substituents at the C2 and C6 positions generally favor a chair conformation.[3] The relative orientation of substituents (axial vs. equatorial) in the dominant ground-state conformation of the starting material and the transition state of the reaction directly impacts the stereochemical outcome. For instance, in reactions involving the formation of a new bond at C3 or C4, the incoming reagent will preferentially attack from the less sterically hindered face, which is determined by the ring's conformation.
Q3: What are some common side reactions to be aware of during piperidine synthesis?
A3: Several side reactions can complicate the synthesis of 3,4-disubstituted piperidines:
-
Over-alkylation: The nitrogen atom in the piperidine ring is nucleophilic and can be prone to multiple alkylations, leading to the formation of quaternary ammonium salts.[6]
-
Aspartimide Formation: In the context of solid-phase peptide synthesis (SPPS) where piperidine is used for Fmoc deprotection, aspartimide formation is a common side reaction.[6][7][8]
-
Ring-Opening: Under certain catalytic conditions, particularly with some rhodium complexes and the presence of water, the piperidine ring can undergo opening.[9]
-
Partial Hydrogenation: During the reduction of pyridine precursors, incomplete reaction can lead to the formation of tetrahydropyridine or dihydropyridine byproducts.[9]
Troubleshooting Guides
Problem 1: My reaction is producing a mixture of diastereomers with low selectivity (e.g., close to 1:1).
This is a common issue and can often be addressed by systematically evaluating the following factors:
Potential Cause A: Insufficient Substrate or Reagent Control
-
Explanation: The inherent steric and electronic properties of your substrate and reagents may not be different enough to favor one reaction pathway significantly over another.
-
Troubleshooting Steps:
-
Modify the Substrate: Consider introducing a bulkier protecting group on the nitrogen or a directing group on the existing substituent to create a greater steric bias for the incoming reagent.
-
Vary the Reagent: Experiment with reagents of different steric bulk. For example, in a reduction step, switching from a small reducing agent like sodium borohydride to a bulkier one like L-Selectride® can dramatically alter the diastereoselectivity.
-
Lewis Acid Catalysis: In reactions like ene cyclizations, the choice of Lewis acid can significantly influence the product distribution between the desired ene product and competing hetero-Diels-Alder products.[10]
-
Potential Cause B: Non-Optimal Reaction Temperature
-
Explanation: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable diastereomer, leading to a decrease in selectivity.[11] Many stereoselective reactions are run at low temperatures to enhance selectivity.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). This will favor the kinetically controlled product, which is often the desired diastereomer.
-
Kinetic vs. Thermodynamic Control: Be aware of whether your reaction is under kinetic or thermodynamic control. In some cases, allowing the reaction to proceed for a longer time at a higher temperature may favor the more thermodynamically stable product, which might be the undesired isomer.[12]
-
Experimental Protocol: Optimizing Diastereoselectivity in a Catalytic Hydrogenation
This protocol outlines a general approach to optimizing the diastereoselectivity of a pyridine reduction to a 3,4-disubstituted piperidine.
-
Initial Screening:
-
In a series of parallel reaction vessels, dissolve the substituted pyridine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
To each vessel, add a different hydrogenation catalyst (5-10 mol %), such as 10% Pd/C, PtO₂, or Rh/C.
-
Pressurize the vessels with hydrogen gas (e.g., 50 psi) and stir at room temperature for 12-24 hours.
-
Analyze the crude reaction mixture of each reaction by ¹H NMR or GC-MS to determine the diastereomeric ratio.
-
-
Solvent and Additive Effects:
-
Using the most promising catalyst from the initial screen, perform a new set of reactions varying the solvent.
-
Consider the addition of acids (e.g., HCl, TFA) or bases (e.g., triethylamine) to the reaction mixture, as these can influence the conformation of the substrate and intermediates.
-
-
Temperature and Pressure Optimization:
-
Investigate the effect of temperature by running the reaction at both lower and higher temperatures.
-
Vary the hydrogen pressure, as this can sometimes influence the stereochemical outcome.[9]
-
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | 10% Pd/C | PtO₂ | Rh/C |
| Solvent | Methanol | Acetic Acid | Ethanol |
| Temperature | 25 °C | 50 °C | 0 °C |
| Pressure | 50 psi | 100 psi | 50 psi |
Table 1: Example of a Design of Experiment (DoE) for Optimizing Diastereoselectivity.
Problem 2: I'm observing poor enantioselectivity in my asymmetric synthesis.
Achieving high enantioselectivity requires a well-matched chiral catalyst or auxiliary for your specific substrate.
Potential Cause A: Sub-optimal Chiral Catalyst or Ligand
-
Explanation: The chiral environment created by the catalyst may not be sufficient to effectively differentiate between the two enantiotopic faces of the substrate.
-
Troubleshooting Steps:
-
Screen a Library of Ligands: For metal-catalyzed reactions, screen a diverse library of chiral ligands. Small changes in the ligand's steric and electronic properties can have a profound impact on enantioselectivity.
-
Vary the Metal Precursor: The choice of metal precursor can also influence the catalytic activity and selectivity.
-
Consider an Alternative Catalytic System: If extensive optimization of one catalytic system fails, it may be necessary to explore a different class of catalysts (e.g., switching from a transition metal catalyst to an organocatalyst).
-
Potential Cause B: Mismatched Chiral Auxiliary
-
Explanation: In substrate-controlled reactions, the chiral auxiliary may not be exerting enough steric or electronic influence to direct the reaction to one face of the molecule.
-
Troubleshooting Steps:
-
Evaluate Different Auxiliaries: Test a range of chiral auxiliaries with varying steric demands and electronic properties.
-
Confirm Diastereomeric Purity of the Auxiliary-Substrate Conjugate: Ensure that the starting material containing the chiral auxiliary is diastereomerically pure, as any impurity will directly impact the enantiomeric excess of the product.
-
Problem 3: Epimerization of my desired product is occurring during workup or purification.
Epimerization, the change in configuration at one stereocenter, can lead to a loss of the desired stereoisomer.
Potential Cause: Presence of Acidic or Basic Conditions
-
Explanation: The C-H bond adjacent to the nitrogen atom (the α-carbon) can be acidic, and its deprotonation by a base can lead to a planar, achiral enamine intermediate.[13] Reprotonation can then occur from either face, leading to epimerization.[13] Similarly, acidic conditions can also promote epimerization through different mechanisms.
-
Troubleshooting Steps:
-
Use Mild Workup Procedures: Avoid strongly acidic or basic conditions during the reaction workup. Use buffered aqueous solutions (e.g., saturated ammonium chloride or sodium bicarbonate) for quenching.
-
Optimize Purification Conditions:
-
Chromatography: Use a neutral stationary phase like silica gel and consider adding a small amount of a neutral or weakly basic modifier (e.g., triethylamine) to the eluent to prevent on-column epimerization.
-
Crystallization: If possible, purify the product by crystallization, as this can often provide a single, pure stereoisomer.
-
-
Photocatalytic Epimerization: In some cases, photocatalytic methods can be intentionally employed to epimerize a less stable, kinetically formed diastereomer to the more thermodynamically stable one with high selectivity.[14][15]
-
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rijournals.com [rijournals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. escholarship.org [escholarship.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Boc Deprotection for Hydroxypiperidines
Welcome to the technical support center for the optimization of N-Boc deprotection of hydroxypiperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this critical synthetic step. N-Boc-hydroxypiperidines are fundamental building blocks in medicinal chemistry, and achieving a clean, efficient deprotection is paramount for the successful synthesis of piperidine-based active pharmaceutical ingredients (APIs).[1][2][3]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that may arise during the N-Boc deprotection of hydroxypiperidines in a question-and-answer format, focusing on the underlying causality and providing actionable solutions.
Q1: My N-Boc deprotection is incomplete or proceeds very slowly. What are the likely causes and how can I drive it to completion?
A1: Incomplete deprotection is a frequent challenge, often stemming from insufficient acid strength, concentration, or steric hindrance around the Boc group.[1] The reaction's success hinges on the efficient protonation of the carbamate oxygen, which initiates the cleavage mechanism.[2][4][5][6]
Possible Causes & Solutions:
-
Insufficient Acid Strength/Concentration: The rate of Boc cleavage is directly related to the acidity of the medium. Standard conditions like 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or 4M HCl in dioxane are typically robust.[1][7][8] If the reaction is sluggish, consider the following adjustments:
-
Increase Acid Concentration: Gradually increase the concentration of TFA (e.g., from 25% to 50%) or use neat TFA for resistant substrates.[9] Note that the reaction kinetics can have a second-order dependence on HCl concentration, meaning a small increase can have a significant rate-enhancing effect.[10]
-
Switch to a Stronger Acid System: A solution of 4M HCl in dioxane or ethyl acetate can be more potent than TFA/DCM for certain substrates.[11][12]
-
-
Suboptimal Reaction Time and Temperature: While many deprotections are complete within 1-2 hours at room temperature, some substrates require more forcing conditions.[1]
-
Extend Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) with a ninhydrin stain or by LC-MS. If starting material persists, extend the reaction time.
-
Increase Temperature: Gentle heating (e.g., to 40 °C) can accelerate the reaction. However, be cautious, as elevated temperatures can promote side reactions, especially tert-butylation.[13] For highly sensitive substrates, thermal deprotection in the absence of strong acid might be an alternative.[11][14]
-
Q2: I'm observing significant formation of a byproduct with a mass of +56 Da. What is this side reaction and how can I prevent it?
A2: This mass shift corresponds to the addition of a tert-butyl group. The acidic cleavage of the Boc group generates a reactive tert-butyl cation (t-Bu⁺).[2][4][15] This electrophile can alkylate any nucleophilic sites on your hydroxypiperidine derivative or even the solvent. Electron-rich aromatic rings, thiols, and indoles are particularly susceptible to this side reaction.[11][15]
Recommended Solutions: The Use of Scavengers
The most effective strategy to prevent tert-butylation is to introduce a "scavenger" into the reaction mixture. Scavengers are molecules that are more nucleophilic than your substrate and will preferentially trap the t-Bu⁺ cation.[11][16]
| Scavenger | Typical Concentration | Notes |
| Triethylsilane (TES) | 5-10% (v/v) | Highly effective. Reacts with t-Bu⁺ to form the volatile triethyl-tert-butylsilane and ethane. |
| Triisopropylsilane (TIPS) | 5-10% (v/v) | Similar to TES, often used interchangeably.[11] |
| Thioanisole | 5-10% (v/v) | An excellent scavenger, particularly for protecting tryptophan residues in peptide synthesis.[11] |
| Water | 1-5% (v/v) | Can act as a scavenger by quenching the t-Bu⁺ to form tert-butanol.[11] However, its presence may affect the solubility of some substrates. |
| Anisole | 5-10% (v/v) | A classical scavenger used to protect against alkylation of aromatic rings.[12] |
Q3: My starting material contains other acid-sensitive functional groups (e.g., acetals, t-butyl esters) that are being cleaved along with the Boc group. What are my options for selective deprotection?
A3: The challenge of orthogonal protection strategies is common. Strong acids like TFA and HCl are often too harsh for molecules with multiple acid-labile groups.[11][17] In these instances, a shift to milder or alternative deprotection methodologies is required.
Recommended Solutions:
-
Milder Acidic Conditions:
-
Aqueous Phosphoric Acid (H₃PO₄): An effective and environmentally benign reagent for the selective deprotection of Boc groups in the presence of other acid-sensitive functionalities like Cbz groups, esters, and ethers.[18][19]
-
p-Toluenesulfonic Acid (pTSA): Can be used in carefully controlled stoichiometric amounts to achieve selective deprotection.[16]
-
-
Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative for Boc cleavage and can exhibit different selectivity profiles.
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water, dioxane, or 2,2,2-trifluoroethanol (TFE) can induce thermolytic cleavage of the Boc group without the need for strong acid.[11][14][20]
-
Novel Reagent Systems:
Boc Deprotection Workflow & Decision Diagram
The following diagram illustrates a logical workflow for selecting an appropriate Boc deprotection strategy.
Caption: Decision workflow for optimizing Boc deprotection.
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of acid-catalyzed Boc deprotection? A: The mechanism proceeds in three main steps:
-
Protonation: The carbamate oxygen is protonated by a strong acid (like TFA).[2][4]
-
Fragmentation: The protonated carbamate becomes unstable and fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][4][5]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine. The amine is then protonated by the excess acid to form the corresponding salt (e.g., an ammonium trifluoroacetate).[2][4][6]
Caption: Acid-catalyzed Boc deprotection mechanism.
Q: Why is TFA in DCM such a common reagent choice? A: This combination is popular due to its high efficacy and convenience. TFA is a strong acid that readily cleaves the Boc group, while DCM is a good solvent for a wide range of organic molecules and is relatively inert.[5][7] The reaction is typically fast at room temperature, and both the excess reagent and solvent are volatile, simplifying the workup process which often just involves evaporation.[9]
Q: Can I use HCl in methanol for Boc deprotection? A: Yes, HCl in an alcohol solvent like methanol or ethanol is a common method.[12] Often, this is prepared in situ by adding acetyl chloride or thionyl chloride to the alcohol. However, be aware that if your molecule contains sensitive esters, this can lead to transesterification side reactions. For substrates sensitive to this, using HCl in an aprotic solvent like dioxane is preferred.[8][17]
Q: My final product is a salt (e.g., TFA or HCl salt). How do I obtain the free amine? A: To obtain the neutral, free amine, you must perform a basic workup. After removing the acid and solvent in vacuo, dissolve the residue in a suitable organic solvent and wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. This will deprotonate the ammonium salt, yielding the free amine. Subsequently, extract the aqueous layer, dry the combined organic layers, and concentrate to obtain your final product.
Q: Do I need to run Boc deprotection reactions under an inert atmosphere (e.g., Nitrogen or Argon)? A: Generally, no. The reaction mechanism does not involve any air- or moisture-sensitive intermediates that would necessitate an inert atmosphere. The reactions are typically robust and can be performed on the benchtop in a standard fume hood. However, ensuring your reagents (especially solvents like DCM) are anhydrous is good practice to maintain reaction consistency.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
-
Dissolution: Dissolve the N-Boc-hydroxypiperidine derivative (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask.
-
Reagent Addition: To the stirred solution at room temperature, add Trifluoroacetic Acid (TFA) (10-20 eq). A common mixture is 1:1 or 1:3 TFA:DCM by volume.[7]
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC (staining with ninhydrin to visualize the product amine) or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM or ethyl acetate and wash with saturated aqueous NaHCO₃ solution. Separate the layers, dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the deprotected hydroxypiperidine.
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Dissolution: Dissolve the N-Boc-hydroxypiperidine derivative (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM if necessary.
-
Reagent Addition: Add a commercially available solution of 4M HCl in 1,4-dioxane (10-20 eq) to the substrate at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The product is typically obtained as the hydrochloride salt. If the salt precipitates, it can be isolated by filtration and washed with a non-polar solvent like diethyl ether.
References
-
Boc Deprotection Mechanism - TFA . (n.d.). Common Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
BOC Protection and Deprotection . (2025). J&K Scientific LLC. Retrieved January 19, 2026, from [Link]
-
Amine Protection and Deprotection . (n.d.). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Boc Deprotection Mechanism | Organic Chemistry . (2022, December 14). YouTube. Retrieved January 19, 2026, from [Link]
-
Awuah, E., & Bhembe, N. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . RSC Advances, 10(40), 23755–23762. [Link]
-
Ismail, M., et al. (2019). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis . Organic Process Research & Development, 23(11), 2458-2464. [Link]
-
BOC Protection and Deprotection . (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved January 19, 2026, from [Link]
-
Awuah, E., & Bhembe, N. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . RSC Advances, 10, 23755-23762. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups . (2024, February 27). Reddit. Retrieved January 19, 2026, from [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration . (2010). The Journal of Organic Chemistry, 75(23), 8117-8125. [Link]
-
BOC Deprotection . (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 19, 2026, from [Link]
-
Acids . (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 19, 2026, from [Link]
-
Boc deprotection conditions tested . (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Bartoli, G., et al. (2006). Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers . The Journal of Organic Chemistry, 71(25), 9580-9587. [Link]
-
Awuah, E., & Bhembe, N. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . RSC Advances, 10, 23755-23762. [Link]
-
Aouf, N. E., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst . Journal of the Chilean Chemical Society, 58(2), 1735-1738. [Link]
- Choy, J., et al. (2009). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
-
Wang, Z. G., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase . Applied Biochemistry and Biotechnology, 182(2), 736-747. [Link]
-
Terunuma, T., et al. (2018). Organocatalyst Mediated Pot‐Economical Total Synthesis of (−)‐Quinine and its Derivatives . Chemistry – A European Journal, 24(51), 13479-13483. [Link]
-
Singh, H., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid . RSC Advances, 5(110), 90581-90585. [Link]
-
Boc Deprotection - TFA . (n.d.). Common Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
How can we do the deprotection of boc-amino acids using hcl? . (2016, August 29). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Sharma, S. K., & Sultana, S. (2025). Chiral-selective biocatalysis of (S)-1-BOC-3-hydroxypiperidine: developing analytical method for quantifying (R)-isomer impurities . Chemical Papers, 79(8), 5409–5425. [Link]
-
Boc-Protected Amino Groups . (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Choy, J., et al. (2009). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols . Synthetic Communications, 39(21), 3841-3853. [Link]
-
Deprotection of different N-Boc-compounds . (2021, February). ResearchGate. Retrieved January 19, 2026, from [Link]
-
N-Boc deprotection and isolation method for water-soluble zwitterionic compounds . (2014, December 5). Tetrahedron Letters, 55(49), 6755-6758. [Link]
Sources
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- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 17. reddit.com [reddit.com]
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- 20. researchgate.net [researchgate.net]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Technical Support Center: Stereochemical Integrity in the Functionalization of ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
Welcome to the technical support center for the stereoselective functionalization of the ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable chiral building block. Maintaining the stereochemical integrity of the C3 and C4 positions is paramount for achieving desired biological activity and avoiding unforeseen toxicological profiles. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of modifying this molecule while preventing racemization and epimerization.
Understanding the Core Challenge: Stereochemical Lability
The ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate structure contains two adjacent stereocenters, C3 (bearing the hydroxyl group) and C4 (bearing the carbamate). The hydrogen atom at C4 is acidic and susceptible to deprotonation under basic conditions, which can lead to epimerization. The secondary alcohol at C3 can undergo substitution reactions that may proceed with either retention or inversion of configuration, or racemization if an SN1 pathway is involved. This guide will address strategies to control these outcomes.
Caption: Key stereocenters of the piperidine scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of epimerization in this molecule, and which position is more susceptible?
A1: The primary mechanism of epimerization is the deprotonation of the C-H bond at the C4 position under basic conditions. The resulting carbanion (or enolate-like intermediate stabilized by the carbamate's carbonyl group) is planar. Subsequent reprotonation can occur from either face, leading to a mixture of the (3S,4S) and (3S,4R) diastereomers. The C4 position is significantly more susceptible to epimerization than C3 due to the activating effect of the adjacent carbamate group. While direct epimerization at C3 is less common, harsh conditions or certain reaction pathways (e.g., oxidation followed by reduction) can also compromise its stereochemistry.
Q2: I'm performing an O-alkylation on the C3-hydroxyl using NaH and an alkyl halide, but I'm observing significant epimerization at C4. Why is this happening and how can I prevent it?
A2: Sodium hydride (NaH) is a strong, non-nucleophilic base that, while effective for deprotonating the C3-hydroxyl, is also strong enough to deprotonate the C4 position, leading to the epimerization described above. The competitive deprotonation is the root cause of your issue.
Troubleshooting Steps:
-
Switch to a Milder Base: Use a less aggressive base that will selectively deprotonate the alcohol over the C4-H. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent alternatives in polar aprotic solvents like DMF or acetonitrile.
-
Lower the Temperature: Perform the reaction at 0 °C or even lower temperatures to disfavor the C4 deprotonation pathway, which typically has a higher activation energy.
-
Consider Alternative Alkylation Strategies: If basic conditions consistently fail, consider a Mitsunobu reaction with the corresponding alcohol, which proceeds under neutral conditions (see Protocol 2). Note that this will result in an inversion of stereochemistry at C3.
Q3: How does the choice of N-protecting group on the piperidine ring affect stereochemical stability?
A3: The N-protecting group on the piperidine nitrogen plays a crucial role in controlling the conformation of the ring and the electronic environment, which influences stereochemical stability.[1][2]
-
Boc (tert-Butoxycarbonyl): This is a common and generally robust protecting group. It is stable to a wide range of conditions used for functionalizing the C3-hydroxyl. Its removal under acidic conditions (e.g., TFA) is unlikely to cause epimerization.[3]
-
Cbz (Benzyloxycarbonyl): Similar to Boc, Cbz is stable under many conditions. Its removal via hydrogenolysis is mild and poses a low risk to the stereocenters.[4]
-
Electron-Withdrawing Groups (e.g., Sulfonylamides): Strongly electron-withdrawing groups can increase the acidity of adjacent C-H bonds, potentially making the ring more susceptible to undesired side reactions under basic conditions.[1]
For most applications involving the functionalization of the C3 and C4 substituents, a standard Boc or Cbz group on the piperidine nitrogen is recommended.
Q4: I want to invert the stereochemistry at the C3 hydroxyl. Is the Mitsunobu reaction a reliable method for this substrate?
A4: Yes, the Mitsunobu reaction is an excellent and highly reliable method for inverting the stereochemistry of secondary alcohols.[5][6][7] The reaction proceeds via a clean SN2 pathway, where the incoming nucleophile attacks the carbon atom from the face opposite to the activated hydroxyl group, resulting in a predictable inversion of configuration from (3S) to (3R).[8]
Key Considerations for a Successful Mitsunobu Reaction:
-
Nucleophile pKa: The nucleophile should be acidic enough (typically pKa < 13) to protonate the azodicarboxylate reagent.[5][7] Carboxylic acids, phenols, and phthalimide are common choices.
-
Reagent Choice: Diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) are standard reagents, used in combination with triphenylphosphine (PPh₃).
-
Side Products: The reaction generates triphenylphosphine oxide and a hydrazine byproduct, which must be removed during purification. Using polymer-bound reagents can simplify workup.
Troubleshooting Guide: A Scenario-Based Approach
This section provides a logical workflow for diagnosing and solving common issues encountered during the functionalization of ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate.
Caption: Troubleshooting workflow for stereochemical issues.
Recommended Experimental Protocols
Protocol 1: Stereoretentive O-Acylation of the C3-Hydroxyl
This protocol minimizes the risk of C4 epimerization by avoiding strong bases and utilizing acylation conditions known to preserve stereochemistry. O-acylation of hydroxyl groups is generally not prone to causing racemization at the alcohol center.[9]
-
Objective: To acylate the C3-hydroxyl group with retention of configuration at both C3 and C4.
-
Reagents & Conditions:
| Parameter | Recommendation | Rationale |
| Acylating Agent | Acid Chloride or Anhydride | Highly reactive, allowing for mild reaction conditions. |
| Base | Pyridine or DMAP (catalytic) with Et₃N | Mild, non-nucleophilic bases that will not deprotonate C4. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents to prevent side reactions. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes potential side reactions. |
-
Step-by-Step Procedure:
-
Dissolve ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate (1.0 eq) in anhydrous DCM (0.1 M).
-
Add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acid chloride (1.2 eq) dropwise over 10 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and monitor by TLC or LC-MS until completion (typically 1-4 hours).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Stereospecific Inversion of C3-Hydroxyl via Mitsunobu Reaction
This protocol achieves a clean inversion of the C3 stereocenter to produce the (3R,4S) diastereomer, a valuable transformation for exploring structure-activity relationships.
-
Objective: To invert the C3 stereocenter using a carboxylic acid as the nucleophile.
-
Reagents & Conditions:
| Parameter | Recommendation | Rationale |
| Phosphine | Triphenylphosphine (PPh₃) | Standard and effective reductant in the Mitsunobu reaction. |
| Azodicarboxylate | Diisopropylazodicarboxylate (DIAD) | Generally preferred over DEAD due to being less hazardous. |
| Nucleophile | Carboxylic Acid (e.g., Benzoic Acid) | pKa is sufficiently low for the reaction to proceed efficiently. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that effectively dissolves all reagents. |
| Temperature | 0 °C to Room Temperature | Addition at 0 °C controls the initial exothermic reaction. |
-
Step-by-Step Procedure:
-
Dissolve the ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate (1.0 eq), the desired carboxylic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.5 eq) dropwise via syringe over 15-20 minutes. A color change and/or formation of a precipitate is often observed.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography to separate the product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
-
References
-
Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives. Zeitschrift für Naturforschung B, 67(4), 389–405. [Link]
-
Liu, W., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. [Link]
-
Shen, Z., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. ACS Catalysis. [Link]
-
MacMillan, D. W. C., et al. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. [Link]
-
Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives. Sci-Hub. [Link]
-
Knowles, R. R., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society. [Link]
-
MacMillan, D. W. C., et al. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. [Link]
-
Organic-Chemistry.org. (2019). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Green, J. E., & Bender, D. M. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Syntheses. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Sarpong, R., et al. (2018). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. PubMed Central. [Link]
-
Various Authors. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Medicinal Chemistry. [Link]
-
Davies, H. M. L., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed. [Link]
-
Zhou, J., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. RSC Publishing. [Link]
-
Wuts, P. G. M. (n.d.). The Role of Protective Groups in Organic Synthesis. Wiley. [Link]
-
Various Authors. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. [Link]
-
Wikipedia. (n.d.). Racemization. Wikipedia. [Link]
-
Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
-
D'hooghe, M., et al. (2011). Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. ResearchGate. [Link]
-
Williams, J. G. (n.d.). Racemization in Drug Discovery. ORCA – Online Research @ Cardiff. [Link]
-
Various Authors. (2025). Synthesis of functionalized 3-hydroxypiperidines. ResearchGate. [Link]
-
Danishefsky, S. J., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Mojsov, S., et al. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22-7. [Link]
-
Pöthig, A., et al. (2019). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry – A European Journal. [Link]
-
Noisier, A. F. M., & El-Faham, A. (2017). Oxyma-based phosphates for racemization-free peptide segment couplings. RSC Advances. [Link]
-
Noisier, A. F. M., & El-Faham, A. (2017). Oxyma-based phosphates for racemization-free peptide segment couplings. PubMed. [Link]
-
Overman, L. E., et al. (2017). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. [Link]
-
Zhu, D., et al. (2020). 3-Substituted-4-hydroxypiperidine and its application (A); synthesis of chiral 3-substituted-4-hydroxypiperidine via chemical reduction (B). ResearchGate. [Link]
Sources
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- 9. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Coupling Reactions with tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
Introduction:
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific challenges encountered when using the chiral building block, tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate[1], in coupling reactions. Low yields in these reactions can be a significant bottleneck in synthetic campaigns. This document provides a structured, question-and-answer-based approach to systematically troubleshoot and optimize your reaction outcomes. Our focus is not just on what to do, but why a particular strategy is effective, grounding our advice in established chemical principles.
Part 1: Initial Assessment & Common Pitfalls
Before delving into complex reaction optimization, it's crucial to rule out common sources of error. These initial questions are designed to quickly identify and resolve the most frequent issues.
Q1: I'm seeing no or very low conversion of my starting materials. Where should I start?
A1: When faced with a stalled reaction, begin by verifying the fundamentals of your experimental setup. This follows the principle of ruling out simple explanations before considering more complex ones.
-
Reagent Quality and Stoichiometry:
-
Purity: Are your starting materials, particularly the tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate and the coupling partner (e.g., carboxylic acid), of sufficient purity? Impurities can interfere with the reaction. Confirm purity by NMR or LC-MS.
-
Reagents: Are your coupling reagents (e.g., HATU, EDC) and bases (e.g., DIPEA) fresh? Coupling reagents are often moisture-sensitive. Using an old or improperly stored bottle is a common cause of failure.
-
Stoichiometry: Have you carefully checked the molecular weights and calculated the equivalents correctly? A simple calculation error can lead to a failed reaction.
-
-
Reaction Conditions:
-
Anhydrous Conditions: Many coupling reactions, especially those involving carbodiimides or uronium salts, are highly sensitive to water.[2] Ensure you are using anhydrous solvents and have dried your glassware properly.
-
Temperature: Is the reaction being run at the appropriate temperature? Some activation steps require cooling (e.g., 0 °C) to prevent side reactions, while driving the reaction to completion may require room temperature or gentle heating.
-
A logical first step is to set up a control reaction with fresh, verified reagents to confirm that the issue is not with the materials themselves.
Q2: My starting materials seem to be insoluble in the reaction solvent. What are my options?
A2: Poor solubility is a frequent barrier to achieving efficient reaction rates.[3][4] If your starting materials are not fully dissolved, the reaction becomes a heterogeneous mixture, and the rate will be severely limited.
-
Solvent Screening: The principle of "like dissolves like" is a good starting point.[3] This piperidinol building block is quite polar. If you are using a non-polar solvent like DCM and observing poor solubility, consider switching to a more polar aprotic solvent.
-
Recommended Solvents: Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are excellent choices for dissolving polar reactants.[5]
-
Co-solvents: If you need to use a less polar solvent for other reasons, adding a co-solvent can improve solubility.[3] For example, a small amount of DMF or DMSO can be added to a reaction in THF.
-
-
Physical Methods:
-
Sonication: Using an ultrasonic bath can help break up solid particles and enhance the rate of dissolution.[3]
-
Gentle Heating: Mild heating can sometimes improve solubility, but be cautious as this can also promote side reactions.
-
It's important to note that a change in solvent can sometimes affect the reaction's outcome or selectivity.[5]
Workflow for Initial Troubleshooting
Here is a simple workflow to guide your initial troubleshooting steps.
Caption: Competing N-acylation and O-acylation pathways.
-
How to Mitigate O-acylation:
-
Choose the Right Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). Avoid bases like triethylamine (TEA) or DMAP which can act as acylation catalysts and may promote O-acylation.
-
Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the amine relative to the carboxylic acid and coupling reagent. This favors the reaction at the more nucleophilic site.
-
Protecting Group: If O-acylation remains a persistent issue, the most robust solution is to protect the hydroxyl group (e.g., as a silyl ether like TBDMS) before the coupling reaction and deprotect it afterward.
-
Reductive Amination
This reaction involves coupling the secondary amine with an aldehyde or ketone in the presence of a reducing agent.
A5: Reductive amination is a powerful reaction, but its success hinges on the selective reduction of the iminium ion intermediate in the presence of the starting carbonyl compound. [6]
-
Choice of Reducing Agent: The key is to use a mild reducing agent that will reduce the protonated imine (iminium ion) faster than it reduces the aldehyde or ketone.
-
Incorrect Choice: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone to an alcohol, leading to byproducts and consuming your starting material. [7]
-
Correct Choice: Sodium triacetoxyborohydride (STAB) , or NaBH(OAc)₃, is the reagent of choice for most reductive aminations. [6]It is mild enough that it will not readily reduce the carbonyl compound but is reactive enough to efficiently reduce the iminium intermediate. Sodium cyanoborohydride (NaBH₃CN) is another option, but STAB is generally preferred due to the toxicity of cyanide byproducts. [6]
-
-
pH Control: The reaction requires slightly acidic conditions to promote the formation of the iminium ion. Often, adding a small amount of acetic acid is beneficial. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.
Part 3: Advanced Troubleshooting & Characterization
A6: When standard optimization fails, a deeper analysis of the reaction mixture is necessary. Combining Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful approach for identifying unknown byproducts. [8][9]
-
Run an LC-MS Analysis: Analyze a crude sample of your reaction mixture.
-
Look for the expected mass of your product.
-
Identify the masses of the major impurity peaks.
-
Consider plausible side reactions and calculate their expected masses. For example:
-
O-acylated byproduct: [Mass of piperidinol] + [Mass of acyl group] - [Mass of H₂O]
-
Unreacted activated ester: [Mass of carboxylic acid] + [Mass of HOBt/HOAt] - [Mass of H₂O]
-
N-acylurea byproduct (if using EDC): [Mass of EDC] + [Mass of carboxylic acid]
-
-
-
Isolate the Byproduct: If a major byproduct is identified by LC-MS, try to isolate it using flash chromatography or preparative HPLC.
-
Acquire an NMR Spectrum: Obtain a ¹H NMR spectrum of the isolated byproduct. This will provide structural information to confirm its identity. [10]The combination of mass and structural data is usually sufficient to definitively identify the side product, which in turn will tell you which reaction pathway is causing the problem. [8][11]
Part 4: Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for coupling tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate with a carboxylic acid.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Pre-activation: Add HATU (1.1 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes. A color change is often observed.
-
Coupling: Add a solution of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate (1.05 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours).
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Reductive Amination using STAB
-
Preparation: To a solution of the aldehyde or ketone (1.2 equivalents) in an anhydrous solvent such as dichloroethane (DCE) or THF, add tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate (1.0 equivalent).
-
Iminium Formation: If desired, add acetic acid (1.0 equivalent) and stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise. The reaction may be mildly exothermic.
-
Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃. Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
-
Steric Effects on the Configuration of the Nitrogen In Piperidine. Slideshare. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]
-
Comparison of the efficiency of various coupling systems in the acylation of model secondary amines with thymin-1-ylacetic acid. Oxford Academic. [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. AOKBIO. [Link]
-
Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. [Link]
-
Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society - ACS Figshare. [Link]
-
Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
-
tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. PubChem. [Link]
-
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC - NIH. [Link]
-
Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. ResearchGate. [Link]
-
Deprotection of O-Boc and other protecting groups. ResearchGate. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PubMed. [Link]
-
LC-NMR coupling technology: recent advancements and applications in natural products analysis. PubMed. [Link]
-
tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate. PubChem. [Link]
-
LC/MS Coupling. Wiley-VCH. [Link]
-
Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development - ACS Publications. [Link]
-
Tips and tricks for difficult amide bond formation? Reddit. [Link]
- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
Sources
- 1. tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate | C10H20N2O3 | CID 58395893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. LC-NMR coupling technology: recent advancements and applications in natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of tert-Butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate Under Acidic Conditions
Welcome to the technical support center for tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and questions regarding the stability and deprotection of this molecule under acidic conditions. Our goal is to provide you with the expertise and practical insights needed to navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when removing the Boc group from tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate using acid?
A1: The primary challenge is achieving clean and complete deprotection of the N-Boc group without inducing side reactions. The core issue arises from the generation of a reactive tert-butyl cation during the acid-catalyzed cleavage of the Boc group.[1][2] This electrophilic intermediate can be trapped by nucleophiles present in the reaction, including the hydroxyl group on the piperidine ring or the deprotected amine itself.
Q2: Which acidic reagents are recommended for the deprotection of this specific compound?
A2: Common and effective reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M hydrochloric acid (HCl) in dioxane.[3][4] The choice between these depends on the presence of other acid-sensitive functional groups in your molecule and the desired salt form of the final product. For substrates sensitive to strong acids, milder conditions such as using p-toluenesulfonic acid may be considered.[3]
Q3: How can I monitor the progress of the deprotection reaction?
A3: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: This is a rapid and cost-effective method. The deprotected product, being a more polar amine, will have a lower Rf value compared to the Boc-protected starting material.[5][6] Staining with ninhydrin can be used to visualize the primary or secondary amine product.[5][7]
-
HPLC: For more quantitative analysis of reaction completion and purity of the final product, reverse-phase HPLC is the preferred method.[5]
Q4: What are the expected byproducts during the acidic deprotection?
A4: The most common byproduct results from the tert-butyl cation reacting with nucleophiles. In the case of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate, potential byproducts include the O-tert-butylated product and N-tert-butylated product. The formation of these byproducts is a known issue in Boc deprotection.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Incomplete or Slow Deprotection Reaction
Q: I am observing a significant amount of starting material even after the recommended reaction time. What could be the cause and how can I resolve it?
A: Incomplete deprotection is a frequent challenge and can stem from several factors.
Visualizing the Deprotection Workflow
Caption: Troubleshooting flowchart for incomplete Boc deprotection.
-
Insufficient Acid Strength or Concentration: The stability of the Boc group is significant, and its removal requires sufficiently acidic conditions.[6]
-
Solution: Increase the concentration of the acid. For instance, if using 20% TFA in DCM, consider increasing to 50% or even neat TFA for a short duration, while carefully monitoring for side product formation.[3]
-
-
Reaction Time and Temperature: Deprotection rates are substrate-dependent.
-
Solution: Extend the reaction time and continue to monitor by TLC or HPLC. Gentle warming (e.g., to 30-40 °C) can accelerate the reaction, but this may also increase the rate of side reactions.
-
-
Substrate Solubility: Poor solubility of the starting material can lead to a heterogeneous reaction mixture and incomplete conversion.[6]
-
Solution: Ensure your starting material is fully dissolved. If solubility in DCM is an issue, consider alternative solvents like dioxane or methanol, which are compatible with HCl-based deprotection.[3]
-
Issue 2: Formation of Undesired Byproducts
Q: My reaction is complete, but I am observing significant byproduct peaks in my HPLC/LC-MS analysis. How can I suppress these side reactions?
A: The formation of byproducts is typically due to the reactivity of the tert-butyl cation generated during deprotection.[1][2]
Mechanism of Boc Deprotection and Side Reactions
Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers.
-
Use of Scavengers: The most effective way to prevent unwanted alkylation is to introduce a "scavenger" into the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it.[1]
-
Recommended Scavengers:
-
Implementation: Add the scavenger (typically 5-10% v/v) to the reaction mixture along with the acid.
-
| Scavenger | Typical Concentration | Target Side Reaction |
| Triisopropylsilane (TIS) | 5-10% (v/v) | General tert-butylation |
| Water | 5% (v/v) | General tert-butylation |
| Thioanisole | 5% (v/v) | General tert-butylation |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
-
Preparation: Dissolve tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate (1.0 eq.) in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stirrer.[3]
-
Cooling: Cool the solution to 0 °C using an ice bath.[3]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.[3]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the progress by TLC or LC-MS.[3]
-
Workup:
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[3]
-
Dissolve the residue in a minimal amount of DCM and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic.[3]
-
Extract the aqueous layer with DCM (3x).[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[3]
-
Filter and concentrate under reduced pressure to yield the deprotected product.[3]
-
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Preparation: Dissolve tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate (1.0 eq.) in a minimal amount of a co-solvent like methanol if necessary, then dilute with 4M HCl in dioxane.
-
Reaction: Stir the solution at room temperature for 1-3 hours. Often, the hydrochloride salt of the deprotected piperidine will precipitate, which can simplify isolation.[3]
-
Workup:
-
If a precipitate forms, it can be collected by filtration, washed with a cold non-polar solvent (like diethyl ether), and dried under vacuum.
-
If no precipitate forms, the solvent and excess HCl can be removed under reduced pressure. The resulting hydrochloride salt can often be used directly in the next step or neutralized as described in Protocol 1.
-
References
-
tert-Butyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate | 724788-22-1. J&K Scientific. Available at: [Link]
-
tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. PubChem. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. Available at: [Link]
Sources
Technical Support Center: Analytical Methods for Detecting Impurities in tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
Welcome to the technical support center for the analysis of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the accurate detection and quantification of impurities in this critical pharmaceutical intermediate. Adherence to stringent purity thresholds is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This resource is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to navigate the complexities of your analytical challenges.
The Criticality of Impurity Profiling
Tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is a chiral building block used in the synthesis of various pharmaceutical agents. The control of impurities, including process-related impurities, degradation products, and stereoisomers, is a regulatory expectation and a scientific necessity.[1][2][3] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[2] This guide will equip you with the knowledge to meet and exceed these requirements.
Understanding Potential Impurities
A thorough understanding of the synthetic route is the first step in effective impurity profiling. A common synthetic pathway to tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate involves the protection of the amino group of a 4-amino-3-hydroxypiperidine precursor with di-tert-butyl dicarbonate (Boc₂O).
Caption: General synthetic scheme.
Based on this, we can anticipate several classes of impurities:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual 4-amino-3-hydroxypiperidine.
-
Reagent-Related Impurities: Di-tert-butyl dicarbonate and its byproducts (e.g., tert-butanol).
-
Side-Reaction Products:
-
Di-Boc Species: Over-reaction leading to protection of both the amino and hydroxyl groups.
-
N,O-bis(tert-butoxycarbonyl) derivative: Formation of a mixed carbonate-carbamate.[4][5]
-
Isocyanate formation: A potential side reaction of primary amines with Boc₂O, especially in the presence of certain catalysts.[5][6]
-
-
-
Degradation Products:
-
Stereoisomers:
-
(3R,4R)-, (3S,4R)-, and (3R,4S)-diastereomers: Arising from the starting materials or epimerization during synthesis.
-
Analytical Methodologies: A Multi-faceted Approach
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile.
Caption: Integrated analytical workflow.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the workhorse for quantifying known and unknown impurities. Due to the polar nature of the target compound and its potential impurities, a reversed-phase method is often suitable.
Troubleshooting Guide: HPLC-UV Analysis
| Question/Issue | Possible Cause & Explanation | Troubleshooting Steps |
| Poor peak shape (tailing) for the main peak and impurities. | The target molecule and its de-protected form are basic and can interact with residual silanols on the silica-based C18 column, leading to tailing. | 1. Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes. For amines, a lower pH (e.g., 2.5-3.5) will ensure they are protonated and exhibit better peak shape.[9] 2. Use a High-Purity Silica Column: Modern, end-capped columns have fewer accessible silanols. 3. Add a Competing Base: Incorporate a small amount of a competing base like triethylamine (TEA) (0.1%) into the mobile phase to saturate the active sites on the stationary phase. |
| Inconsistent retention times. | Fluctuations in mobile phase composition, temperature, or column equilibration can cause retention time drift. | 1. Premix Mobile Phase: If using a gradient, try premixing the mobile phase for isocratic runs to rule out pump proportioning issues.[2] 2. Thermostat the Column: Use a column oven to maintain a consistent temperature.[9] 3. Ensure Adequate Equilibration: For gradient methods, ensure the column is fully equilibrated with the initial mobile phase conditions between runs. |
| Ghost peaks appearing in the chromatogram. | These can originate from the injection of a sample solvent that is stronger than the initial mobile phase, or from contamination in the HPLC system or mobile phase. | 1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase whenever possible.[10] 2. Blank Injections: Run blank injections (of just the mobile phase) to identify if the ghost peaks are from the system. 3. Fresh Mobile Phase: Prepare fresh mobile phase daily and use high-purity solvents. |
| No or very low response for the de-Boc impurity. | The de-Boc impurity (4-amino-3-hydroxypiperidine) lacks a strong chromophore, leading to poor UV detection at standard wavelengths like 254 nm. | 1. Use a Lower Wavelength: Detect at a lower wavelength (e.g., 200-220 nm) where the amine may have some absorbance. 2. Use an Alternative Detector: Consider using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) for more universal detection. 3. Derivatization: Pre-column derivatization with a UV-active agent can be employed, but this adds complexity to the sample preparation.[11][12] |
Experimental Protocol: A Starting Point for HPLC-UV Method Development
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL in Mobile Phase A |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents. For non-volatile compounds like our target molecule and its impurities, derivatization is necessary to increase volatility and thermal stability.[13][14]
Troubleshooting Guide: GC-MS Analysis (with Derivatization)
| Question/Issue | Possible Cause & Explanation | Troubleshooting Steps |
| Incomplete derivatization. | The derivatization reaction may not have gone to completion due to insufficient reagent, suboptimal temperature, or reaction time. | 1. Optimize Reagent Concentration: Ensure a molar excess of the derivatizing agent. 2. Adjust Reaction Conditions: Experiment with different temperatures and reaction times. For silylation, heating is often required.[15] 3. Ensure Anhydrous Conditions: Silylating agents are sensitive to moisture. Ensure all glassware and solvents are dry. |
| Multiple derivatized products for a single analyte. | The analyte may have multiple reactive sites (e.g., both hydroxyl and amino groups), leading to a mixture of partially and fully derivatized products. | 1. Force the Reaction to Completion: Use a significant excess of the derivatizing agent and more stringent reaction conditions to favor the formation of the fully derivatized product. 2. Choose a Different Reagent: Some derivatizing agents are more selective than others. |
| Poor peak shape. | The derivatized compound may still have some polar character or may be degrading in the hot injector. | 1. Use a Deactivated Inlet Liner: This minimizes interactions between the analyte and the injector surface. 2. Optimize Injector Temperature: A lower injector temperature may prevent degradation, but it must be high enough to ensure complete volatilization. |
Experimental Protocol: GC-MS with Silylation
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
-
Derivatization:
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
-
GC-MS Analysis:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-550
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the unambiguous structural elucidation of unknown impurities.[16][17]
FAQs: NMR Analysis
-
Q: Can ¹H NMR distinguish between the desired product and the unreacted starting material?
-
A: Yes. The ¹H NMR spectrum of the Boc-protected product will show a characteristic singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group. This signal will be absent in the spectrum of the 4-amino-3-hydroxypiperidine starting material.
-
-
Q: How can NMR help in identifying diastereomers?
-
A: While the ¹H NMR spectra of diastereomers may be very similar, subtle differences in chemical shifts and coupling constants can often be observed, especially at higher magnetic field strengths. 2D NMR techniques like COSY and NOESY can provide more detailed structural information to differentiate between isomers.
-
-
Q: Is quantitative NMR (qNMR) useful for impurity analysis?
-
A: Yes, qNMR can be a powerful primary method for determining the purity of the main component without the need for a reference standard of the analyte itself. By using a certified internal standard with a known concentration, the absolute purity of the target molecule can be calculated.
-
Chiral Separation
Given the stereochemistry of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate, it is crucial to have an analytical method capable of separating the desired enantiomer from its potential diastereomers.
FAQs: Chiral HPLC
-
Q: Why is a standard C18 column not suitable for separating enantiomers?
-
A: Enantiomers have identical physical and chemical properties in an achiral environment. Therefore, a chiral stationary phase (CSP) is required to create a diastereomeric interaction with the enantiomers, allowing for their separation.
-
-
Q: What type of chiral column is suitable for this compound?
-
A: For Boc-protected amino alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. Macrocyclic glycopeptide-based CSPs have also shown broad selectivity for N-blocked amino acids. Method development will be necessary to find the optimal column and mobile phase.
-
-
Q: Can I use the same HPLC system for both achiral and chiral analysis?
-
A: Yes, provided the system is thoroughly flushed between analyses to prevent contamination of the chiral column with mobile phase additives from the achiral method that could interfere with the chiral separation.
-
Concluding Remarks
The successful analysis of impurities in tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate requires a multi-pronged analytical approach, a solid understanding of the potential impurities, and a systematic troubleshooting strategy. This technical support guide provides a foundation for developing and implementing robust analytical methods. Remember that method validation is a critical step to ensure that your analytical procedures are suitable for their intended purpose.[11][12]
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Quality Guidelines. [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
-
IJSDR. (2022). Troubleshooting in HPLC: A Review. [Link]
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ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]
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Wikipedia. (n.d.). Di-tert-butyl dicarbonate. [Link]
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ResearchGate. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
St. John's University. (n.d.). tert-butyl N-[(3S, 4S)-3-hydroxypiperidin-4-yl]carbamate, min 97%, 10 grams. [Link]
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PubChem. (n.d.). tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. [Link]
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Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?[Link] (Note: A representative URL is used as the original may not be stable).
-
ACS Publications. (2020). Benefits of Derivatization in GC–MS-based Identification of New Psychoactive Substances. [Link]
- Google Patents. (n.d.). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
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Maisano, F., et al. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of biomolecular techniques, 17(2), 131–137. [Link]
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Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. [Link]
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PubMed. (2014). Evaluation of derivatization strategies for the comprehensive analysis of endocrine disrupting compounds using GC/MS. [Link]
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ResearchGate. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]
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Journal of Biomolecular Techniques. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]
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PubMed. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. [Link]
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ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?[Link]
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ResearchGate. (n.d.). ¹H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
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PubChem. (n.d.). (3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester. [Link]
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Technical Support Center: Managing Diastereoselectivity with tert-Butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
Welcome to the technical support guide for managing diastereoselectivity in reactions involving the chiral building block, tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile scaffold in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). As a popular non-aromatic heterocycle in FDA-approved drugs, the precise control of piperidine substitution is paramount.[1]
This guide provides in-depth, field-proven insights into the causal factors governing stereochemical outcomes, offering troubleshooting strategies and validated protocols to help you navigate the complexities of your synthetic challenges.
Section 1: Foundational Concepts - The Stereochemical Landscape
Understanding the inherent structural and conformational biases of the starting material is the first step toward controlling reaction outcomes. This section addresses the fundamental principles governing the reactivity of this chiral piperidine.
Frequently Asked Questions (FAQs)
Q1: What is the most stable conformation of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate and why is it important?
A1: The piperidine ring exists predominantly in a chair conformation to minimize torsional strain. For this specific 3,4-substituted piperidine, two primary chair conformations are possible. The thermodynamically most stable conformation places the bulky tert-butoxycarbonyl (Boc) protected amine group and the hydroxyl group in equatorial positions to minimize unfavorable 1,3-diaxial interactions. The N-H of the piperidine ring is conformationally mobile but the bulky Boc group on the adjacent nitrogen significantly influences the steric environment. Understanding this conformational preference is critical because it dictates the steric accessibility of the reactive sites (the piperidine nitrogen and the C3-hydroxyl group), thereby influencing the facial selectivity of approaching electrophiles.
Caption: Conformational equilibrium of the piperidine ring.
Q2: How do the pre-existing (3S,4S) stereocenters direct the approach of incoming reagents?
A2: The trans-relationship of the C3-hydroxyl and C4-amino groups creates a highly defined three-dimensional space.
-
Steric Hindrance: The substituents on one face of the ring create a sterically hindered environment, directing incoming reagents to the opposite, more accessible face. In the preferred diequatorial conformation, electrophiles approaching the piperidine nitrogen will preferentially come from the face opposite the C4-carbamate to avoid steric clash.
-
Directing Effects: The C3-hydroxyl group can act as a directing group through hydrogen bonding, either with reagents or catalysts, potentially locking the conformation and favoring attack from a specific trajectory. Similarly, the carbamate's carbonyl oxygen can engage in chelation with certain metal ions, further influencing selectivity.[2]
Q3: What is the role of the N-Boc protecting group in this system?
A3: The tert-butoxycarbonyl (Boc) group serves multiple critical functions:
-
Amine Protection: It deactivates the nucleophilicity of the C4-amino group, preventing it from competing in reactions targeting the piperidine nitrogen or the C3-hydroxyl group.[3]
-
Steric Director: Its significant steric bulk is a dominant factor in controlling the conformational equilibrium of the ring (as discussed in Q1) and directly shields one face of the molecule from attack.
-
Solubility: It enhances the solubility of the molecule in common organic solvents.
The choice of protecting group is a key variable; switching to a smaller (e.g., acetyl) or a differently coordinating group (e.g., benzyloxycarbonyl, Cbz) can be a valid strategy to alter diastereoselectivity.[4]
Section 2: Troubleshooting Diastereoselectivity in N-Alkylation Reactions
Alkylation of the piperidine nitrogen is one of the most common transformations performed on this scaffold. However, this reaction creates a new stereocenter at the nitrogen (if the substituent is chiral) and can lead to diastereomeric products if the substitution pattern around the nitrogen becomes complex. More commonly, the existing chirality influences the approach of the electrophile to the adjacent C-H bonds, which can be important in subsequent reactions like C-H functionalization.[5][6] This section focuses on controlling the stereochemical outcome of direct N-alkylation.
Troubleshooting Guide
Q1: My N-alkylation reaction is producing a nearly 1:1 mixture of diastereomers. What are the first factors I should investigate?
A1: Low diastereoselectivity in N-alkylation often indicates that the reaction is under thermodynamic control or that the energy difference between the two diastereomeric transition states is minimal under your current conditions. Here is a prioritized troubleshooting workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
-
Temperature: This is the most critical parameter. Higher temperatures can allow for equilibration to the most stable product mixture (thermodynamic control), which may not be the most diastereomerically pure. Running the reaction at lower temperatures (e.g., -78 °C) favors the kinetically controlled product, which arises from the lowest energy transition state and is often the source of high selectivity.[7]
-
Solvent: Solvent polarity can influence the aggregation state of the base and the conformation of the substrate, thereby altering the stereochemical outcome.[7] Screen a range of solvents from non-polar (e.g., Toluene, THF) to polar aprotic (e.g., DMF, Acetonitrile).
-
Base and Counter-ion: The choice of base and its corresponding counter-ion (e.g., Li+, Na+, K+) can have a profound effect.
-
Steric Bulk: A bulkier base (e.g., KHMDS vs. NaH) may deprotonate from a less hindered position, although for an N-H this is less of an issue than for a C-H.
-
Chelation: Lithium bases (e.g., n-BuLi, LDA) are known for their ability to chelate with nearby heteroatoms (like the C3-hydroxyl or carbamate oxygen), potentially creating a rigid transition state that strongly directs the electrophile. This can dramatically improve diastereoselectivity.[2]
-
| Condition | Temperature | Base | Solvent | Typical Outcome | Rationale |
| A | 25 °C (RT) | K₂CO₃ | DMF | Low d.r. (near 1:1) | Thermodynamic control, minimal facial bias. |
| B | 0 °C | NaH | THF | Moderate d.r. | Lower temp begins to favor kinetic product. |
| C | -78 °C | KHMDS | THF | Good to High d.r. | Kinetic control is dominant. Bulky base ensures rapid, irreversible deprotonation. |
| D | -78 °C | n-BuLi | THF | Potentially High d.r. | Potential for Li⁺ chelation to lock conformation, leading to a highly organized transition state. |
Q2: I am observing significant O-alkylation at the C3-hydroxyl group. How can I improve N-selectivity?
A2: The hydroxyl group can be a competing nucleophile, especially with stronger bases or more reactive electrophiles.
-
Protect the Hydroxyl Group: The most robust solution is to protect the C3-hydroxyl group before N-alkylation. A silyl ether (e.g., TBS, TIPS) is an excellent choice as it can be installed selectively and removed under orthogonal conditions (e.g., with fluoride sources like TBAF) that do not affect the Boc group.[8]
-
Choose a Softer Base: Use a base that is less likely to deprotonate the alcohol, such as a non-nucleophilic amine base (e.g., DIPEA) if the nitrogen is sufficiently nucleophilic for your chosen electrophile.
-
Mitsunobu Reaction: For installing alkyl groups, the Mitsunobu reaction is highly selective for the nitrogen atom over the hydroxyl group in similar systems, though it proceeds with inversion of configuration if the nitrogen were a stereocenter.
Protocol: Diastereoselective N-Alkylation via Kinetic Control
This protocol aims to maximize diastereoselectivity by employing low-temperature, kinetically controlled conditions.
Materials:
-
tert-Butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate (1.0 eq)
-
Potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq, 1.0 M solution in THF)
-
Alkyl Halide (e.g., Benzyl Bromide, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl Acetate
-
Brine
Procedure:
-
Dissolve the piperidine starting material (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the KHMDS solution (1.1 eq) dropwise over 10 minutes. Stir the resulting mixture at -78 °C for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Maintain the reaction at -78 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude or purified product.
References
- Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.
- Clarke, M. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry.
- Takahata, H. (2000). Application of chiral building blocks to the synthesis of drugs. Current Medicinal Chemistry.
-
Shan, C. et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, ACS Publications. [Link]
-
Hu, Y. et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me. Chemistry – A European Journal. [Link]
-
Zhang, X. et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Chen, Q. et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]
-
Walker, M. et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. National Institutes of Health. [Link]
-
SK (2014). Carbamate Protective Groups. Chem-Station International Edition. [Link]
-
Seeberger, P. H. (2008). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]
-
Chemospecific (2019). Unlocking Diastereoselectivity Secrets. YouTube. [Link]
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Validation & Comparative
A Comparative Guide to Chiral Purity Analysis of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate by HPLC
In the landscape of pharmaceutical development, the stereochemical integrity of drug candidates and their intermediates is not merely a matter of purity, but a critical determinant of safety and efficacy. The specific spatial arrangement of atoms in a chiral molecule can lead to vastly different pharmacological activities. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate, a key building block in the synthesis of various pharmaceutical agents. Furthermore, we will explore alternative and complementary analytical techniques, offering a holistic perspective for researchers, scientists, and drug development professionals.
The Imperative of Chiral Purity in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to enantiomers. These stereoisomers often exhibit distinct biological activities. The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the importance of controlling stereochemistry in pharmaceuticals. Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate rigorous characterization and control of enantiomeric impurities.[1][2] For a molecule like tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate, which possesses two chiral centers, control of its diastereomeric and enantiomeric purity is paramount to ensure the desired therapeutic outcome and avoid potential off-target effects of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Chiral Analysis
HPLC is the most widely employed technique for the determination of chiral purity due to its high resolution, sensitivity, and robustness.[3][4] The cornerstone of chiral HPLC is the use of a Chiral Stationary Phase (CSP), which interacts differentially with the enantiomers of a racemic mixture, leading to their separation.
Proposed HPLC Method for Chiral Purity Analysis
Rationale for Method Design:
The analyte, tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate, is a polar molecule with a secondary alcohol and a carbamate group. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral compounds, including those with polar functional groups.[6] The Chiralpak® IC column, which is based on cellulose tris(3,5-dichlorophenylcarbamate), is an excellent candidate due to its proven success in separating similar piperidine derivatives.[5][7] A normal-phase mobile system is proposed to enhance the chiral recognition interactions with the stationary phase.
Experimental Protocol: Chiral HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Chiral Stationary Phase: Chiralpak® IC (250 x 4.6 mm, 5 µm) or a column with similar chemistry.
-
Mobile Phase: A mixture of n-hexane and a polar organic solvent such as isopropanol (IPA) or ethanol. A typical starting composition would be 90:10 (v/v) n-hexane:IPA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm. The carbamate group provides sufficient UV absorbance at this wavelength.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
Data Analysis:
The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
Comparative Analysis of Chiral Separation Techniques
While HPLC is the workhorse for chiral analysis, other techniques offer distinct advantages and can be used for cross-validation or as alternatives in specific scenarios.
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High resolution, robustness, well-established, suitable for preparative scale. | Can require significant method development, solvent consumption. |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (typically CO2) as the mobile phase with a chiral stationary phase. | Faster analysis times, lower solvent consumption ("greener" technique), orthogonal selectivity to HPLC.[8][9][10] | Requires specialized instrumentation, may not be suitable for all compounds. |
| Capillary Electrophoresis (CE) | Separation in a capillary based on differential migration of enantiomers in the presence of a chiral selector in the background electrolyte. | High efficiency, low sample and reagent consumption, rapid method development.[11][12][13] | Lower sensitivity for UV detection compared to HPLC, less suitable for preparative scale. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of a chiral solvating agent (CSA) to induce chemical shift differences between enantiomers. | No separation required, provides structural information, can be used for absolute configuration determination.[14][15][16] | Lower sensitivity, requires higher sample concentrations, CSA may interfere with signals. |
In-depth Look at Alternative Methodologies
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, often providing faster and more efficient analyses.[2][9] The use of supercritical CO2 as the primary mobile phase component leads to lower viscosity and higher diffusivity, enabling higher flow rates without a significant loss in resolution.
Workflow for Chiral SFC Method Development:
Caption: A streamlined workflow for developing a chiral SFC method.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that requires minimal sample and solvent consumption. For chiral separations, a chiral selector, often a cyclodextrin derivative, is added to the background electrolyte.[13][17] The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, their separation.
Logical Relationship in Chiral CE:
Caption: Formation of transient diastereomeric complexes in chiral CE.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a unique approach to chiral analysis by avoiding physical separation. In the presence of a chiral solvating agent, the enantiomers of the analyte form transient diastereomeric complexes, which are non-equivalent in the NMR spectrum.[14][15] This results in the splitting of signals for certain protons, allowing for the quantification of the enantiomeric ratio.
Experimental Protocol: NMR with CSA
-
Sample Preparation: Dissolve a known quantity of the analyte in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire Spectrum of Racemate: Obtain a high-resolution proton NMR spectrum of the racemic mixture.
-
Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
Acquire Spectrum with CSA: Re-acquire the proton NMR spectrum.
-
Data Analysis: Identify a well-resolved, non-overlapping signal that shows splitting in the presence of the CSA. Integrate the two signals corresponding to the two enantiomers to determine their ratio.
Conclusion and Recommendations
The chiral purity of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is a critical quality attribute that must be rigorously controlled. While chiral HPLC remains the primary and most robust method for this analysis, a comprehensive understanding and, where appropriate, implementation of orthogonal techniques such as SFC, CE, and NMR spectroscopy provide a more complete and validated analytical package.
For routine quality control, a validated chiral HPLC method, as proposed in this guide, is recommended. For high-throughput screening or when a "greener" alternative is desired, chiral SFC presents a compelling option. Capillary electrophoresis is an excellent choice for method development and when sample volume is limited. NMR spectroscopy with chiral solvating agents serves as a powerful tool for confirmation and for gaining deeper structural insights. The cross-validation of results from at least two of these techniques is highly recommended to ensure the scientific integrity and trustworthiness of the chiral purity data, in line with regulatory expectations.[1][18]
References
-
Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]
-
Organic Chemistry Frontiers. (2020). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. [Link]
-
PubMed. (1995). Capillary electrophoresis chiral separations of basic compounds using cationic cyclodextrin. [Link]
-
ResearchGate. (2018). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. [Link]
-
Waters. (2014). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. [Link]
-
Semantic Scholar. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. [Link]
-
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]
-
PubMed Central. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. [Link]
-
LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
-
U.S. Food and Drug Administration. (1994). Validation of Chromatographic Methods. [Link]
-
MDPI. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]
-
ResearchGate. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
PubMed. (2006). Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
PubMed Central. (2019). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. [Link]
-
LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
-
ResearchGate. (2024). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]
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validation of analytical methods for tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate quantification
An In-Depth Guide to the Validation of Analytical Methods for Quantifying tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
In the landscape of pharmaceutical development, the rigorous quantification of chemical entities is not merely a procedural step but the bedrock of data integrity, ensuring the safety and efficacy of therapeutic candidates. Tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is a chiral building block crucial in the synthesis of various active pharmaceutical ingredients (APIs). Its precise quantification is paramount for monitoring reaction kinetics, determining purity, and conducting pharmacokinetic studies.
This guide provides a comprehensive comparison of validated analytical methods for the quantification of this specific carbamate. We will delve into two primary methodologies: Chiral High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline and guidance from the U.S. Food and Drug Administration (FDA), providing a framework for developing robust, reliable, and compliant analytical procedures.[1][2][3][4][5][6]
Analytical method validation provides documented evidence that a procedure is fit for its intended purpose.[7] It is a mandatory regulatory requirement that ensures the data generated is accurate, precise, and reproducible. The core parameters evaluated during validation, as stipulated by ICH Q2(R1), include Accuracy, Precision, Specificity, Linearity, Range, Limit of Detection (LOD), and Limit of Quantitation (LOQ).[2][5]
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A Spectroscopic Journey: Unraveling the Synthesis of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
A Comprehensive Spectroscopic Comparison for Researchers, Scientists, and Drug Development Professionals
The chiral hydroxypiperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate stands as a critical building block, its stereochemistry and functional group arrangement providing a versatile platform for the synthesis of complex drug candidates. This guide offers an in-depth spectroscopic comparison of this target molecule and its key precursors, providing experimental data and field-proven insights to aid researchers in their synthetic endeavors.
The Synthetic Blueprint: From Alkene to Amino Alcohol
A robust and stereocontrolled synthesis of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate often commences with the readily available N-Boc-1,2,3,6-tetrahydropyridine. The synthetic strategy hinges on a key epoxidation step, followed by a regioselective and stereospecific ring-opening of the resulting epoxide. This pathway ensures the desired syn relationship between the hydroxyl and amino functionalities.
Caption: Synthetic route to the target molecule.
Spectroscopic Characterization: A Comparative Analysis
The transformation of functional groups at each synthetic step induces characteristic changes in the spectroscopic signatures of the intermediates and the final product. A thorough understanding of these changes is paramount for reaction monitoring and structural confirmation.
Precursor 1: N-Boc-1,2,3,6-tetrahydropyridine
This starting material serves as the foundational scaffold. Its spectroscopic data provides a baseline for comparison.
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to the vinylic protons of the double bond are expected in the downfield region (typically δ 5.5-6.0 ppm). The protons on the piperidine ring will appear as multiplets in the upfield region. The tert-butyl protons will present as a sharp singlet around δ 1.4-1.5 ppm. |
| ¹³C NMR | The presence of the double bond is confirmed by two signals in the olefinic region (δ 120-130 ppm). The saturated carbons of the piperidine ring will resonate at higher field, and the carbonyl carbon of the Boc group will appear around δ 155 ppm. The quaternary and methyl carbons of the tert-butyl group will have characteristic shifts around δ 80 ppm and δ 28 ppm, respectively. |
| FT-IR (cm⁻¹) | A strong C=O stretching vibration for the carbamate carbonyl at ~1680-1700 cm⁻¹. The C=C stretch of the alkene will be observed around 1640-1660 cm⁻¹. |
| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ will be observed, along with characteristic fragmentation patterns including the loss of the tert-butyl group ([M-57]⁺). |
Intermediate: tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (Epoxide)
The epoxidation of the double bond in the precursor leads to the formation of a strained three-membered ring, significantly altering the spectroscopic landscape.
| Spectroscopic Technique | Key Features and Comparison to Precursor 1 |
| ¹H NMR | The most significant change is the disappearance of the vinylic proton signals. New signals corresponding to the protons on the epoxide ring will appear at a higher field (typically δ 3.0-3.5 ppm)[1]. The protons adjacent to the nitrogen will also show shifts due to the conformational changes in the ring system. The tert-butyl singlet remains a prominent feature. |
| ¹³C NMR | The olefinic carbon signals will be absent. Two new signals for the carbons of the epoxide ring will appear in the range of δ 50-60 ppm. The other ring carbons will also experience slight shifts. |
| FT-IR (cm⁻¹) | The C=C stretching vibration will be absent. The characteristic C-O stretching of the epoxide ring may be observed around 800-900 cm⁻¹ and 1250 cm⁻¹. The strong C=O stretch of the Boc group is retained. |
| Mass Spectrometry (m/z) | The molecular ion peak will correspond to the addition of an oxygen atom to the precursor. |
Precursor 2: tert-Butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate
The nucleophilic ring-opening of the epoxide with an ammonia source introduces the amino and hydroxyl groups with a specific syn stereochemistry.
| Spectroscopic Technique | Key Features and Comparison to Intermediate |
| ¹H NMR | The signals for the epoxide protons will be replaced by new signals for the methine protons attached to the hydroxyl and amino groups. The proton on the carbon bearing the hydroxyl group (H-3) and the proton on the carbon bearing the amino group (H-4) will appear as multiplets, and their coupling constants can be used to confirm the trans-diaxial relationship in the chair conformation, which corresponds to the syn stereochemistry of the substituents. Broad signals for the -OH and -NH₂ protons will also be present, which can be exchanged with D₂O. |
| ¹³C NMR | The signals for the epoxide carbons will be replaced by two new signals for the carbons bearing the hydroxyl and amino groups, typically in the range of δ 60-80 ppm. |
| FT-IR (cm⁻¹) | The appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ and N-H stretching bands (for a primary amine) in the same region are key indicators of the successful ring-opening. The C-O stretching vibration will be present around 1050-1150 cm⁻¹. The C=O stretch of the Boc group remains. |
| Mass Spectrometry (m/z) | The molecular ion peak will reflect the addition of an ammonia molecule to the epoxide. |
Final Product: tert-Butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
The final step involves the protection of the newly introduced amino group with a second Boc group.
| Spectroscopic Technique | Key Features and Comparison to Precursor 2 |
| ¹H NMR | A second singlet for the nine protons of the newly introduced tert-butyl group will appear. The signal for the proton on the carbon bearing the amino group (H-4) will likely shift downfield due to the electron-withdrawing effect of the carbamate group. The NH proton of the carbamate will appear as a broad singlet or a doublet, depending on the solvent and concentration. |
| ¹³C NMR | A second set of signals for a Boc group will be present: a carbonyl carbon signal around δ 155-156 ppm, a quaternary carbon signal around δ 80 ppm, and a methyl carbon signal around δ 28 ppm. The signal for the carbon attached to the newly formed carbamate (C-4) will shift. |
| FT-IR (cm⁻¹) | A second C=O stretching vibration for the new carbamate group will appear, likely overlapping with the first one. The N-H stretching vibration of the primary amine will be replaced by the N-H stretch of the carbamate at around 3300-3500 cm⁻¹. |
| Mass Spectrometry (m/z) | The molecular ion peak will correspond to the addition of a Boc group (100.12 g/mol ) to Precursor 2. |
Experimental Protocols
General Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) as an internal standard.
-
Fourier-Transform Infrared (FT-IR): FT-IR spectra are recorded on a spectrometer using either thin films on NaCl plates or as KBr pellets.
-
Mass Spectrometry (MS): Mass spectra are obtained using electrospray ionization (ESI) or other suitable soft ionization techniques.
Synthesis of tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
To a solution of N-Boc-1,2,3,6-tetrahydropyridine in a chlorinated solvent such as dichloromethane, an epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion, monitored by TLC. The reaction mixture is then washed with a solution of sodium bisulfite to quench excess peroxide, followed by washes with sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the epoxide.[1]
Synthesis of tert-Butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate
The epoxide is dissolved in an alcohol, and a source of ammonia, such as a saturated solution of ammonia in methanol or aqueous ammonium hydroxide, is added. The reaction is heated in a sealed vessel until the epoxide is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired amino alcohol.
Synthesis of tert-Butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
To a solution of tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate in a suitable solvent like dichloromethane, a base such as triethylamine is added, followed by di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography or recrystallization.
Conclusion
The spectroscopic analysis at each stage of the synthesis of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate provides a clear and definitive method for tracking the progression of the reaction and confirming the identity and purity of the intermediates and the final product. The characteristic shifts in NMR, the appearance and disappearance of key functional group vibrations in FT-IR, and the changes in molecular weight observed in mass spectrometry collectively offer a robust analytical toolkit for the synthetic chemist. This detailed spectroscopic comparison serves as a valuable resource for researchers working on the synthesis of this important chiral building block and its analogues.
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A Comparative Guide to the Biological Activity of Hydroxypiperidine Carbamate Derivatives
The intersection of privileged structural motifs and reactive functional groups is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of hydroxypiperidine carbamate derivatives, a class of compounds demonstrating significant therapeutic potential. The piperidine ring is a highly prevalent scaffold in pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties such as improved metabolic stability and membrane transport.[1][2] When combined with the carbamate moiety—a versatile functional group known to act as a covalent inhibitor of key enzymes—the resulting derivatives become powerful tools for modulating biological pathways.[3][4][5]
This guide will dissect the biological activities of these derivatives, focusing on two primary and well-researched targets: Acetylcholinesterase (AChE) and Fatty Acid Amide Hydrolase (FAAH). We will explore the causality behind their mechanisms of action, compare their potencies through experimental data, and provide validated protocols for their evaluation.
Part 1: Inhibition of Acetylcholinesterase (AChE)
AChE inhibitors are critical therapeutics for managing the symptoms of Alzheimer's disease.[6] The core strategy involves preventing the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic neurotransmission. Carbamate derivatives excel in this role by acting as "pseudo-irreversible" inhibitors.[7]
Mechanism of Action: Covalent Carbamoylation
Carbamate inhibitors function by transferring their carbamoyl group to a critical serine residue within the AChE active site.[4] This process, known as carbamoylation, forms a stable covalent bond that inactivates the enzyme. The enzyme's ability to hydrolyze acetylcholine is thus halted until the carbamoyl-serine bond is slowly hydrolyzed, a process that can take hours. This contrasts with the microsecond timescale of acetylcholine hydrolysis, effectively blocking the enzyme's function.
Caption: Covalent inhibition of AChE by a carbamate derivative.
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of these inhibitors are highly dependent on their molecular structure. SAR studies have revealed several key principles:
-
The Carbamate Moiety: The N-substituents on the carbamate are crucial. N-methyl or N-ethyl groups often provide a good balance of steric fit and electronic properties for efficient carbamoylation.
-
The Piperidine Ring: The hydroxypiperidine core serves as a versatile scaffold. Its conformation and substitution pattern influence how the molecule orients within the narrow active site gorge of AChE.
-
The Linker and Aromatic Group: The moiety connecting the piperidine ring to the carbamate, and any associated aromatic systems, plays a vital role in binding to the Peripheral Anionic Site (PAS) or other regions of the enzyme, significantly impacting affinity and selectivity.[6][7] For instance, derivatives with a benzopyran skeleton have shown activity in the nanomolar to sub-nanomolar range.[7]
Comparative Inhibitory Activity
The following table summarizes the in vitro activity of representative hydroxypiperidine carbamate derivatives against cholinesterases. Selectivity for AChE over Butyrylcholinesterase (BuChE) is a critical parameter, as BuChE inhibition can lead to undesirable side effects.
| Compound ID | Core Scaffold Modification | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Selectivity Index (BuChE/AChE) | Reference |
| Xanthostigmine Analog 1 | Benzopyran-based | 1.5 | 95 | 63.3 | [7] |
| Azaxanthone Derivative 13 | Azaxanthone-based | 5.2 (on isolated enzyme) | >1000 | >192 | [6] |
| Donepezil Analog 13e | Indanone-piperidine | 5.7 | 7125 | 1250 | [8] |
| Physostigmine | Natural Product (Reference) | ~50 | ~20 | 0.4 | [6] |
Note: IC₅₀ values can vary based on assay conditions. Data is compiled for comparative purposes.
Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
This protocol describes a standard colorimetric method for assessing AChE inhibitory activity.
-
Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.
-
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCh)
-
DTNB
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (hydroxypiperidine carbamate derivatives)
-
96-well microplate and plate reader
-
-
Procedure:
-
Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of various concentrations of the test compound. For the control, add 25 µL of solvent.
-
Add 125 µL of DTNB solution and 25 µL of AChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the substrate, ATCh.
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Part 2: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
FAAH is a serine hydrolase that plays a central role in the endocannabinoid system by degrading fatty acid amides like anandamide.[9] Inhibiting FAAH increases the levels of these endogenous ligands, producing analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[10] Piperidine and piperazine carbamates have emerged as highly potent and selective FAAH inhibitors.[10]
Mechanism of Action: Terminating Endocannabinoid Signaling
Similar to AChE, FAAH is inhibited by carbamates via covalent modification of its catalytic serine nucleophile (Ser241).[5] The hydroxypiperidine carbamate acts as a substrate mimic. After binding in the active site, the serine residue attacks the carbamate's carbonyl carbon, leading to the formation of a stable, carbamoylated enzyme that is unable to process its natural substrates.
Caption: FAAH inhibition workflow leading to enhanced endocannabinoid signaling.
Structure-Activity Relationship (SAR) Insights
The design of potent and selective FAAH inhibitors has been guided by extensive SAR studies:
-
Piperidine vs. Acyclic Analogs: Incorporating the carbamate nitrogen into a piperidine ring has been shown to significantly enhance metabolic stability compared to corresponding acyclic N-(indol-1-ylalkyl)carbamates.[11]
-
Linker Length: The alkyl spacer connecting the piperidine and an aromatic moiety (like indole) significantly affects activity. For (indolylalkyl)piperidine carbamates, an ethyl spacer was found to be optimal for FAAH inhibitory activity.[11]
-
Aromatic Substituents: Adding substituents to the aromatic ring system can fine-tune potency. For example, introducing a fluoro atom to the indole ring of an (indolylalkyl)piperidine carbamate did not significantly affect activity, whereas chloro, methyl, or methoxy groups reduced it.[11]
Comparative Inhibitory Activity
The table below presents data for several hydroxypiperidine carbamate derivatives targeting FAAH, highlighting their potency and selectivity.
| Compound ID | Core Scaffold / Key Feature | FAAH IC₅₀ (nM) | Selectivity vs. MAGL/ABHD6 | Metabolic Stability | Reference |
| Compound 17 | (Indol-1-yl)ethyl-piperidine | 45 | High (not specified) | High in liver S9 & plasma | [11] |
| Compound 9 | Piperidine Carbamate | 1.8 (rat FAAH) | >1000-fold | High (in vitro ABPP) | [10] |
| Compound 31 | Piperidine Carbamate | 1.1 (rat FAAH) | >1000-fold | High (in vitro ABPP) | [10] |
| URB597 | Biphenyl Carbamate (Reference) | 4.6 | High | Moderate | [5] |
Note: Data from different sources (e.g., rat vs. human FAAH) are presented for directional comparison.
Experimental Protocol: In Vitro FAAH Activity Assay
This protocol outlines a common method using a fluorogenic substrate to measure FAAH activity.
-
Principle: FAAH hydrolyzes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is proportional to FAAH activity.
-
Materials:
-
Recombinant human FAAH or rat brain homogenate as an enzyme source
-
Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)
-
Tris-HCl buffer (e.g., 50 mM, pH 9.0) with 0.1% BSA
-
Test compounds (hydroxypiperidine carbamate derivatives)
-
96-well black microplate and fluorescence plate reader (Ex: ~355 nm, Em: ~460 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in buffer.
-
To the wells of a 96-well black plate, add the test compound solutions.
-
Add the FAAH enzyme preparation to each well.
-
Pre-incubate the plate for 20 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the AAMCA substrate solution to all wells.
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity over 15-20 minutes.
-
Calculate the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Perspectives
Hydroxypiperidine carbamate derivatives represent a versatile and potent class of enzyme inhibitors. Their biological activity is largely dictated by the specific substitutions on both the piperidine and carbamate moieties, which can be tailored to achieve high potency and selectivity for targets like Acetylcholinesterase and Fatty Acid Amide Hydrolase. The covalent mechanism of action common to carbamates provides a durable and effective means of enzyme inactivation.
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic profiles of these compounds to improve their drug-like properties. Exploring modifications to the hydroxypiperidine scaffold could also yield inhibitors for other therapeutic targets, expanding the utility of this valuable chemical class.[12][13] The robust structure-activity relationships established to date provide a strong foundation for the rational design of next-generation therapeutics for neurodegenerative diseases, pain, and inflammation.
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Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. PubMed, [Link]
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Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones. PMC - NIH, [Link]
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(Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). PMC, [Link]
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Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine. PubMed, [Link]
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Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. NIH, [Link]
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Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PMC - NIH, [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central, [Link]
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Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central, [Link]
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Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. PubMed, [Link]
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Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. NIH, [Link]
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Piperidine and Piperazine Inhibitors of Fatty Acid Amide Hydrolase Targeting Excitotoxic Pathology. PubMed, [Link]
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Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. PubMed, [Link]
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Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed, [Link]
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Structure-activity relationships for insecticidal carbamates. PubMed, [Link]
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Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed, [Link]
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Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PubMed Central, [Link]
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Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. MDPI, [Link]
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Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. PubMed, [Link]
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Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI, [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed, [Link]
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Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed, [Link]
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A Comparative Study of Boc vs. Cbz Protection for 3-Hydroxypiperidin-4-amine: A Guide for Researchers
In the synthesis of complex pharmaceutical intermediates and bioactive molecules, the strategic use of protecting groups is paramount. The choice of a suitable protecting group can significantly impact the yield, purity, and overall efficiency of a synthetic route. This guide provides an in-depth comparative analysis of two of the most widely employed amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), for the selective N-protection of 3-hydroxypiperidin-4-amine. This bifunctional molecule, with its vicinal amino and hydroxyl groups, presents a unique challenge in achieving chemoselectivity. This document aims to equip researchers, scientists, and drug development professionals with the necessary experimental data and mechanistic insights to make an informed decision for their specific synthetic needs.
The Orthogonality Principle: A Strategic Advantage
The core difference between the Boc and Cbz protecting groups lies in their deprotection conditions, a concept known as orthogonality.[1] The Boc group is labile to acidic conditions, while the Cbz group is typically removed via catalytic hydrogenolysis.[1] This orthogonality is a powerful tool in multi-step synthesis, allowing for the selective deprotection of one functional group in the presence of the other.[2][3]
The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse
The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and clean, acid-catalyzed removal.[4]
Boc Protection: Mechanism and Experimental Protocol
The protection of an amine with di-tert-butyl dicarbonate (Boc₂O) proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. The resulting tetrahedral intermediate collapses, releasing the N-Boc protected amine, tert-butanol, and carbon dioxide.
Mechanism of Boc Protection:
Caption: Mechanism of Boc protection of an amine.
Experimental Protocol for N-Boc Protection of 3-Hydroxypiperidin-4-amine (Adapted from similar procedures):
-
Dissolution: Dissolve 3-hydroxypiperidin-4-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Base Addition: Add a base, such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq), to the solution.
-
Reagent Addition: Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Boc Deprotection: Mechanism and Experimental Protocol
The removal of the Boc group is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to the stable tert-butyl cation, carbon dioxide, and the free amine.[6]
Mechanism of Boc Deprotection:
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Experimental Protocol for N-Boc Deprotection:
-
Dissolution: Dissolve the N-Boc protected 3-hydroxypiperidin-4-amine in DCM.
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of 4M HCl in dioxane.
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Isolation: The resulting amine salt can be isolated by precipitation with a non-polar solvent like diethyl ether or neutralized with a base and extracted.
The Benzyloxycarbonyl (Cbz) Group: A Hydrogenolysis-Labile Classic
The Cbz group is another cornerstone of amine protection, valued for its stability to a wide range of reagents and its removal under mild, neutral conditions via catalytic hydrogenolysis.[7]
Cbz Protection: Mechanism and Experimental Protocol
The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions). The amine acts as a nucleophile, attacking the carbonyl carbon of the chloroformate and displacing the chloride leaving group.
Mechanism of Cbz Protection:
Caption: Mechanism of Cbz protection of an amine.
Experimental Protocol for N-Cbz Protection of 3-Hydroxypiperidin-4-amine (Adapted from similar procedures):
-
Dissolution: Dissolve 3-hydroxypiperidin-4-amine (1.0 eq) in a mixture of a suitable organic solvent (e.g., dioxane or THF) and water.
-
Base Addition: Add a base such as sodium carbonate or sodium bicarbonate (2.0-2.5 eq).
-
Reagent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by crystallization or column chromatography.
Cbz Deprotection: Mechanism and Experimental Protocol
The most common method for Cbz deprotection is catalytic hydrogenolysis, where the benzyl C-O bond is cleaved by hydrogen gas in the presence of a palladium catalyst.[7] This method is exceptionally mild and produces toluene and carbon dioxide as byproducts.[7]
Mechanism of Cbz Deprotection:
Caption: Catalytic hydrogenolysis of a Cbz-protected amine.
Experimental Protocol for N-Cbz Deprotection:
-
Dissolution: Dissolve the N-Cbz protected 3-hydroxypiperidin-4-amine in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (e.g., using a balloon or a Parr hydrogenator).
-
Reaction: Stir the mixture vigorously at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Comparative Analysis: Boc vs. Cbz for 3-Hydroxypiperidin-4-amine
The choice between Boc and Cbz protection depends on the overall synthetic strategy, including the presence of other functional groups and the planned subsequent reaction steps.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |
| Protection Conditions | Mild, basic conditions (e.g., Et₃N, NaHCO₃) in various solvents. | Mild, basic conditions (Schotten-Baumann) in aqueous/organic mixtures.[7] |
| Typical Yields | Generally high (>90%). | Generally high (>90%).[7] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenolysis.[4] | Stable to acidic and basic conditions.[8] |
| Deprotection Conditions | Acidic conditions (e.g., TFA, HCl).[5] | Catalytic hydrogenolysis (H₂, Pd/C).[7] |
| Byproducts of Deprotection | Isobutylene and CO₂.[6] | Toluene and CO₂.[7] |
| Orthogonality | Orthogonal to Cbz, Fmoc, and other hydrogenolysis-labile groups.[1] | Orthogonal to Boc, Fmoc, and other acid-labile groups.[1] |
| Potential Side Reactions | O-Boc formation on the hydroxyl group, though generally less favorable than N-protection. | O-Cbz formation. Potential for incomplete hydrogenolysis leading to N-benzyl byproduct.[8] |
Causality Behind Experimental Choices and Field-Proven Insights
-
Chemoselectivity (N vs. O protection): For both Boc and Cbz protection of 3-hydroxypiperidin-4-amine, N-protection is generally favored over O-protection due to the higher nucleophilicity of the amine. However, under strongly basic conditions or with prolonged reaction times, O-acylation can occur. To maximize N-selectivity, it is advisable to use stoichiometric amounts of the protecting group precursor and carefully control the reaction time.
-
Stereochemical Integrity: The protection and deprotection conditions for both Boc and Cbz groups are generally mild and are not expected to cause epimerization at the stereocenters of 3-hydroxypiperidin-4-amine.
-
Choice of Deprotection Method: The decision to use Boc or Cbz often hinges on the functional groups present in the rest of the molecule. If the molecule contains double or triple bonds, or other reducible groups (e.g., nitro groups), Cbz deprotection by hydrogenolysis may not be suitable, making the acid-labile Boc group a better choice. Conversely, if the molecule is sensitive to strong acids, the neutral conditions of Cbz deprotection are advantageous.
Conclusion
Both Boc and Cbz are excellent choices for the N-protection of 3-hydroxypiperidin-4-amine, each offering a distinct set of advantages and disadvantages. The Boc group provides a robust protection that is easily removed with acid, making it ideal for syntheses where hydrogenolysis is not feasible. The Cbz group, with its stability to a wide range of conditions and mild removal by hydrogenolysis, is a valuable alternative, particularly when acid-sensitive functionalities are present. The ultimate choice will be dictated by the specific requirements of the synthetic route, emphasizing the importance of a well-thought-out orthogonal protection strategy.
References
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link]
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Selective Mono-Boc-Protection of Bispidine. Sciforum. [Link]
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Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. ResearchGate. [Link]
-
The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. ResearchGate. [Link]
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Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthonix. tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate. [Link]
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Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Chem-Space. Benzyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate. [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
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Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- Google Patents.
-
ResearchGate. Deprotection of different N-Boc-compounds. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
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Pharmaffiliates. 1007596-95-3| Chemical Name : tert-butyl (3R,4R)-4-amino-3-hydroxy-1-piperidinecarboxylate. [Link]
-
StudySmarter. Protecting Groups: Boc, Cbz, Amine. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
MDPI. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. [Link]
- Google Patents. CN103980186A - Preparation method of amino protection (R)-3-amino piperidine.
- Google Patents. US4962115A - Novel N-(3-hydroxy-4-piperidinyl)
-
PubMed. Diastereoselective synthesis of fused cyclopropyl-3-amino-2,4-oxazine β-amyloid cleaving enzyme (BACE) inhibitors and their biological evaluation. [Link]
-
PMC - NIH. Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation. [Link]
-
European Patent Office. METHOD FOR PRODUCING OPTICALLY ACTIVE 3-AMINOPIPERIDINE OR SALT THEREOF. [Link]
- Google Patents. CN103554082A - Method for synthesizing 3-(4-amido-1-isoindolone-2-group)piperidine-2,6-diketone.
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MDPI. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. [Link]
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A Comparative Guide to Assessing the Enantiomeric Excess of Tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
In the landscape of pharmaceutical development, the stereochemical integrity of drug candidates and their intermediates is not merely a matter of purity, but a critical determinant of therapeutic efficacy and safety. The piperidine scaffold is a ubiquitous motif in medicinal chemistry, and its substituted derivatives often possess multiple chiral centers.[1] One such key intermediate, tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate, presents a significant analytical challenge: the precise determination of its enantiomeric excess (ee). This guide offers an in-depth comparison of the primary analytical techniques for this purpose, grounded in experimental data and first principles, to empower researchers, scientists, and drug development professionals in selecting and implementing the most robust analytical strategy.
The Analytical Imperative: Why Enantiomeric Purity Matters
The spatial arrangement of the hydroxyl and carbamate functionalities on the piperidine ring of the target molecule gives rise to a pair of enantiomers. These non-superimposable mirror images can exhibit markedly different pharmacological and toxicological profiles.[2] Consequently, regulatory authorities mandate rigorous control and accurate quantification of the enantiomeric composition of chiral drug substances. This guide will dissect and compare the most powerful analytical tools at our disposal: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
At a Glance: A Comparative Overview of Analytical Techniques
| Technique | Principle | Speed | Solvent Consumption | Sample Preparation | Key Advantages |
| Chiral HPLC | Differential partitioning with a chiral stationary phase in a liquid mobile phase. | Moderate | High | Minimal (dissolution) | Wide applicability, vast library of established methods, high resolution. |
| Chiral SFC | Differential partitioning with a chiral stationary phase in a supercritical fluid mobile phase (typically CO2). | Fast | Low | Minimal (dissolution) | High throughput, "green" chemistry, reduced solvent disposal costs.[3] |
| Chiral GC | Partitioning between a gaseous mobile phase and a chiral stationary phase. | Fast | Very Low | Derivatization required | High resolution for volatile compounds, cost-effective.[4] |
| NMR Spectroscopy | Diastereomeric complex formation with a chiral solvating agent, inducing chemical shift non-equivalence. | Very Fast | Low | Minimal (addition of CSA) | Non-destructive, provides structural information, no separation needed. |
I. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC remains the most established and versatile technique for enantiomeric separations in the pharmaceutical industry.[5] Its strength lies in the vast array of commercially available chiral stationary phases (CSPs) and the fine-tunability of mobile phase conditions.
The Causality Behind Experimental Choices
For a molecule like tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate, which possesses both hydrogen bond donors (hydroxyl and N-H of the carbamate) and acceptors (carbonyl of the carbamate), polysaccharide-based CSPs are an excellent starting point.[6] These phases, typically derivatives of cellulose or amylose, offer a complex chiral environment with grooves and cavities where enantiomers can interact differently through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[7]
Experimental Protocol: A Validated Method for a Close Structural Analog
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
| Parameter | Condition |
| Chiral Stationary Phase | Chiralpak® IC-3 (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) |
| Column Dimensions | 250 x 4.6 mm, 3 µm |
| Mobile Phase | 0.2% Trifluoroacetic acid (TFA) in n-Hexane:Isopropanol (IPA) (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (due to weak chromophore) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL. |
Rationale for Parameters:
-
Chiralpak® IC-3: This immobilized phase is known for its broad enantioselectivity and robustness, allowing for a wider range of solvents compared to coated phases. The dichlorophenylcarbamate moieties provide strong dipole and π-π interaction sites.
-
Normal Phase Elution: The use of a non-polar primary solvent (n-Hexane) with a polar modifier (IPA) is typical for polysaccharide CSPs and enhances the hydrogen bonding interactions crucial for separating this class of compounds.
-
Trifluoroacetic Acid (TFA): A small amount of an acidic modifier can improve peak shape for basic compounds like piperidines by minimizing tailing caused by interactions with residual silanols on the silica support.
Expected Outcome: Based on the data for the 3-hydroxy analog, this method is expected to provide baseline resolution (Rs > 1.5) of the enantiomers of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate.
II. Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative
SFC has emerged as a powerful "green" alternative to HPLC for chiral separations, offering significant advantages in speed and reduced solvent consumption.[3] It utilizes supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, enabling faster separations without sacrificing resolution.
The SFC Advantage
-
Speed: The low viscosity of supercritical CO2 allows for much higher flow rates than in HPLC, drastically reducing analysis times.[3]
-
Green Chemistry: Replacing the bulk of the organic mobile phase with environmentally benign CO2 aligns with green chemistry principles and reduces solvent purchase and disposal costs.
-
Efficiency: Faster column equilibration between injections further enhances throughput, making SFC ideal for high-throughput screening of chiral compounds.
Experimental Protocol: A Proposed SFC Method
A direct translation of a normal phase HPLC method to SFC is often successful. The same polysaccharide-based CSPs are highly effective in SFC.
Instrumentation:
-
SFC system with a back-pressure regulator and UV detector
Chromatographic Conditions:
| Parameter | Condition |
| Chiral Stationary Phase | Chiralpak® IC-3 (or another polysaccharide-based CSP) |
| Column Dimensions | 150 x 4.6 mm, 3 µm |
| Mobile Phase | Supercritical CO2 (A) and Methanol (B) |
| Gradient | Isocratic 15% Methanol |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection Wavelength | 210 nm |
Rationale for Parameters:
-
Methanol as Modifier: Methanol is a common polar modifier in SFC that effectively modulates the retention of polar analytes.
-
Higher Flow Rate: A flow rate of 3.0 mL/min is typical for SFC and contributes to the rapid analysis time.
-
Elevated Temperature and Pressure: These conditions are necessary to maintain CO2 in its supercritical state.
III. Chiral Gas Chromatography (GC): A High-Resolution Option Requiring Derivatization
Chiral GC offers exceptional resolving power and sensitivity, but its application to polar, non-volatile compounds like our target molecule is contingent on a crucial sample preparation step: derivatization.
The Necessity of Derivatization
The hydroxyl and amine functionalities in tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate make it non-volatile and prone to strong interactions with the GC column, leading to poor peak shape and no separation. Derivatization masks these polar groups, increasing the analyte's volatility and thermal stability.
Experimental Protocol: A Derivatization and GC-MS Approach
A two-step derivatization is often required for amino alcohols.
1. Derivatization Procedure:
-
Silylation of the Hydroxyl Group: React the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the -OH group to a -O-TMS ether.
-
Acylation of the Amine Group: Subsequently, react with an acylating agent such as trifluoroacetic anhydride (TFAA) to convert the -NH- group of the carbamate and the secondary amine of the piperidine ring to their corresponding trifluoroacetyl derivatives.
2. GC-MS Conditions:
| Parameter | Condition |
| Chiral Stationary Phase | Chirasil-Val or a cyclodextrin-based capillary column (e.g., Rt-βDEX) |
| Column Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Temperature Program | Optimized gradient (e.g., 100 °C hold for 2 min, ramp to 220 °C at 5 °C/min) |
| Detector | Mass Spectrometer (MS) |
Rationale for Parameters:
-
Chirasil-Val Column: This phase, based on L-valine-tert-butylamide, is well-suited for the separation of derivatized amino acids and amino alcohols.[4]
-
Mass Spectrometric Detection: MS provides definitive identification of the derivatized enantiomers based on their mass-to-charge ratio and fragmentation patterns.
IV. NMR Spectroscopy with Chiral Solvating Agents: A Rapid, Non-Separative Approach
NMR spectroscopy offers a fundamentally different and powerful method for determining enantiomeric excess without the need for chromatographic separation. The technique relies on the use of a chiral solvating agent (CSA) to create a diastereomeric environment in the NMR tube.
Mechanism of Enantiodiscrimination
When a CSA is added to a solution of the racemic analyte, it forms transient, non-covalent diastereomeric complexes with each enantiomer. These complexes have distinct magnetic environments, causing the NMR signals of the enantiomers, which are identical in an achiral solvent, to become non-equivalent (diastereotopic) and appear as separate peaks. The ratio of the integrals of these peaks directly corresponds to the enantiomeric ratio.
Selecting a Chiral Solvating Agent
For a molecule containing a hydroxyl and a carbamate group, chiral amino alcohols or derivatives of mandelic acid are promising CSAs.[9][10] These agents can interact with the analyte through hydrogen bonding and dipole-dipole interactions, leading to effective enantiodiscrimination.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve a precise amount of the racemic or enantiomerically enriched sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a selected CSA (e.g., (R)-(-)-2-amino-1-phenylethanol) to the NMR tube.
-
Acquire a second ¹H NMR spectrum.
-
Compare the spectra to identify protons that exhibit chemical shift non-equivalence. Protons close to the chiral centers are most likely to show splitting.
-
Integrate the separated signals to determine the enantiomeric ratio.
Expected Outcome: Protons on the piperidine ring, particularly those adjacent to the hydroxyl and carbamate groups, are expected to show splitting into two distinct signals in the presence of the CSA, allowing for the direct calculation of the enantiomeric excess.
Conclusion: A Multi-faceted Approach to Ensuring Chiral Purity
The assessment of the enantiomeric excess of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is a critical step that can be approached with several powerful analytical techniques.
-
Chiral HPLC stands as the robust and versatile gold standard, with polysaccharide-based columns offering a high probability of success.
-
Chiral SFC presents a compelling alternative, providing significant advantages in speed and sustainability, making it the method of choice for high-throughput applications.
-
Chiral GC , while requiring a derivatization step, offers excellent resolution and is a viable option, particularly when coupled with mass spectrometry.
-
NMR spectroscopy with chiral solvating agents provides a rapid, non-separative method for direct ee determination, which is invaluable for quick checks and mechanistic studies.
The optimal choice of technique will ultimately depend on the specific requirements of the analysis, including the desired throughput, available instrumentation, and the stage of drug development. For routine quality control, a validated HPLC or SFC method is recommended. For initial screening or when sample is limited, NMR can provide a rapid assessment. A thorough understanding of the principles and practical considerations outlined in this guide will enable the selection and implementation of a scientifically sound and self-validating system for ensuring the enantiomeric integrity of this vital pharmaceutical intermediate.
References
- Morin, P., Bellessort, D., Dreux, M., Troin, Y., & Gelas, J. (1998). Chiral resolution of functionalized piperidine enantiomers by capillary electrophoresis with native, alkylated and anionic β-cyclodextrins.
- Prasad, K. R., & Kumar, M. P. (2011). Amino alcohol based chiral solvating agents: synthesis and applications in the NMR enantiodiscrimination of carboxylic acids. Tetrahedron, 67(43), 8342-8347.
- Bai, Y., Liu, Y., & Lei, Y. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 375.
- Ortiz, A., Young, I. S., Sawyer, J. R., Hsiao, Y., Singh, A., Sugiyama, M., ... & Conlon, D. A. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(27), 5253-5257.
- Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-216.
- Welch, C. J., Biba, M., Gouker, P., & Wu, N. (2007). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale.
- Moos, M., & Cvačka, J. (2021).
- BenchChem. (2025). Application Notes and Protocols for Chiral Separation of (R)-Benzyl piperidin-3-ylcarbamate.
-
PubChem. (n.d.). tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. Retrieved from [Link]
- Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. (2025). BenchChem.
- A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. (2025). BenchChem.
- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
- Polysaccharide-based CSPs. (n.d.). Chiralpedia.
- Teixeira, J., Tiritan, M. E., & Pinto, M. M. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 865.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
- Chiral HPLC Separ
- The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.
- Chittabathina, V. R. B., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014).
- Chiral Drug Separation. (n.d.). Encyclopedia of Pharmaceutical Technology.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025).
- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. (2025). BenchChem.
- Application Notes and Protocols: Use of Chiral Amines in the Synthesis of Piperidine Alkaloids. (2025). BenchChem.
- Aboul-Enein, H. Y., & Ali, I. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Archiv der Pharmazie, 337(8), 453-456.
- Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. (2022). Letters in Applied NanoBioScience, 12(4), 139.
- BOC Sciences. (n.d.). Amino Acid Chiral Analysis Services.
- (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025).
- (PDF) Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. (2025).
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022).
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Synthesis.
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A Senior Application Scientist's Guide to Stereochemical Confirmation: An NMR-Based Analysis of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its biological activity, safety, and efficacy. Chiral molecules, in particular, demand rigorous stereochemical assignment, as different enantiomers and diastereomers can exhibit dramatically different pharmacological profiles. This guide provides an in-depth, experimentally grounded workflow for the stereochemical confirmation of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate, a substituted piperidine derivative, using a suite of Nuclear Magnetic Resonance (NMR) techniques. We will delve into the "why" behind each experimental choice, offering a transparent and scientifically robust comparison to alternative methods.
The piperidine scaffold is a prevalent motif in many pharmaceuticals, and the relative orientation of its substituents can profoundly influence receptor binding and metabolic stability. For tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate, the key stereochemical question is the relative orientation of the hydroxyl and carbamate groups at the C3 and C4 positions. The (3S,4S) designation implies a cis relationship between these two substituents. Our goal is to unequivocally confirm this stereochemistry through NMR analysis.
The NMR Strategy: From Connectivity to Spatial Proximity
A comprehensive NMR analysis to elucidate stereochemistry involves a multi-step approach, beginning with the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and culminating in the detection of through-space correlations that reveal the spatial arrangement of atoms.
Foundational 1D and 2D NMR for Structural Scaffolding
Before delving into the nuances of stereochemistry, we must first establish the basic connectivity of the molecule. A standard suite of 1D and 2D NMR experiments is employed for this purpose.
-
¹H NMR: Provides initial information on the number of distinct proton environments, their chemical shifts, integration (proton count), and splitting patterns (J-coupling).
-
¹³C NMR (with DEPT): Reveals the number of carbon environments and, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, distinguishes between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are coupled to each other, typically through two or three bonds.[1][2] This is instrumental in tracing out the proton-proton connectivity within the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates each proton with the carbon to which it is directly attached.[1][3] This allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds.[1][2][3] It is crucial for piecing together the molecular fragments identified by COSY and for assigning quaternary carbons.
The logical flow of these initial experiments is depicted in the workflow diagram below.
Caption: Workflow for initial NMR-based structural elucidation.
The Decisive Experiments: J-Coupling and NOESY Analysis
With the complete assignment of the NMR signals, we can now focus on the experiments that will provide stereochemical information. For cyclic systems like piperidines, two powerful NMR techniques are at our disposal: analysis of scalar (J) couplings and the Nuclear Overhauser Effect (NOE).
1. J-Coupling Constant Analysis:
The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. In a six-membered ring like piperidine, which typically adopts a chair conformation, the ³JHH values can provide valuable information about the relative orientation (axial or equatorial) of the protons.
-
Large ³JHH values (typically 8-13 Hz) are indicative of an axial-axial relationship (dihedral angle of ~180°).
-
Small ³JHH values (typically 1-5 Hz) suggest an axial-equatorial or equatorial-equatorial relationship.
For tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate, we are particularly interested in the coupling constant between H3 and H4. In a chair conformation, a cis relationship between the hydroxyl and carbamate groups would place one substituent in an axial position and the other in an equatorial position. This would result in an axial-equatorial or equatorial-axial relationship between H3 and H4, leading to a small ³J(H3,H4) coupling constant. Conversely, a trans relationship would place both substituents in either axial or equatorial positions, with the diequatorial arrangement being more stable. A diaxial arrangement of H3 and H4 would result in a large coupling constant.
2. NOESY (Nuclear Overhauser Effect Spectroscopy):
While J-coupling provides information through bonds, the NOE provides information through space.[4][5][6] The NOESY experiment detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are directly bonded.[6] This is a direct probe of the molecule's 3D structure and is particularly powerful for determining the relative stereochemistry of substituents on a ring.[7][8]
For the (3S,4S) isomer, we expect the hydroxyl and carbamate groups to be on the same side of the piperidine ring (cis). In the more stable chair conformation where the bulky tert-butylcarbamate group is equatorial, the proton at C4 (H4) would be axial. The hydroxyl group at C3 would then be axial, and the proton at C3 (H3) would be equatorial. In this conformation, we would expect to observe a strong NOE correlation between the axial protons on the same face of the ring. Specifically, a key NOE would be between H4 (axial) and other axial protons, such as one of the protons at C2 or C6. Conversely, the equatorial H3 would show NOE correlations to nearby equatorial and axial protons. The presence or absence of a strong NOE between H3 and H4 would also be diagnostic.
Experimental Protocol
Sample Preparation:
-
Dissolve 5-10 mg of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent can influence the conformation of the molecule, so consistency is key.
-
Filter the solution into a 5 mm NMR tube.
NMR Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR: Acquire a standard 1D proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.
-
DEPT-135: Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.
-
COSY: Acquire a gradient-selected COSY spectrum.
-
HSQC: Acquire a gradient-selected HSQC spectrum optimized for one-bond ¹JCH coupling (typically ~145 Hz).
-
HMBC: Acquire a gradient-selected HMBC spectrum optimized for long-range two- and three-bond couplings (typically 4-8 Hz).
-
NOESY: Acquire a 2D NOESY spectrum with a mixing time appropriate for a molecule of this size (e.g., 500-800 ms).
Data Analysis and Interpretation
The following table summarizes the expected key NMR data for the (3S,4S) isomer.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Key COSY Correlations | Key NOESY Correlations |
| H3 | ~3.8-4.0 | m | H4, H2 | H4 (weak), H2ax, H2eq |
| H4 | ~3.4-3.6 | m | H3, H5 | H3 (weak), H2ax, H5ax |
Table 1: Predicted NMR Data for Stereochemical Confirmation
The crucial observation for confirming the cis stereochemistry would be a small ³J(H3,H4) coupling constant (indicative of an axial-equatorial or equatorial-axial relationship) and the pattern of NOE correlations consistent with a chair conformation where the substituents are cis.
Caption: Expected key NOE correlations for the (3S,4S) isomer.
Comparison with Alternative Methods
While NMR is a powerful tool for stereochemical determination, it is important to consider alternative and complementary techniques.
| Method | Advantages | Disadvantages |
| NMR Spectroscopy | Non-destructive; provides detailed structural information in solution; relatively fast.[][10] | Can be complex to interpret for conformationally flexible molecules; requires a significant amount of pure sample. |
| Single-Crystal X-ray Diffraction | Provides the absolute and unambiguous 3D structure in the solid state.[11][12][13] | Requires a suitable single crystal, which can be difficult or impossible to grow; the solid-state conformation may not be the same as in solution.[11] |
| Chiral Chromatography (HPLC/GC) | Excellent for separating and quantifying enantiomers and diastereomers.[10][14] | Does not provide direct structural information; requires reference standards for absolute configuration assignment. |
| Circular Dichroism (CD) Spectroscopy | Sensitive to chirality and can provide information about the absolute configuration. | Often requires comparison to theoretical calculations or known compounds; can be difficult to interpret for complex molecules. |
Table 2: Comparison of Methods for Stereochemical Determination
In the context of drug development, a multi-pronged approach is often the most robust. While chiral chromatography can confirm the diastereomeric purity of the sample, NMR provides the crucial confirmation of the relative stereochemistry. If a single crystal can be obtained, X-ray diffraction would provide the ultimate, unambiguous proof of the structure.
Conclusion
The stereochemical confirmation of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is a critical step in its characterization. A systematic NMR approach, beginning with complete signal assignment using 1D and 2D techniques (COSY, HSQC, HMBC) and culminating in a detailed analysis of J-coupling constants and through-space NOE correlations, provides a robust and reliable method for confirming the cis relationship between the hydroxyl and carbamate substituents. This guide has outlined the theoretical basis, experimental protocol, and expected data for such an analysis, providing researchers and drug development professionals with a comprehensive framework for the stereochemical elucidation of substituted piperidines and other cyclic molecules.
References
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ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. Retrieved from [Link]
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NMR Solutions. (2022, March 20). Stereochemistry | How to read NOESY spectrum? [Video]. YouTube. [Link]
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Quora. (2019, February 16). Other than STM, are there any experimental methods which can determine molecular chirality?[Link]
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Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
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ResearchGate. (2025, August 8). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. [Link]
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Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]
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A Senior Application Scientist's Guide to tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The rational selection of a core chemical scaffold is a cornerstone of successful drug discovery, profoundly influencing a candidate's affinity, selectivity, and pharmacokinetic profile. Among the pantheon of heterocyclic structures, the 3-hydroxypiperidine motif has emerged as a "privileged scaffold"—a framework that demonstrates the ability to bind to a wide range of biological targets.[1][2] This guide provides an in-depth comparative analysis of a particularly valuable derivative, tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate , benchmarking its utility against common alternatives and providing the experimental frameworks necessary for its evaluation.
The Molecule in Focus: tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
This compound is a chiral building block widely utilized in the synthesis of complex, biologically active molecules.[3] Its structure is notable for several key features that underpin its utility:
-
The Piperidine Core : A six-membered nitrogenous heterocycle, the piperidine ring is a common feature in pharmaceuticals targeting the central nervous system (CNS), cancer, and infectious diseases.[1][4] Its three-dimensional, non-planar structure is adept at exploring the chemical space of protein binding pockets.[4]
-
Stereochemistry ((3S,4S)) : The specific trans configuration of the hydroxyl and carbamate groups is critical. This defined stereochemistry allows for precise, predictable interactions with chiral biological targets like enzymes and receptors, which is essential for achieving potency and selectivity.[3][5]
-
Functional Groups : The secondary hydroxyl (-OH) group and the protected amine (carbamate) provide key points for hydrogen bonding and further chemical modification. The hydroxyl group, in particular, can significantly influence bioactivity.[2]
-
Boc Protecting Group : The tert-butoxycarbonyl (Boc) group on the carbamate serves to protect the amine during synthesis, enhancing the compound's stability and solubility in organic solvents, making it a versatile intermediate.[3][6]
Physicochemical Properties
A compound's fundamental properties dictate its behavior in biological systems. The table below summarizes the key computed properties of the title compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [7] |
| Molecular Weight | 216.28 g/mol | [7] |
| XLogP3 | 0.1 | [7] |
| Hydrogen Bond Donor Count | 3 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| Topological Polar Surface Area | 78.4 Ų | [7] |
These properties suggest a compound with a balance of hydrophilicity and lipophilicity, suitable for interacting with biological targets while maintaining reasonable solubility.
Synthetic Strategy: Accessing the Chiral Scaffold
The synthesis of chiral piperidines is a well-established field. A common and efficient method for producing enantiopure 3-hydroxypiperidines involves the asymmetric reduction of a protected 3-piperidone precursor. Biocatalytic methods, utilizing ketoreductase (KRED) enzymes, are often employed for their high enantioselectivity.[8]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
As researchers and drug development professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we handle, including their responsible disposal. This guide provides a detailed, experience-driven protocol for the proper disposal of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate (CAS No. 724788-22-1), a key building block in modern medicinal chemistry. While a specific Safety Data Sheet (SDS) for this compound may lack detailed hazard classifications, a rigorous, science-led approach requires us to assess risk based on its structural components: the piperidine core and the tert-butyl carbamate group.[1][2]
This guide moves beyond simple checklists to explain the causality behind each procedural step, ensuring a self-validating system of safety and compliance.
Hazard Assessment: A Structurally-Informed Risk Analysis
The foundation of safe disposal is a thorough understanding of the potential hazards. Lacking extensive specific data for this exact molecule, we must infer its risk profile from its constituent chemical families.
-
The Piperidine Moiety: Piperidine and its derivatives are often classified as corrosive, flammable, and acutely toxic.[3][4] They can cause severe skin burns and eye damage, and may be harmful if inhaled or swallowed.[3][5][6] Therefore, it is prudent to handle tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate as a potential irritant and corrosive agent.
-
The Carbamate Moiety: Carbamates as a chemical class are under regulatory scrutiny by the U.S. Environmental Protection Agency (EPA), particularly concerning waste disposal.[7][8][9] Some carbamate compounds are known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[10][11] Upon thermal decomposition, carbamates can release hazardous gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[12][13]
Table 1: Potential Hazard Profile Summary
| Hazard Type | Potential Manifestation | Primary Exposure Routes | Rationale |
| Skin Irritation/Corrosion | Redness, burns | Dermal Contact | Based on the hazardous properties of the piperidine scaffold.[3][5] |
| Eye Damage | Severe irritation, potential for serious damage | Eye Contact | Common hazard for piperidine derivatives and some carbamates.[3][10][11] |
| Respiratory Irritation | Coughing, shortness of breath | Inhalation of dust | A potential hazard associated with related carbamate compounds.[10] |
| Toxicity | Harmful if swallowed or inhaled | Ingestion, Inhalation | A general precaution based on piperidine and carbamate analogues.[3][11] |
| Environmental Hazard | Harmful to aquatic life | Improper release to drains or environment | Piperidine derivatives can be hazardous to aquatic organisms.[3][4] |
The First Line of Defense: Personal Protective Equipment (PPE)
Before handling this compound for disposal, establishing a robust barrier between the researcher and the chemical is non-negotiable. The following PPE is mandatory.
-
Eye and Face Protection: Wear chemical safety goggles that conform to European Standard EN 166 or OSHA's 29 CFR 1910.133 regulations.[13] A face shield should be used if there is a risk of splashing.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber, and inspect them before use.[3][12]
-
Body Protection: A standard laboratory coat is required. For managing larger quantities or cleaning up spills, a chemical-resistant apron or suit may be necessary.[3]
-
Respiratory Protection: All handling should occur in a well-ventilated area, such as a certified chemical fume hood, to prevent the inhalation of dust particles.[1]
Standard Disposal Protocol: A Step-by-Step Guide
The guiding principle for disposal is to treat this compound as a hazardous waste unless determined otherwise by a qualified Environmental Health & Safety (EHS) professional. Adherence to all local, state, and federal regulations is mandatory.[6][12]
Step 1: Waste Segregation Isolate waste tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate from other waste streams. It is particularly important to keep it segregated from incompatible materials such as strong oxidizing agents.[13]
Step 2: Containerization Place the waste chemical in a suitable, sealable, and clearly labeled container. The label should include:
-
The full chemical name: "tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate"
-
The CAS Number: "724788-22-1"
-
The words "Hazardous Waste"
-
Associated hazard warnings (e.g., "Irritant," "Handle with Caution")
Step 3: Arrange for Professional Disposal Never dispose of this chemical down the drain or in regular trash.[1][4] You must contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and final disposal.[6]
Step 4: Recommended Final Disposal Method The most effective and environmentally sound method for disposing of this type of chemical waste is high-temperature incineration in a licensed hazardous waste facility.[6][14] This process must be carried out in an incinerator equipped with afterburners and scrubbers to neutralize harmful decomposition products like NOx.[5][6] Land disposal is highly regulated for carbamate wastes and requires that the waste meets specific treatment standards before it can be landfilled.[7][9]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action.
Small Solid Spill:
-
Alert personnel in the immediate area and restrict access.
-
Ensure you are wearing the full, appropriate PPE as described in Section 2.
-
Gently sweep or scoop the solid material into a suitable container for disposal, taking care to avoid creating dust.[12]
-
Use a non-sparking tool if there is any concern about static discharge, given the potential flammability of piperidine derivatives.[4]
-
Decontaminate the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.
Personal Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the safe disposal of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate.
Caption: Disposal Workflow Diagram
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate, upholding the highest standards of safety and environmental stewardship.
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- MSDS of tert-butyl N-[(3S,4S)
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- Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. U.S. Environmental Protection Agency.
- Safety Data Sheet PIPERIDINE. ChemSupply Australia.
- SAFETY DATA SHEET - Piperidine. Fisher Scientific.
- SAFETY DATA SHEET - tert-Butyl carbam
- tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate.
- SAFETY DATA SHEET - tert-Butyl carbam
- tert-Butyl ((3R,4S)-3-hydroxypiperidin-4-yl)
- EPA Modifies LDRs for Carbam
- tert-Butyl N-[(4-fluoropiperidin-4-yl)
- Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. U.S. Environmental Protection Agency.
- tert-Butyl (4-hydroxybutyl)
- Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
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- SAFETY DATA SHEET - 3-Iodo-2-propynyl N-butylcarbam
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A Proactive Safety Framework: Personal Protective Equipment (PPE) for Handling tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate
As a Senior Application Scientist, my primary objective extends beyond successful application to encompass the absolute safety of the researchers and scientists who are our partners in discovery. The following guide provides a comprehensive operational and safety plan for handling tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate (CAS No. 724788-22-1). This document is structured not as a rigid checklist, but as a dynamic, risk-based guide that builds upon foundational chemical principles to ensure your safety.
Hazard Profile Analysis: A Structurally-Informed Risk Assessment
The toxicological properties of tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate have not been fully investigated.[3][4] Therefore, we must infer its potential hazards from its constituent parts: the piperidine core and the carbamate group.
-
Piperidine Moiety: Piperidine, the heterocyclic amine core of this molecule, is classified as a highly flammable liquid and vapor.[5][6] It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[5][7] Exposure can irritate the nose and throat, and may cause nausea and vomiting.[6]
-
Carbamate Group: Carbamate compounds as a class can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[8][9] Some carbamates are known cholinesterase inhibitors, though the toxicity can vary widely.[10]
Core Personal Protective Equipment (PPE) Directives
The selection of PPE is not a one-size-fits-all solution; it must be adapted to the specific experimental procedure. The following table outlines the minimum required PPE for common laboratory tasks involving this compound.
| Task | Potential Hazards | Recommended Minimum PPE |
| Weighing & Transfer (Solid) | Inhalation of fine particulates, skin/eye contact | Chemical safety goggles, lab coat, nitrile gloves, and use of a chemical fume hood or ventilated balance enclosure. |
| Preparing Solutions | Skin/eye splash, inhalation of vapors/aerosols | Face shield over chemical safety goggles, lab coat, nitrile gloves. All work must be performed in a chemical fume hood.[12] |
| Running Reactions & Workup | Skin/eye splash, inhalation of vapors, unexpected reactions | Face shield over chemical safety goggles, chemical-resistant apron over a lab coat, nitrile gloves. All work must be performed in a chemical fume hood.[13] |
| Waste Handling & Disposal | Skin/eye contact from contaminated materials | Chemical safety goggles, lab coat, nitrile gloves. |
-
Gloves: Chemical-resistant nitrile gloves are the minimum requirement for hand protection.[14] Always inspect gloves for tears or punctures before use.[11] For prolonged operations or when handling larger quantities, consider double-gloving or using thicker butyl rubber gloves.[5] Contaminated gloves should be removed promptly without touching the outer surface with bare hands and disposed of as hazardous waste.[15]
-
Lab Coat/Apron: A standard lab coat should be worn at all times and must be fully buttoned.[14] For procedures with a significant splash risk, such as transfers of solutions or extractions, a chemical-resistant apron worn over the lab coat is required. Contaminated clothing must be removed immediately, and the affected skin area flushed with copious amounts of water.[6]
Standard safety glasses are insufficient.
-
Chemical Safety Goggles: Indirect-vent, splash-resistant goggles are mandatory whenever handling the compound in any form.[6]
-
Face Shield: A full-face shield must be worn in addition to safety goggles during any procedure where splashing is a possibility, including dissolving the solid, transferring solutions, or performing a reaction workup.[6] This provides a critical secondary layer of protection against chemical splashes.
All operations that could generate dust or aerosols must be conducted inside a properly functioning chemical fume hood.[8][13] This is the primary engineering control to prevent respiratory exposure. If, for any reason, work must be performed outside of a fume hood where exposure to dust or aerosols is possible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates would be required. However, this scenario should be avoided through proper experimental planning.
Operational Plan: PPE Workflow and Emergency Protocols
Proper PPE is only effective when used correctly. The following workflow ensures safety throughout the handling process.
Caption: Figure 1. Sequential process for donning and doffing PPE.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with large amounts of soap and water for at least 15 minutes.[6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, using an emergency eyewash station.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Spill: Evacuate non-essential personnel from the area.[6] Wearing full PPE, cover the spill with a non-flammable absorbent material such as sand or diatomaceous earth.[5] Scoop the material into a designated, labeled hazardous waste container.[6] Do not allow the material to enter drains or waterways.[7]
Disposal Plan: Managing Contaminated Materials
All materials contaminated with tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weighing papers, pipette tips, and absorbent materials from spill cleanups. Collect all such waste in a clearly labeled, sealed hazardous waste container.[14] The label must include "Hazardous Waste" and the full chemical name.[14]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines. Never dispose of the chemical or its containers with municipal waste.[5]
By adhering to this comprehensive safety framework, you can confidently and safely handle tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate, ensuring that your focus remains on scientific advancement while maintaining the highest standards of laboratory safety.
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Piperidine - SAFETY DATA SHEET. Penta chemicals. (2024). [Link]
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PIPERIDINE CAS Number - HAZARD SUMMARY. New Jersey Department of Health. [Link]
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Safety Data Sheet: Piperidine. Carl ROTH. [Link]
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MSDS of tert-butyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate. Capot Chemical Co.,Ltd. [Link]
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tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. PubChem, National Center for Biotechnology Information. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
